molecular formula C23H48O12 B054264 m-PEG11-OH

m-PEG11-OH

Número de catálogo: B054264
Peso molecular: 516.6 g/mol
Clave InChI: VWDQSWKLHABGKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

M-PEG11-OH is a useful research compound. Its molecular formula is C23H48O12 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG11-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH). It is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science. This document details the molecule's characteristics, provides insights into its applications, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its defined chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical and high-precision applications.[1][2] The molecule consists of a methoxy-terminated chain of eleven ethylene (B1197577) glycol units and a terminal hydroxyl group, rendering it amphiphilic.[1] This structure imparts unique solubility characteristics and makes the terminal hydroxyl group available for further chemical modification.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Identifier Value Source(s)
Chemical Name 11-methoxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol[2]
Synonyms O-Methyl-undecaethylene glycol, m-PEG11-alcohol[1][2]
CAS Number 114740-40-8, 2168540-65-4[1][2]
Molecular Formula C23H48O12[1][2]
Molecular Weight 516.62 g/mol [1][2]
Physical Property Value Source(s)
Appearance Colorless to light yellow liquid[3]
Density 1.086 ± 0.06 g/cm³ (Predicted)[3]
Boiling Point 557.1 ± 45.0 °C (Predicted)[3]
pKa 14.36 ± 0.10 (Predicted)[3]
Solubility Soluble in water, DMSO, and other organic solvents.[1][3]

Spectroscopic Data and Interpretation

Disclaimer: The following spectral data is predicted based on the known chemical structure of this compound and established principles of NMR and IR spectroscopy. Actual experimental spectra should be obtained for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the methoxy, ethylene glycol, and terminal hydroxyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.38s3HCH₃-O-
~ 3.64m40H-O-CH₂-CH₂-O- (repeating units)
~ 3.70t2H-CH₂-OH (terminal)
Variablebr s1H-OH

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment
~ 59.0CH₃-O-
~ 61.6-CH₂-OH (terminal)
~ 70.5-O-CH₂-CH₂-O- (repeating units)
~ 72.5CH₃-O-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (broad)O-H stretchHydroxyl (-OH)
2920-2850C-H stretchMethylene (-CH₂-) and Methyl (-CH₃)
1465C-H bendMethylene (-CH₂-)
1100 (strong)C-O stretchEther (C-O-C)

Experimental Protocols

Synthesis and Purification of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, where a protected ethylene glycol unit is sequentially added to a growing chain, followed by deprotection.

Illustrative Synthesis Workflow:

A Start with methoxyethanol B Protect hydroxyl group A->B C Activate terminal hydroxyl B->C D React with excess ethylene glycol C->D E Repeat steps C and D (10x) D->E F Deprotect terminal hydroxyl group E->F G Purify via chromatography F->G H Characterize (NMR, MS, IR) G->H A Synthesized This compound B ¹H and ¹³C NMR Spectroscopy A->B C Mass Spectrometry (ESI-MS) A->C D FTIR Spectroscopy A->D E Purity Analysis (HPLC) A->E F Confirm Structure and Purity B->F C->F D->F E->F cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Recycled Recycled PROTAC and Ubiquitin Proteasome->Recycled

References

An In-depth Technical Guide to the Molecular Weight and Polydispersity of m-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH). It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEGylated compounds in their work.

Core Concepts: Molecular Weight and Polydispersity

In the realm of polymer chemistry, molecular weight refers to the mass of one mole of a polymer. However, synthetic polymers typically consist of a mixture of molecules with varying chain lengths, leading to a distribution of molecular weights. To characterize this distribution, several average molecular weight values are used, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight to the number-average molecular weight (PDI = Mw/Mn)[1][2]. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all molecules have the same chain length. As the distribution of chain lengths widens, the PDI value increases.

This compound: A Monodisperse Compound

This compound is a discrete and well-defined molecule, not a traditional polydisperse polymer. It consists of a methoxy (B1213986) group, eleven repeating ethylene (B1197577) glycol units, and a terminal hydroxyl group. As a pure compound, it has a precise molecular formula and, consequently, a single molecular weight. Therefore, the polydispersity of an ideal this compound sample is 1.0.

Quantitative Data for this compound

The key quantitative parameters for this compound are summarized in the table below.

ParameterValueReference
Chemical Formula C23H48O12[3][4][5]
Molecular Weight (MW) 516.62 g/mol [3][6][7]
Exact Mass 516.3100 g/mol [5]
Polydispersity Index (PDI) 1.0 (theoretically)N/A

Experimental Determination of Molecular Weight and Purity

While this compound is a discrete molecule, it is crucial to experimentally verify its molecular weight and assess its purity to ensure the absence of other PEG oligomers. The following techniques are commonly employed for the characterization of polyethylene (B3416737) glycols.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution and polydispersity of polymers[8][9]. The method separates molecules based on their hydrodynamic volume in solution.

Experimental Protocol: GPC/SEC Analysis of this compound

  • System Preparation: An HPLC system equipped with a GPC/SEC column (e.g., Xtimate SEC-120) and a refractive index detector (RID) is used[8].

  • Mobile Phase: A suitable solvent in which the PEG is soluble, such as ultrapure water or dimethylformamide (DMF) with 0.1% LiBr, is chosen as the mobile phase[8][10].

  • Calibration: The system is calibrated using a series of narrow, well-characterized PEG standards with known molecular weights[8]. A calibration curve of log(MW) versus retention time is generated.

  • Sample Preparation: A dilute solution of the this compound sample (e.g., 2 mg/mL) is prepared in the mobile phase[10].

  • Injection and Analysis: A specific volume (e.g., 10-100 µL) of the sample solution is injected into the GPC/SEC system[8][10].

  • Data Processing: The retention time of the this compound peak is compared to the calibration curve to determine its molecular weight. The narrowness of the peak provides a qualitative assessment of its monodispersity. For a pure sample, a single, sharp peak is expected.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the precise determination of the molecular weight of polymers[9][11]. It is particularly useful for obtaining an absolute measurement of the molecular weight of individual polymer chains.

Experimental Protocol: MALDI-TOF MS Analysis of this compound

  • Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is chosen to co-crystallize with the sample[11].

  • Sample and Matrix Preparation: The matrix is dissolved in a solvent like ethanol. A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), is also prepared in a separate solution[11]. The this compound sample is dissolved in an appropriate solvent (e.g., aqueous solution).

  • Target Plate Spotting: The sample solution, matrix solution, and cationizing agent are mixed and a small volume (e.g., 0.5 µL) is spotted onto a MALDI target plate and allowed to dry[11].

  • Mass Spectrometry Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is used to desorb and ionize the sample molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The presence of a single, dominant peak confirms the high purity and monodispersity of the sample.

Workflow for Characterization of this compound

The following diagram illustrates the experimental workflow for the characterization of the molecular weight and purity of an this compound sample.

G Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_gpc GPC/SEC Analysis cluster_maldi MALDI-TOF MS Analysis cluster_results Results Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve GPC_Inject Inject into GPC/SEC system Dissolve->GPC_Inject MALDI_Mix Mix with matrix and cationizing agent Dissolve->MALDI_Mix GPC_Separate Separation by size GPC_Inject->GPC_Separate GPC_Detect Detect with RID GPC_Separate->GPC_Detect GPC_Analyze Analyze data vs. standards GPC_Detect->GPC_Analyze MW_Confirm Molecular Weight Confirmation GPC_Analyze->MW_Confirm Purity_Assess Purity/Monodispersity Assessment GPC_Analyze->Purity_Assess MALDI_Spot Spot on target plate MALDI_Mix->MALDI_Spot MALDI_Analyze Analyze with Mass Spectrometer MALDI_Spot->MALDI_Analyze MALDI_Result Obtain mass spectrum MALDI_Analyze->MALDI_Result MALDI_Result->MW_Confirm MALDI_Result->Purity_Assess

Caption: Workflow for this compound characterization.

Signaling Pathways

This compound is a relatively simple, linear PEG molecule primarily used as a linker or for surface modification in drug delivery and nanotechnology[3][6][7]. It is not known to be directly involved in specific signaling pathways in a biological context. Its primary function is to impart favorable physicochemical properties, such as increased solubility and biocompatibility, to the molecule it is attached to.

References

solubility of m-PEG11-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of m-PEG11-OH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of methoxy-polyethylene glycol-11-hydroxyl (this compound) is crucial for its effective application in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its solubility profile, experimental protocols for determination, and key factors influencing its behavior in various solvents.

Core Solubility Profile

This compound (O-Methyl-undecaethylene glycol), with a molecular weight of approximately 516.63 g/mol , is an amphiphilic molecule.[1] Its structure consists of a hydrophilic polyether backbone derived from 11 ethylene (B1197577) glycol units and is capped by a methoxy (B1213986) group at one end and a hydroxyl group at the other. This composition dictates its solubility, making it generally soluble in water and polar organic solvents while being insoluble in non-polar organic solvents like hexane (B92381) and diethyl ether.[2][3] The hydrophilic nature and biocompatibility of PEGs make them suitable for a wide range of applications, including enhancing the solubility of poorly soluble drugs.[4]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound is not extensively published. However, available data and estimations based on similar PEG molecules provide a strong guideline for its solubility characteristics.

SolventSolvent TypeTemperature (°C)SolubilityCitation
Dimethyl Sulfoxide (DMSO)Polar AproticNot Specified100 mg/mL (193.57 mM)[5]
WaterAqueous25> 50 g/100 mL (Estimated)[2]
Phosphate-Buffered Saline (PBS)Aqueous Buffer25> 50 g/100 mL (Estimated)[2]
MethanolPolar Protic25> 50 g/100 mL (Estimated)[2]
EthanolPolar Protic25> 50 g/100 mL (Estimated)[2]
Dichloromethane (DCM)Polar Aprotic25> 50 g/100 mL (Estimated)[2]
IsopropanolPolar Protic25Soluble (Estimated)[2]
AcetonePolar Aprotic25Soluble (Estimated)[2]
HexaneNon-polar25Insoluble (Estimated)[2]
Diethyl EtherNon-polar25Insoluble (Estimated)[2]

Note: "Estimated" values are based on the reported solubility profile for m-PEG20-alcohol and serve as a proxy.[2] It is highly recommended to determine solubility experimentally for specific applications and conditions.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent system. Understanding these factors is critical for optimizing conditions in experimental and formulation settings.

Solubility This compound Solubility Temp Temperature Temp->Solubility Generally Increases Salts Presence of Salts (Aqueous) Salts->Solubility 'Salting Out' Effect (Decreases) Solvent Solvent Polarity Solvent->Solubility High in Polar Solvents Low in Non-polar

Caption: Key factors influencing the solubility of this compound.

  • Temperature : The solubility of PEGs in liquid solvents generally increases with temperature.[2] Heating can be used to accelerate the rate of dissolution and achieve a higher saturation point.

  • Solvent Polarity : As a polar molecule, this compound dissolves well in polar solvents such as water, methanol, and ethanol.[2][3] Its solubility decreases significantly in non-polar solvents like hexane.[2]

  • Presence of Salts : In aqueous solutions, high concentrations of salts can decrease the solubility of PEGs. This phenomenon, known as the "salting-out" effect, occurs because salt ions compete with the PEG molecules for water molecules needed for hydration.[2][6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps to measure the solubility of this compound.

cluster_prep Preparation & Equilibration cluster_separation Phase Separation & Analysis cluster_calc Calculation A 1. Add excess this compound to a known volume of solvent in a sealed vial. B 2. Place on orbital shaker in a temperature-controlled environment (e.g., 25°C). A->B C 3. Agitate for 24-48 hours to reach equilibrium. B->C D 4. Centrifuge the vial at high speed to pellet undissolved solid. C->D E 5. Withdraw supernatant and filter through a 0.22 µm syringe filter. D->E F 6. Accurately dilute the clear filtrate with the same solvent. E->F G 7. Quantify concentration using a validated method (e.g., HPLC, LC-MS, or gravimetric analysis). F->G H 8. Calculate original concentration, accounting for the dilution factor. This value is the equilibrium solubility. G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Methodology:

  • Preparation : Add an excess amount of this compound solid to a precisely known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[2]

  • Equilibration : Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure the solution reaches equilibrium.[2]

  • Phase Separation : Following equilibration, centrifuge the vials at high speed to form a compact pellet of the undissolved solid at the bottom.[2]

  • Filtration : Carefully extract the clear supernatant using a syringe. Filter it through a 0.22 µm syringe filter to eliminate any residual solid particles, which is critical for preventing an overestimation of solubility.[2]

  • Dilution : Accurately dilute a known volume of the clear filtrate with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the chosen analytical method.[2]

  • Quantification : Analyze the diluted sample using a pre-validated analytical technique. Suitable methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or gravimetric analysis (which involves evaporating the solvent and weighing the residual solute).[2]

  • Calculation : Determine the original concentration of this compound in the undiluted filtrate by applying the dilution factor. This final value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.[2]

References

m-PEG11-OH nmr and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of m-PEG11-OH

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characterization of linker molecules is paramount. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (this compound).

Chemical Structure and Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative commonly used as a linker in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1] Its well-defined length allows for precise control over the spatial arrangement of conjugated molecules.

PropertyValue
Chemical Formula C23H48O12[2]
Molecular Weight 516.63 g/mol [2]
Exact Mass 516.3100 Da[2]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the methoxy (B1213986) head group, the repeating ethylene glycol units, and the terminal hydroxyl group.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a prominent signal from the repeating methylene (B1212753) protons of the PEG backbone.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-O-~3.38Singlet3H
CH₃-O-CH₂-~3.55Triplet2H
-O-CH₂-CH₂-O- (backbone)~3.64Singlet40H
-O-CH₂-CH₂-OH~3.71Triplet2H
-CH₂-OH~2.5 (variable)Triplet (broad)1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Due to the repetitive nature of the PEG chain, a strong signal representing the backbone carbons is expected.

Carbon Assignment Chemical Shift (δ, ppm)
C H₃-O-~59.0
-O-C H₂-CH₂-O- (backbone)~70.5[3]
CH₃-O-C H₂-~71.9
-O-C H₂-CH₂-OH~72.5
-CH₂-C H₂-OH~61.7
Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Methanol-d₄ (CD₃OD)).

    • Vortex the sample until the solute is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30 or similar).

      • Number of Scans: 16-64 (depending on concentration).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with Nuclear Overhauser Effect (e.g., zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Spectral Width: 0 to 100 ppm (or wider if other functional groups are present).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, confirming its identity and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG compounds.

Expected Mass Spectrometry Data (Positive Ion Mode)
Ion Formula m/z (calculated) Notes
[M+Na]⁺C₂₃H₄₈O₁₂Na539.30Sodium adduct, often the base peak in ESI-MS.
[M+K]⁺C₂₃H₄₈O₁₂K555.27Potassium adduct, may also be observed.
[M+H]⁺C₂₃H₄₉O₁₂517.32Protonated molecule.
Fragment 1C₂₁H₄₅O₁₁473.29Loss of one ethylene glycol unit (-44 Da).
Fragment 2C₁₉H₄₁O₁₀429.27Loss of two ethylene glycol units (-88 Da).
Fragment n517.32 - (n * 44.03)General formula for fragments from the cleavage of the PEG chain.[4]
Experimental Protocol: Mass Spectrometry

The following provides a general procedure for the analysis of this compound by ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile/water (50:50 v/v).

    • A small amount of a salt (e.g., sodium acetate) may be added to promote the formation of sodiated adducts for better sensitivity.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺).

    • Analyze the spectrum for characteristic neutral losses of 44.03 Da, corresponding to the ethylene glycol units.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of the this compound backbone in the mass spectrometer typically occurs through the cleavage of the C-O bonds of the ether linkages. A representative fragmentation pathway is illustrated below.

G parent This compound [M+H]⁺ m/z = 517.32 frag1 Fragment 1 [M+H - C₂H₄O]⁺ m/z = 473.29 parent->frag1 - 44.03 Da frag2 Fragment 2 [M+H - 2(C₂H₄O)]⁺ m/z = 429.27 frag1->frag2 - 44.03 Da frag_n ... frag2->frag_n

Caption: Fragmentation of this compound in MS.

References

The Versatility of m-PEG11-OH in Biochemical Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxypolyethylene glycol with 11 ethylene (B1197577) glycol units (m-PEG11-OH) is a discrete and highly versatile monofunctional polyethylene (B3416737) glycol (PEG) derivative. Its defined chain length, hydrophilicity, and biocompatibility make it a valuable tool in various biochemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound in Biochemistry

The unique properties of this compound lend themselves to a range of applications aimed at improving the performance of therapeutic molecules and research tools.[1][2] Key areas of application include:

  • Protein and Peptide PEGylation: The covalent attachment of this compound to proteins and peptides can significantly enhance their therapeutic properties. This process, known as PEGylation, can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the hydrophilic PEG chain can shield the protein from proteolytic enzymes and reduce its immunogenicity.

  • Drug Delivery and Nanoparticle Formulation: this compound is a crucial component in the formulation of nanoparticles and liposomes for drug delivery.[2] Its presence on the surface of these carriers creates a hydrophilic shield that minimizes opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing the potential for targeted drug delivery. It also improves the solubility and stability of hydrophobic drugs.[1]

  • Bioconjugation and Linker Technology: As a heterobifunctional linker, derivatives of this compound are instrumental in connecting different molecular entities. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between a target protein-binding ligand and an E3 ligase-recruiting ligand.[3][4][5][6][7] The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex and subsequent target protein degradation.[8]

  • Surface Modification: The hydroxyl terminus of this compound allows for its attachment to various surfaces, such as medical devices or microarrays. This modification can reduce non-specific protein adsorption and improve the biocompatibility of the materials.[2]

Quantitative Data on the Impact of this compound

The following tables summarize representative quantitative data illustrating the benefits of incorporating this compound or similar short-chain PEGs in various biochemical applications. Note: Specific data for this compound is often not publicly available in a consolidated format. The following data is illustrative and based on typical findings for short, discrete PEG linkers.

Table 1: Illustrative Pharmacokinetic Parameters of a Therapeutic Protein Before and After PEGylation

ParameterUnmodified ProteinProtein-m-PEG11
Molecular Weight (kDa) 50~50.5
Half-life (t½) (hours) 824
Clearance (mL/h/kg) 0.50.15
Immunogenicity Index 1.00.3

Table 2: Representative Characterization of Drug-Loaded Nanoparticles with and without m-PEG11-Lipid

ParameterUnmodified Nanoparticlesm-PEG11-Modified Nanoparticles
Hydrodynamic Diameter (nm) 120135
Polydispersity Index (PDI) 0.250.15
Zeta Potential (mV) -25-10
Drug Encapsulation Efficiency (%) 9290
In Vitro Drug Release at 24h (%) 6550

Table 3: Example Degradation Activity of a PROTAC with Different Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)
PEG410085
m-PEG11 25 95
PEG248090

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Protein PEGylation

This protocol describes the conjugation of an activated m-PEG11 derivative to the primary amines of a therapeutic protein.

Materials:

  • Therapeutic Protein (e.g., Lysozyme)

  • m-PEG11-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane (10 kDa MWCO)

  • SDS-PAGE apparatus and reagents

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Protein Preparation: Dissolve the therapeutic protein in PBS to a final concentration of 5 mg/mL.

  • PEGylation Reaction: Add a 10-fold molar excess of m-PEG11-NHS ester to the protein solution. Gently mix and incubate at room temperature for 1 hour.

  • Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS at 4°C overnight, with at least three buffer changes.

  • Characterization:

    • SDS-PAGE: Analyze the molecular weight shift of the PEGylated protein compared to the unmodified protein.

    • SEC: Determine the purity and aggregation state of the PEGylated protein.

Protocol for Formulation of m-PEG11-Lipid Nanoparticles

This protocol outlines the preparation of lipid-based nanoparticles incorporating a DSPE-m-PEG11 lipid for drug delivery.

Materials:

  • DSPE-m-PEG11

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Hydrophobic drug

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Extruder and polycarbonate membranes (100 nm)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation: Dissolve DSPE-m-PEG11, PC, cholesterol, and the hydrophobic drug in chloroform in a round-bottom flask at a molar ratio of 1:9:5:0.5.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with PBS by vortexing for 30 minutes at a temperature above the lipid phase transition temperature.

  • Extrusion: Subject the resulting liposome (B1194612) suspension to multiple extrusions through 100 nm polycarbonate membranes to obtain uniformly sized nanoparticles.

  • Characterization:

    • DLS: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated nanoparticles.

    • Drug Loading: Determine the encapsulation efficiency by separating the free drug from the nanoparticles and quantifying the drug concentration.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Therapeutic Protein Reaction Conjugation (pH 7.4, 1h) Protein->Reaction mPEG_NHS m-PEG11-NHS Ester mPEG_NHS->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Dialysis Dialysis Quenching->Dialysis Analysis Characterization (SDS-PAGE, SEC) Dialysis->Analysis

Caption: Workflow for the PEGylation of a therapeutic protein.

PROTAC_MoA cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery POI_Ligand Target Protein Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC mPEG11_Linker m-PEG11 Linker mPEG11_Linker->PROTAC POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Degradation Degradation POI->Degradation targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Proteasome->Degradation PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination brings POI and E3 ligase into proximity Ubiquitination->POI adds ubiquitin tags

Caption: Mechanism of action of a PROTAC utilizing an m-PEG11 linker.

References

Biocompatibility and Toxicity of m-PEG11-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of methoxy-undecaethylene glycol (m-PEG11-OH). Given the limited direct experimental data available for this specific oligomer, this guide synthesizes information from studies on structurally related polyethylene (B3416737) glycols (PEGs), methoxy-PEGs (mPEGs), and ethylene (B1197577) glycol ethers. This approach provides a robust framework for understanding the potential biological interactions of this compound and offers detailed protocols for its empirical evaluation.

Executive Summary

This compound is a monodisperse polyethylene glycol derivative with a precise chain length of eleven ethylene glycol units and a terminal methoxy (B1213986) group. Such molecules are of significant interest in pharmaceutical sciences for their potential use as linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the surface modification of nanoparticles and drug delivery systems.[1] Generally, PEGs are considered biocompatible and non-toxic.[2][3] However, the immunogenicity of PEGylated materials has been a subject of increasing investigation.[4] This guide delves into the critical aspects of biocompatibility and toxicity, presenting available data from related compounds and outlining the necessary experimental procedures to definitively characterize this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Methoxy-undecaethylene glycolGeneric
Synonyms O-Methyl-undecaethylene glycol; m-PEG11-alcoholGeneric
CAS Number 114740-40-8Generic
Molecular Formula C23H48O12Generic
Molecular Weight 516.62 g/mol Generic

Biocompatibility Assessment

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For this compound, key aspects of biocompatibility include its potential to cause cell death (cytotoxicity), rupture red blood cells (hemolysis), and elicit an immune response (immunogenicity).

In Vitro Cytotoxicity

Cytotoxicity assays are a fundamental first step in evaluating the biocompatibility of a material. These assays measure the degree to which a substance is toxic to cells. While no specific cytotoxicity data for this compound was found, studies on various PEG derivatives indicate that their toxicity is generally low.[2] For instance, PEG 400 and PEG 2000 were found to be almost non-cytotoxic at a concentration of 5 mg/mL.[2] However, some shorter-chain ethylene glycol oligomers, like triethylene glycol, have shown toxicity at high concentrations.[2]

Table 1: Representative Cytotoxicity Data for PEG Derivatives

CompoundCell LineAssayIC50 / % ViabilityReference
PEG 2000L929Not Specified~100% viability at 5 mg/mL[2]
PEG 4000L929Not SpecifiedDecreased viability at 5 mg/mL[2]
Triethylene Glycol (TEG)L929Not SpecifiedToxic at high concentrations[2]
mPEGA-480HeLa, L929Not SpecifiedObvious cytotoxicity[2]
mPEGMA-500HeLa, L929Not SpecifiedObvious cytotoxicity[2]

It is important to note that the acrylate (B77674) (mPEGA) and methacrylate (B99206) (mPEGMA) derivatives, which are monomers for polymerization, show more significant cytotoxicity.[2] As this compound is a simple alcohol, it is expected to have a cytotoxicity profile more aligned with the non-derivatized PEG oligomers.

Hemolytic Potential

Hemolysis assays are crucial for materials that will have direct or indirect contact with blood. These assays determine the ability of a substance to damage red blood cells, leading to the release of hemoglobin. Generally, PEGs are considered non-hemolytic and can even be used to reduce mechanically induced hemolysis.[5]

Table 2: Representative Hemolysis Data for PEGylated Nanoparticles

MaterialConcentrationHemolysis (%)Reference
nGO (graphene oxide)up to 50 µg/mLLow[5]
nGO-PEGup to 50 µg/mLLow[5]
nGO200 µg/mL10.7[5]
nGO-PEG200 µg/mL8.0[5]

These data suggest that PEGylation can reduce the hemolytic activity of other materials.[5] It is anticipated that this compound in its free form would exhibit very low hemolytic potential.

Immunogenicity

The potential for PEGylated materials to elicit an immune response, leading to the formation of anti-PEG antibodies, is a significant consideration in drug development.[4] The presence of pre-existing anti-PEG antibodies in a portion of the human population has been reported.[4][6] These antibodies can affect the efficacy and safety of PEGylated therapeutics.

Weak immunogenicity has been observed for some PEGylated proteins in animal models, which in some cases can be mitigated after a recovery period.[6] An immunogenicity risk assessment is a critical component of the preclinical development of any PEGylated therapeutic.[4]

Toxicity Profile

The toxicity of a substance is its inherent ability to cause adverse health effects. For this compound, this would be evaluated through in vitro and in vivo studies.

Acute Toxicity

Acute toxicity studies, often determining the LD50 (the dose lethal to 50% of a test population), are a standard part of toxicological assessment. While no specific LD50 for this compound has been published, data for related short-chain glycol ethers and PEGs provide some context. Ethylene glycol and diethylene glycol have low acute toxicity in laboratory animals, with oral LD50 values generally greater than 5,000 mg/kg.[7] For methoxy poly(ethylene glycol)/poly(epsilon-caprolactone) (MePEG/PCL) nanospheres, the LD50 was determined to be 1.47 g/kg in mice.[8]

Table 3: Representative Acute Oral LD50 Values for Related Compounds

CompoundSpeciesLD50 (mg/kg)Reference
Ethylene GlycolRat, Mouse> 5,000[7]
Diethylene GlycolRat, Mouse> 5,000[7]
MePEG/PCL NanospheresMouse1,470[8]

It is important to consider that the toxicity of glycol ethers can be mediated by their metabolites. For example, ethylene glycol is metabolized to toxic intermediates like glycolic acid and oxalic acid.[7] The metabolic fate of this compound would be a key factor in its overall toxicity profile.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are necessary to understand the potential effects of long-term exposure. For some glycol ethers, repeated exposure has been linked to effects on the hematopoietic system, testes, and embryonic development.[9][10] However, these effects are typically associated with shorter ethylene glycol ethers like ethylene glycol monomethyl ether (EGME).[9][10] Longer-chain PEGs are generally considered to have a very low order of chronic toxicity.[3]

Experimental Protocols

To definitively determine the biocompatibility and toxicity of this compound, a series of standardized in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., sterile PBS or cell culture medium)

  • Human cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

Diagram of Cytotoxicity Assay Workflow:

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Hemolysis Assay

This protocol is adapted from standard methods to assess the hemolytic potential of a substance.[5][14][15][16][17]

Materials:

  • This compound solutions at various concentrations in phosphate-buffered saline (PBS)

  • Fresh whole blood from a healthy donor (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Centrifuge

  • Spectrophotometer (540 nm)

Procedure:

  • Collect fresh whole blood and centrifuge to pellet the red blood cells (RBCs).

  • Wash the RBC pellet with PBS several times until the supernatant is clear.

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • In a series of microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the this compound solutions at different concentrations.

  • For the negative control, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.

  • For the positive control, mix 0.5 mL of the RBC suspension with 0.5 mL of 1% Triton X-100.

  • Incubate all tubes at 37°C for 1 hour with gentle agitation.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Diagram of Hemolysis Assay Workflow:

Hemolysis_Workflow A Isolate and wash red blood cells (RBCs) B Prepare 2% RBC suspension A->B C Incubate RBCs with this compound solutions B->C D Centrifuge to pellet intact RBCs C->D E Measure absorbance of supernatant at 540 nm D->E F Calculate percentage of hemolysis E->F

Caption: Workflow for the in vitro hemolysis assay.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study based on the OECD Test Guideline 423 (Acute Toxic Class Method).[18] This method uses a stepwise procedure with a small number of animals.

Animals:

  • Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of this compound to a group of three animals at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observe the animals closely for the first few hours after dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight.

  • The outcome of the first step (number of surviving animals) determines the next step:

    • If mortality occurs, the next step involves dosing at a lower fixed dose level.

    • If no mortality occurs, the next step involves dosing at a higher fixed dose level.

  • The procedure is continued until a stopping criterion is met, which allows for the classification of the substance's acute toxicity.

Diagram of OECD 423 Logic:

OECD423_Logic Start Start with a defined dose Dose Dose 3 animals Start->Dose Observe Observe for 14 days Dose->Observe Mortality Mortality? Observe->Mortality Dose_Lower Dose at a lower level Mortality->Dose_Lower Yes Dose_Higher Dose at a higher level Mortality->Dose_Higher No Stop_Lower Classify and stop Stop_Higher Classify and stop Dose_Lower->Stop_Lower Dose_Higher->Stop_Higher

Caption: Decision-making process in the OECD 423 acute toxic class method.

Conclusion

This compound holds promise for various biomedical applications due to the generally favorable biocompatibility of polyethylene glycols. Based on the available data for structurally similar compounds, it is anticipated that this compound will exhibit low cytotoxicity and hemolytic potential. However, the possibility of immunogenicity should be carefully considered and evaluated, especially if it is to be used in therapeutic applications. The experimental protocols provided in this guide offer a clear path for the comprehensive in vitro and in vivo characterization of this compound, which is essential for its safe and effective translation into clinical and research settings. Rigorous testing according to established guidelines will be paramount in fully elucidating its biocompatibility and toxicity profile.

References

m-PEG11-OH as a Hydrophilic Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the various classes of linkers, hydrophilic linkers, especially those based on polyethylene (B3416737) glycol (PEG), have garnered significant attention for their ability to impart favorable physicochemical properties to complex bioconjugates.[1][2]

This technical guide provides a comprehensive overview of m-PEG11-OH, a monodisperse polyethylene glycol linker comprising eleven ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a hydroxyl group. We will delve into its core properties, applications, and the experimental protocols necessary for its successful implementation in drug development, offering a valuable resource for researchers and scientists in the field.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined length, hydrophilicity, and biocompatibility. Its monodispersity ensures batch-to-batch consistency, a critical factor in therapeutic development.[3] The terminal hydroxyl group, while not reactive itself, serves as a versatile handle for further chemical modification, most commonly through oxidation to a carboxylic acid, enabling subsequent conjugation to amine-containing molecules.[4]

Table 1: Physicochemical Properties of this compound and its Carboxylic Acid Derivative

PropertyThis compoundm-PEG11-acid
Molecular Formula C23H48O12C24H48O13
Molecular Weight 516.62 g/mol 544.6 g/mol
Appearance Colorless to light yellow liquidNot specified
Solubility Soluble in DMSO (100 mg/mL) and water.[5]Soluble in aqueous media.[6]
Purity Typically >95% or >98%Not specified
Storage 4°C for short term, -20°C for long term.[5]Not specified

Applications in Drug Development

The primary application of this compound lies in its use as a hydrophilic spacer in complex therapeutic modalities like ADCs and PROTACs. Its incorporation can significantly enhance the aqueous solubility of hydrophobic payloads, prevent aggregation, and improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius, which can reduce renal clearance.[3][7][8]

Antibody-Drug Conjugates (ADCs)

In ADCs, the m-PEG11 linker can be used to connect a potent cytotoxic payload to a monoclonal antibody.[1][9] The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of the payload, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the ADC.[3][10]

The general mechanism of action for an ADC is illustrated below.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

ADC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[11] The linker plays a crucial role in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the this compound linker can be tuned to achieve the optimal orientation for efficient protein degradation. Furthermore, its hydrophilicity can improve the often-poor solubility and cell permeability of these large molecules.[12]

The mechanism of action for a PROTAC is depicted in the following diagram.

PROTAC_MOA cluster_ternary Ternary Complex Formation PROTAC PROTAC (with m-PEG11 linker) POI Protein of Interest (POI) PROTAC->POI 1a. Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase 1b. Binds to E3 Ligase POI->E3_Ligase 2. Proximity Induction Ub_POI Poly-ubiquitinated POI E3_Ligase->Ub_POI 3. Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Proteasome->PROTAC 6. Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides 5. Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound, from its activation to the conjugation and characterization of the final product.

Activation of this compound: Oxidation to m-PEG11-acid

To conjugate this compound to primary amines, the terminal hydroxyl group must first be converted to a reactive functional group, most commonly a carboxylic acid. This can be achieved through oxidation.

Protocol 1: Jones Oxidation of this compound

This protocol describes a classic method for oxidizing primary alcohols to carboxylic acids.[13]

Materials:

Procedure:

  • Dissolve this compound in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones Reagent dropwise to the solution with stirring. The reaction is exothermic. Monitor the color change from orange/red to green, which indicates the consumption of Cr(VI).

  • Allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess Jones Reagent by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude m-PEG11-acid by silica gel column chromatography.

Protocol 2: TEMPO-mediated Oxidation of this compound

This method is a milder alternative to Jones oxidation and often provides higher yields with fewer side reactions.[2][14]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (B82951) (bleach)

  • Sodium chlorite (B76162)

  • Dichloromethane (DCM)

  • Phosphate (B84403) buffer (pH 6.5-7.0)

  • Sodium sulfite

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM.

  • Add a catalytic amount of TEMPO and an aqueous phosphate buffer.

  • In a separate flask, prepare a solution of sodium hypochlorite and sodium chlorite in water.

  • Slowly add the oxidant solution to the vigorously stirred biphasic reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude m-PEG11-acid by silica gel column chromatography.

Conjugation of m-PEG11-acid to a Primary Amine

The most common method for conjugating a carboxylic acid to a primary amine is through the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[15]

Protocol 3: EDC/NHS Coupling of m-PEG11-acid to a Protein

This protocol describes the conjugation of the activated PEG linker to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • m-PEG11-acid

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein of interest in the Coupling Buffer.

  • In a separate tube, dissolve m-PEG11-acid, EDC-HCl, and NHS (or Sulfo-NHS) in the Activation Buffer. A 5- to 20-fold molar excess of the PEG linker and coupling reagents over the protein is a common starting point.

  • Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Immediately add the activated m-PEG11-NHS ester solution to the protein solution.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

  • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

The following diagram illustrates the workflow for this conjugation process.

Conjugation_Workflow cluster_activation Step 1: Activation of m-PEG11-acid cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification PEG_Acid m-PEG11-acid EDC_NHS EDC + NHS (in Activation Buffer, pH 4.5-6.0) Activated_PEG m-PEG11-NHS ester EDC_NHS->Activated_PEG 15-30 min, RT Protein Protein-NH2 (in Coupling Buffer, pH 7.2-8.0) Activated_PEG->Protein Add immediately Conjugate Protein-NH-CO-PEG11-m Protein->Conjugate 2h RT or O/N 4°C Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

References

A Technical Guide to m-PEG11-OH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH), a discrete and monodisperse polyethylene (B3416737) glycol (PEG) linker. This guide is intended for researchers, scientists, and drug development professionals utilizing PEGylation technologies. It covers commercial suppliers, key quality attributes, and detailed experimental protocols for its application in bioconjugation, Proteolysis Targeting Chimera (PROTAC) development, and nanoparticle functionalization.

Introduction to this compound

This compound is a hydrophilic linker composed of eleven ethylene (B1197577) glycol units with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other. As a monodisperse PEG, it possesses a precise, single molecular weight, which is a critical attribute for the synthesis of well-defined bioconjugates and therapeutic molecules, ensuring batch-to-batch consistency and simplifying analytical characterization.[1] The hydroxyl group serves as a versatile handle for further chemical modification, allowing its conjugation to a wide array of molecules.[2]

The incorporation of the this compound linker can significantly enhance the aqueous solubility and stability of hydrophobic drugs and biomolecules.[3][4] In the context of drug delivery, PEGylation with linkers like this compound can prolong the circulation half-life of therapeutics by reducing renal clearance and minimizing recognition by the immune system.[5]

Commercial Suppliers and Quality Specifications

A variety of commercial suppliers offer this compound for research purposes. Key quality parameters to consider when sourcing this reagent include purity, molecular weight, and the Polydispersity Index (PDI). A PDI value close to 1.0 is indicative of a highly monodisperse product.

Below is a summary of the quantitative data available from prominent suppliers:

SupplierProduct NameCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberPolydispersity Index (PDI)
MedchemExpress This compoundHY-14121999.83%516.622168540-65-4Not specified
Biopharma PEG mPEG11-OH-≥95%516.62114740-40-8Not specified
MedKoo Biosciences This compound123200>95%516.632168540-65-4Not specified
BroadPharm m-PEG11-alcoholBP-2157598%516.69004-74-4Not specified
JenKem Technology This compound->98%516.6Not specifiedMonodisperse

Note: While a PDI value is a critical quality attribute for PEG reagents, it is not consistently provided on the product datasheets of all suppliers. For monodisperse PEGs like this compound, a PDI close to 1.0 is expected. It is recommended to request a certificate of analysis for specific batch information.

Synthesis and Quality Control

The synthesis of monodisperse PEGs such as this compound is a multi-step process that requires precise control to ensure the defined chain length and high purity.[6][7][8][9] A common synthetic strategy involves the iterative addition of ethylene glycol units to a protected starting material.

A generalized synthetic pathway is outlined below:

G cluster_synthesis Synthesis of this compound Start Methoxy-PEG-OH (short chain) Protect Protection of Hydroxyl Group Start->Protect Activate Activation of Terminal End Protect->Activate Couple Coupling with Ethylene Glycol Unit Activate->Couple Repeat Repeat Coupling (n times) Couple->Repeat Deprotect Deprotection of Hydroxyl Group Repeat->Deprotect Purify Purification (e.g., Chromatography) Deprotect->Purify Final This compound Purify->Final

A generalized workflow for the synthesis of this compound.

Quality control for monodisperse PEGs is rigorous to ensure the absence of polydispersity and other impurities. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect any impurities.

Experimental Protocols

The terminal hydroxyl group of this compound can be activated or reacted with complementary functional groups on a target molecule to form a stable covalent bond.

General Protocol for Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule

This protocol describes a two-step process involving the activation of the hydroxyl group to a tosylate, followed by nucleophilic substitution with an amine.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add TEA (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the tosylated intermediate (m-PEG11-OTs).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Conjugation to an Amine-Containing Molecule:

    • Dissolve the purified m-PEG11-OTs and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) overnight under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture by preparative HPLC or other suitable chromatographic techniques to yield the final conjugate.

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[10][11][12][13][14] The PEG linker connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.

G cluster_protac PROTAC Development Workflow Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Synthesis of PROTAC (using this compound linker) Design->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Evaluation (Binding, Ternary Complex Formation, Degradation) Purification->InVitro Cellular Cellular Assays (Permeability, Target Engagement, Degradation) InVitro->Cellular InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Cellular->InVivo

A typical workflow for the development of PROTACs.
Functionalization of Nanoparticles

PEGylation of nanoparticles with linkers such as this compound is a common strategy to improve their biocompatibility, stability, and circulation time in vivo.[5][15][16]

G cluster_nanoparticle Nanoparticle Functionalization Workflow NP_Synth Nanoparticle Synthesis Surface_Mod Surface Modification (e.g., with amine or thiol groups) NP_Synth->Surface_Mod Conjugation Conjugation of Activated PEG to Nanoparticle Surface_Mod->Conjugation PEG_Activation Activation of this compound PEG_Activation->Conjugation Purification Purification of PEGylated Nanoparticles Conjugation->Purification Characterization Characterization (Size, Zeta Potential, Stability) Purification->Characterization

A generalized workflow for nanoparticle functionalization.

Applications in Enhancing Drug Solubility

Poor aqueous solubility is a major challenge in drug development.[17] m-PEG derivatives can be conjugated to poorly soluble drugs to enhance their water solubility and bioavailability.[4][18] The hydrophilic nature of the PEG chain can overcome the insolubility of the parent drug molecule.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of drug delivery, bioconjugation, and nanotechnology. Its monodisperse nature ensures the synthesis of well-defined and reproducible conjugates. The protocols and data presented in this guide provide a foundation for the effective utilization of this compound in a variety of research applications. For specific applications, optimization of the reaction conditions and purification methods is recommended.

References

Methodological & Application

Protocol for m-PEG11-OH Conjugation to Proteins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the conjugation of methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units (m-PEG11-OH) to proteins. As the terminal hydroxyl group of this compound is not reactive, this protocol first details the activation of the hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. Subsequently, a detailed procedure for the conjugation of the activated m-PEG11-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein is provided. This guide also covers essential methodologies for the purification and characterization of the resulting PEGylated protein conjugate. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased hydrodynamic size, which can reduce renal clearance and extend circulating half-life, as well as shielding of epitopes, which can decrease immunogenicity.

This compound is a discrete PEG linker with a defined chain length, ensuring batch-to-batch consistency. However, its terminal hydroxyl group is chemically inert and requires activation to facilitate conjugation to proteins. This protocol focuses on a two-stage process:

  • Activation: Conversion of the terminal hydroxyl group of this compound to a highly reactive N-hydroxysuccinimide (NHS) ester.

  • Conjugation: Reaction of the m-PEG11-NHS ester with primary amine groups on the target protein to form a stable amide bond.

This document provides detailed experimental procedures, data presentation in tabular format, and visual workflows to guide researchers through a successful protein PEGylation experiment.

Experimental Protocols

Stage 1: Activation of this compound to m-PEG11-NHS Ester

This stage involves the conversion of the terminal hydroxyl group of this compound into a carboxylic acid, followed by activation to an NHS ester.

2.1.1. Materials

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Syringes and needles

  • Thin-layer chromatography (TLC) supplies

2.1.2. Protocol: Synthesis of m-PEG11-Carboxylic Acid

  • Dissolve this compound and a 1.5-fold molar excess of succinic anhydride in anhydrous DCM in a round bottom flask.

  • Add a 2-fold molar excess of TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Dissolve the residue in a minimal amount of water and acidify to pH 2-3 with dilute HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG11-Carboxylic Acid.

2.1.3. Protocol: Synthesis of m-PEG11-NHS Ester

  • Dissolve the dried m-PEG11-Carboxylic Acid and a 1.2-fold molar excess of NHS in anhydrous DMF or DMSO.

  • Add a 1.2-fold molar excess of EDC or DCC to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter to remove the urea (B33335) byproduct (if DCC is used).

  • Precipitate the m-PEG11-NHS ester by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. Store the m-PEG11-NHS ester at -20°C with a desiccant.

Diagram of this compound Activation Workflow

G cluster_activation Stage 1: Activation of this compound A This compound B Add Succinic Anhydride + TEA/DIPEA in DCM A->B C m-PEG11-Carboxylic Acid B->C D Add NHS + EDC/DCC in DMF/DMSO C->D E m-PEG11-NHS Ester D->E F Precipitation & Drying E->F G Store at -20°C F->G G cluster_conjugation Stage 2: Protein Conjugation A Target Protein in Amine-Free Buffer C Mix & Incubate (RT or 4°C) A->C B m-PEG11-NHS Ester in DMSO/DMF B->C D Quench Reaction (Tris or Glycine) C->D E Purify PEGylated Protein D->E F Characterize Conjugate E->F

Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy that involves attaching PEG chains to a nanoparticle surface to improve its pharmacokinetic and pharmacodynamic properties.[1][2] This modification imparts "stealth" characteristics, which help nanoparticles evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[3][4][5] Consequently, this extended circulation can lead to enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4][6]

m-PEG11-OH is a monodisperse methoxy-terminated polyethylene glycol with 11 ethylene (B1197577) glycol repeat units and a terminal hydroxyl group.[7] Its defined length, excellent water solubility, flexibility, and biocompatibility make it an ideal candidate for nanoparticle surface modification.[7] The terminal hydroxyl group provides a site for covalent attachment to nanoparticle surfaces through various chemical reactions. These application notes provide detailed protocols for the surface modification of nanoparticles using this compound and methodologies for the comprehensive characterization of the resulting PEGylated nanoparticles.

Key Applications

The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:

  • Drug Delivery : PEGylated nanoparticles serve as robust carriers for therapeutic agents. The hydrophilic PEG layer can protect the drug payload from degradation, reduce immunogenicity, prevent aggregation, and improve stability in aqueous media.[1][6][8][9]

  • Medical Imaging : When imaging agents are incorporated, these functionalized nanoparticles can be used as contrast agents for techniques like Magnetic Resonance Imaging (MRI).[1][10][11] The PEG coating improves their circulation time and targeting capabilities, leading to better image quality and diagnostic accuracy.[1][11]

  • Biomaterial Coatings : The flexible and biocompatible nature of this compound makes it suitable for creating coatings on various biomaterials to reduce non-specific protein adsorption and cellular adhesion, a process known as biofouling.[7][12]

Experimental Protocols

A general workflow for the surface modification of nanoparticles with this compound involves the activation of surface functional groups on the nanoparticle, conjugation with the PEG molecule, and subsequent purification and characterization.

G cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Purification & Characterization NP 1. Nanoparticle Synthesis (e.g., with -COOH groups) Activation 3. Nanoparticle Surface Activation (e.g., EDC/DMAP) NP->Activation PEG 2. This compound Solution Preparation Conjugation 4. PEGylation Reaction: Incubate NP with this compound PEG->Conjugation Activation->Conjugation Quench 5. Quench Reaction Conjugation->Quench Purify 6. Purification (Centrifugation/Dialysis) Quench->Purify Characterize 7. Characterization (DLS, Zeta, FTIR, TGA) Purify->Characterize Final PEGylated Nanoparticle Characterize->Final

Caption: General experimental workflow for nanoparticle PEGylation.

Protocol 1: Surface Modification of Carboxylated Nanoparticles via Esterification

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl (-COOH) groups via an ester linkage, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • Carboxyl (-COOH) functionalized nanoparticles

  • This compound

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifugal filter units or magnetic separator

Procedure:

  • Reagent Preparation :

    • Allow all reagents to equilibrate to room temperature.

    • Prepare a stock solution of this compound (e.g., 20 mg/mL) in anhydrous DMF or DMSO.

    • Freshly prepare EDC and DMAP solutions in Activation Buffer just before use.

  • Nanoparticle Activation :

    • Disperse the carboxylated nanoparticles in cold Activation Buffer (e.g., 1 mg/mL).

    • Add EDC and DMAP to the nanoparticle suspension. The molar ratio of COOH:EDC:DMAP should be optimized but a starting point of 1:10:1 is common.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation to Nanoparticles :

    • Immediately add the this compound solution to the activated nanoparticle suspension. The molar excess of PEG should be optimized for the specific application.

    • Adjust the reaction mixture pH to 7.4 by adding Coupling Buffer (PBS).

    • Incubate the reaction for at least 4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction :

    • Add Quenching Solution to the reaction mixture to deactivate any unreacted activated carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles :

    • Purify the functionalized nanoparticles to remove excess PEG and unreacted reagents.

    • For non-magnetic nanoparticles, use centrifugal filter units with an appropriate molecular weight cutoff. Centrifuge to remove the supernatant and resuspend the particles in fresh Coupling Buffer. Repeat this washing step 3-5 times.[1]

    • For magnetic nanoparticles, use a magnetic separator to pellet the particles. Remove the supernatant and wash the particles 3-5 times with Coupling Buffer.[1]

Protocol 2: Characterization of PEGylated Nanoparticles

Comprehensive characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter

  • Purpose : To measure the increase in nanoparticle size due to the attached PEG layer.

  • Protocol :

    • Prepare samples of both unmodified and PEGylated nanoparticles at a suitable concentration (e.g., 0.1-1.0 mg/mL) in an appropriate buffer (e.g., PBS or DI water).

    • Measure the hydrodynamic diameter using a DLS instrument.

    • A successful PEGylation should result in an increase in the hydrodynamic diameter.

2. Zeta Potential for Surface Charge Analysis

  • Purpose : To measure changes in the surface charge of the nanoparticles after PEGylation. The hydrophilic, neutral PEG layer is expected to shield the core's surface charge.

  • Protocol :

    • Use the same samples prepared for DLS analysis.

    • Measure the electrophoretic mobility of the nanoparticles using a zeta potential analyzer.[1]

    • The instrument's software will convert this to the zeta potential. A successful modification of negatively charged carboxylated nanoparticles should result in a zeta potential closer to neutral (0 mV).

3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose : To identify functional groups and confirm the formation of the covalent bond (ester linkage) between the PEG and the nanoparticle.[1]

  • Protocol :

    • Lyophilize the nanoparticle samples (unmodified and PEGylated) to obtain a dry powder.[1]

    • Acquire FTIR spectra of the dried samples and the pure this compound.

    • Confirm PEGylation by observing the appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and the appearance of a new ester carbonyl (C=O) peak around 1735 cm⁻¹ in the spectrum of the modified nanoparticles.

4. Thermogravimetric Analysis (TGA)

  • Purpose : To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss of the organic PEG layer upon heating.[1]

  • Protocol :

    • Place a known mass of the lyophilized PEGylated nanoparticles in a TGA crucible.

    • Heat the sample from room temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]

    • The weight loss observed in the temperature range corresponding to PEG degradation (typically 200-450°C) can be used to calculate the mass percentage of PEG on the nanoparticles.[1]

Data Presentation

Quantitative data from characterization experiments should be summarized for a clear comparison between unmodified and modified nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

PropertyUnmodified Nanoparticles (-COOH)PEGylated NanoparticlesExpected Change
Hydrodynamic Diameter (nm) 105 ± 4125 ± 6Increase
Polydispersity Index (PDI) 0.150.18Slight Increase
Zeta Potential (mV) -35.2 ± 2.1-8.5 ± 1.5Shift towards neutral

Table 2: Quantification of Surface Modification by TGA

SampleInitial Mass (mg)Weight Loss in PEG Region (200-450°C)PEG Content (% w/w)
Unmodified Nanoparticles5.121.8%N/A
PEGylated Nanoparticles4.9815.4%~13.6%

Signaling Pathway Visualization

PEGylated nanoparticles are often designed for targeted drug delivery to interfere with specific cellular processes, such as angiogenesis in cancer therapy, which is largely regulated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates NP Targeted PEGylated Nanoparticle (e.g., with anti-VEGF drug) NP->VEGFR Inhibits RAF Raf PLC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Angiogenesis (Proliferation, Migration) ERK->Response Promotes AKT Akt PI3K->AKT AKT->Response Promotes

Caption: Simplified VEGF signaling pathway in angiogenesis.

References

Application Notes and Protocols for m-PEG11-OH in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH), a discrete polyethylene (B3416737) glycol (PEG) linker, in the development of antibody-drug conjugates (ADCs). The inclusion of a hydrophilic linker like this compound is a critical strategy to improve the physicochemical and pharmacokinetic properties of ADCs, ultimately enhancing their therapeutic window.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is crucial for the overall performance of the ADC. Hydrophobic payloads and linkers can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, which can compromise efficacy and increase off-target toxicity.[1][2]

The use of a monodisperse, hydrophilic linker like this compound can mitigate these challenges.[1] The 11-unit ethylene (B1197577) glycol chain imparts several beneficial properties:

  • Increased Hydrophilicity: The PEG chain helps to solubilize hydrophobic payloads, reducing the propensity for aggregation and allowing for potentially higher drug-to-antibody ratios (DARs).[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[1][3]

  • Reduced Immunogenicity: The PEG linker can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.[1]

  • Defined Length: As a discrete PEG linker, this compound has a precise molecular weight, which contributes to the homogeneity of the final ADC product, simplifying characterization and ensuring batch-to-batch consistency.[1]

Data Presentation: Physicochemical and Pharmacokinetic Properties

While specific quantitative data for ADCs utilizing the this compound linker are not extensively available in peer-reviewed literature, the following tables present representative data from studies on similar short-chain PEG linkers to illustrate the expected impact of PEGylation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol
SynonymsO-Methyl-undecaethylene glycol, m-PEG11-alcohol
CAS Number2168540-65-4
Molecular FormulaC23H48O12
Molecular Weight516.63 g/mol
AppearanceColorless to light yellow liquid/oil
SolubilitySoluble in water, DMSO, DMF, and other polar organic solvents

Source: Publicly available chemical supplier data.[4]

Table 2: Representative Impact of PEG Linker Length on ADC Clearance

Linker TypePEG LengthRepresentative Clearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
Non-PEGylated0~8.51.0
Short-chain PEG4~5.00.59
This compound Derivative 11 ~3.5 0.41
Long-chain PEG24~2.00.24

Note: This data is synthesized from studies on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. The data for the PEG11 linker is based on studies with an Amino-PEG11-CH2COOH linker and is representative of the expected trend for an this compound based linker.[5]

Table 3: Representative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

ADC ConstructTarget Cell LineRepresentative IC50 (ng/mL)
ADC with Non-PEGylated LinkerHER2+ (e.g., SK-BR-3)10
ADC with Short-Chain PEG Linker (e.g., PEG8)HER2+ (e.g., SK-BR-3)15-20
ADC with PEG11 Linker HER2+ (e.g., SK-BR-3) ~25
ADC with Long-Chain PEG Linker (e.g., PEG24)HER2+ (e.g., SK-BR-3)30-40

Note: This data is illustrative and demonstrates a common trend where increased PEG length can sometimes lead to a slight decrease in in vitro potency due to potential steric hindrance of the payload's interaction with its intracellular target. The specific IC50 values are highly dependent on the antibody, payload, and target cell line.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of an ADC using an this compound linker. These protocols are generalized and may require optimization based on the specific antibody and payload used.

Synthesis of an ADC with an this compound Linker

This protocol describes a two-step process: 1) Activation of the payload with a functional group that can react with the hydroxyl group of this compound, and 2) Conjugation of the payload-linker construct to the antibody. A common strategy involves activating the payload with a maleimide (B117702) group for subsequent conjugation to reduced antibody thiols.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Payload with a reactive group (e.g., a maleimide-functionalized payload)

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Protocol:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).

  • Payload-Linker Preparation:

    • Dissolve the maleimide-functionalized payload and a 1.5-fold molar excess of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • This step assumes a pre-functionalized payload. If starting from a payload that needs to be activated to react with the hydroxyl group of this compound, an additional synthesis step would be required (e.g., using carbodiimide (B86325) chemistry if the payload has a carboxylic acid).

  • Conjugation:

    • Add the payload-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of payload-linker over the antibody).

    • Keep the final concentration of the organic solvent below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated payload-linker, quenching reagent, and any aggregated protein.

    • The purified ADC can be buffer-exchanged into a suitable formulation buffer.

Characterization of the ADC

3.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

Method: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive cells for a trastuzumab-based ADC) in a 96-well plate and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium. Add the solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of the cells are killed).

Visualizations

The following diagrams illustrate key workflows and concepts in the development of ADCs using this compound linkers.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification Conjugation & Purification mAb Monoclonal Antibody reduction Reduction of Disulfide Bonds (e.g., with TCEP) mAb->reduction reduced_mAb Reduced Antibody (with free thiols) reduction->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation payload Cytotoxic Payload (with reactive group) activated_payload Activated Payload-Linker payload->activated_payload linker This compound linker->activated_payload activated_payload->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification final_ADC Purified ADC purification->final_ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC in Circulation binding Binding to Target Antigen ADC->binding tumor_cell Tumor Cell (Antigen-Positive) internalization Internalization (Endocytosis) tumor_cell->internalization binding->tumor_cell endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release (Linker Cleavage) lysosome->release payload Free Payload release->payload cytotoxicity Cytotoxicity (e.g., DNA damage, microtubule disruption) payload->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis

Caption: The mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Linker_Hydrophilicity_Impact cluster_benefits Improved ADC Properties hydrophilic_linker Hydrophilic Linker (e.g., this compound) solubility Increased Solubility hydrophilic_linker->solubility aggregation Reduced Aggregation hydrophilic_linker->aggregation pk Improved Pharmacokinetics (Longer Half-life) hydrophilic_linker->pk dar Potential for Higher DAR hydrophilic_linker->dar hydrophobic_payload Hydrophobic Payload hydrophobic_payload->solubility mitigates negative effect of hydrophobic_payload->aggregation mitigates negative effect of

Caption: Logical flow illustrating how a hydrophilic linker like this compound improves the properties of an ADC with a hydrophobic payload.

Conclusion

The this compound linker is a valuable tool in the development of next-generation antibody-drug conjugates. Its defined length and hydrophilic nature can significantly enhance the physicochemical properties and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. While specific quantitative data for this compound itself is emerging, the principles of PEGylation are well-established, and the provided protocols and representative data offer a strong foundation for researchers and drug developers to incorporate this linker into their ADC design and optimization strategies. Careful consideration and empirical validation of the linker chemistry are paramount to unlocking the full therapeutic potential of ADCs.

References

Application Notes: Functionalization of m-PEG11-OH with Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxy polyethylene (B3416737) glycol (m-PEG) is a polymer widely utilized in drug delivery, biotechnology, and materials science due to its biocompatibility, solubility, and ability to shield conjugated molecules from the immune system. The terminal hydroxyl group (-OH) of m-PEG, however, offers limited options for direct conjugation. Functionalizing this hydroxyl group into a primary amine (-NH2) dramatically increases its versatility, enabling covalent linkage to a wide array of biomolecules (proteins, peptides, antibodies) and surfaces that contain carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functionalities.

This document provides a detailed protocol for the conversion of m-PEG11-OH to m-PEG11-NH2 via a two-step process involving mesylation of the terminal hydroxyl group followed by nucleophilic substitution with ammonia (B1221849). This method is robust, high-yielding, and a common strategy for producing amine-terminated PEGs.

Reaction Principle

The functionalization process occurs in two main steps:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine (B128534) (TEA). This reaction converts the poorly reactive hydroxyl group into a highly efficient leaving group, a mesylate ester (m-PEG11-OMs).

  • Nucleophilic Substitution: The mesylated PEG is then treated with an excess of ammonia (NH3), which acts as a nucleophile. The ammonia displaces the mesylate group to form the desired primary amine, yielding m-PEG11-NH2.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Sigma-Aldrich, BroadpharmStarting material
Methanesulfonyl Chloride (MsCl)≥99%Sigma-AldrichAcylating agent, moisture sensitive
Triethylamine (TEA)≥99.5%Sigma-AldrichBase, should be distilled/dry
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Ammonium (B1175870) Hydroxide (B78521) (28-30%)ACS ReagentFisher ScientificSource of ammonia
Diethyl EtherAnhydrousFisher ScientificFor precipitation
Sodium Bicarbonate (NaHCO3)Saturated SolutionN/AFor washing
Brine (Saturated NaCl)Saturated SolutionN/AFor washing
Anhydrous Sodium Sulfate (B86663) (Na2SO4)Reagent GradeVWRFor drying organic phase
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope LabsFor NMR analysis
Round-bottom flasksVarious sizesN/A
Magnetic stirrer and stir barsN/AN/A
Ice bathN/AN/A
Separatory funnelN/AN/A
Rotary evaporatorN/AN/A
NMR Spectrometer (e.g., 400 MHz)N/AN/AFor characterization

Experimental Protocols

Part 1: Synthesis of m-PEG11-Mesylate (m-PEG11-OMs)
  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution dropwise. Allow it to stir for 10 minutes.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the reaction mixture. Caution: MsCl is corrosive and reacts exothermically.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with a saturated NaHCO3 solution, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude m-PEG11-OMs as an oil or waxy solid. The product can be used in the next step without further purification if the reaction is clean.

Part 2: Synthesis of m-PEG11-Amine (m-PEG11-NH2)
  • Ammonolysis: Dissolve the crude m-PEG11-OMs from Part 1 in a concentrated solution of ammonium hydroxide (28-30%).

  • Reaction: Seal the reaction vessel and stir the mixture vigorously at room temperature for 24-48 hours.

  • Solvent Removal: Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in DCM and extract with water to remove any remaining salts.

  • Drying and Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate via rotary evaporation.

  • Purification (Optional): For higher purity, the product can be precipitated. Dissolve the crude product in a minimal amount of DCM and add it dropwise to a large volume of cold, stirring diethyl ether. The m-PEG11-NH2 will precipitate.

  • Final Product: Collect the precipitate by filtration and dry it under a high vacuum to yield the final m-PEG11-NH2 product. Store under an inert atmosphere at -20 °C.

Characterization and Data

Successful functionalization is confirmed by comparing the ¹H NMR spectra of the starting material and the final product. The key change is the chemical shift of the protons on the carbon adjacent to the terminal functional group.

CompoundKey ¹H NMR Signal (CDCl3, 400 MHz)Expected YieldPurity (by NMR)
This compound Triplet at ~3.64 ppm (-CH2-OH)N/A>95%
m-PEG11-OMs Triplet at ~4.37 ppm (-CH2-OMs), Singlet at ~3.08 ppm (CH3-SO2-)>90%>90%
m-PEG11-NH2 Triplet at ~2.85 ppm (-CH2-NH2)75-85% (overall)>95%

Note: Chemical shifts (ppm) are approximate and can vary slightly based on solvent and concentration.

Visualized Workflow and Reaction Scheme

G start This compound mesylation Mesylation Reaction (MsCl, TEA, DCM, 0°C to RT) start->mesylation workup1 Aqueous Work-up (Wash & Dry) mesylation->workup1 peg_oms Intermediate: m-PEG11-OMs workup1->peg_oms amination Ammonolysis Reaction (Conc. NH4OH, RT) peg_oms->amination workup2 Extraction & Precipitation (DCM / Ether) amination->workup2 peg_nh2 Final Product: m-PEG11-NH2 workup2->peg_nh2 characterization Characterization (NMR, MS) peg_nh2->characterization

Application Notes and Protocols: m-PEG11-OH in Hydrogel Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in tissue engineering and regenerative medicine due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] While m-PEG11-OH, a monomethoxy-terminated PEG with a single hydroxyl group, is an excellent building block for bioconjugation and surface modification, it cannot independently form a crosslinked hydrogel network.[] To create a hydrogel, a di- or multi-functional PEG is necessary to act as a crosslinker.

This document provides detailed protocols for the utilization of a comparable short-chain diol, PEG-(11)-diol (HO-PEG11-OH), as a precursor for creating hydrogels suitable for tissue engineering applications. The protocols will cover the essential first step of functionalizing the terminal hydroxyl groups to reactive moieties, followed by the crosslinking process to form the hydrogel scaffold.

Key Principle: From PEG-diol to a Crosslinked Network

The fundamental principle involves a two-stage process. First, the inert terminal hydroxyl groups of a linear PEG-diol are converted into reactive end-groups, such as acrylates, to form PEG-diacrylate (PEGDA).[4][5] This functionalized macromer can then undergo polymerization, typically initiated by light, to form a stable, three-dimensional hydrogel network capable of supporting cell growth and tissue formation.[4][5]

Data Presentation: Properties of Short-Chain PEG Hydrogels

The mechanical properties and cytocompatibility of PEG hydrogels are critical for their application in tissue engineering. These properties can be tuned by altering the PEG molecular weight and concentration. The following tables summarize the general trends observed for short-chain PEGDA hydrogels.

Table 1: Effect of PEGDA Molecular Weight and Concentration on Mechanical Properties

PEGDA Molecular Weight (Da)PEGDA Concentration (wt%)Compressive Modulus (MPa)Reference
~100010~0.09[4]
~100020~0.67[1]
340020~0.4[1]
340040~1.6[1]
Blend (3400/400)25-30~1.0[1]

Note: Data represents typical values from literature and illustrates general trends. Actual values will vary based on specific experimental conditions.

Table 2: Effect of PEGDA Concentration on Initial Cell Viability

PEGDA Concentration (wt%)Average Initial Cell Viability (%)Reference
20~80[1]
40~20-36[1]

Note: Higher polymer concentrations can lead to increased osmotic stress and potential toxicity from unreacted monomers or photoinitiators, thereby reducing cell viability.

Experimental Protocols

Protocol 1: Synthesis of PEG-(11)-diacrylate (PEGDA) from PEG-(11)-diol

This protocol describes the functionalization of a short-chain PEG-diol with acryloyl chloride to introduce reactive acrylate (B77674) groups at both ends.

Materials:

  • Poly(ethylene glycol) diol (average Mn ~500 g/mol , corresponding to ~11 ethylene (B1197577) glycol units)

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • 2 M Potassium Carbonate (K₂CO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Inhibitor (e.g., hydroquinone)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the PEG-(11)-diol in anhydrous DCM.

  • Addition of TEA: Cool the solution in an ice bath and add triethylamine (TEA) dropwise. TEA acts as a base to neutralize the HCl byproduct of the reaction. A molar excess of TEA (e.g., 2.2 equivalents per equivalent of PEG-diol) is typically used.

  • Acrylation: Slowly add acryloyl chloride (a slight molar excess, e.g., 2.2 equivalents) to the stirring solution. Maintain the reaction at 0°C for a few hours, then allow it to warm to room temperature and stir overnight.[6]

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M K₂CO₃ solution and deionized water to remove unreacted acryloyl chloride and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Add a small amount of an inhibitor (like hydroquinone) to prevent premature polymerization. Remove the DCM using a rotary evaporator to obtain the purified PEGDA product as a viscous liquid.

  • Characterization: Confirm the successful acrylation and purity of the product using ¹H NMR spectroscopy.

Protocol 2: Fabrication of PEGDA Hydrogel via Photopolymerization

This protocol details the formation of a hydrogel from the synthesized PEGDA macromer using a photoinitiator and UV light.

Materials:

  • Synthesized PEG-(11)-diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare Precursor Solution: Dissolve the PEGDA macromer in PBS or cell culture medium to the desired final concentration (e.g., 10-30 wt%).

  • Add Photoinitiator: Add the photoinitiator to the precursor solution. A typical concentration for Irgacure 2959 is 0.05-0.5 wt%. Ensure it dissolves completely.

  • Casting: Pipette the precursor solution into the desired molds.

  • Photocrosslinking: Expose the precursor solution to UV light (365 nm) for a duration determined by the light intensity and precursor concentration (typically 5-15 minutes). The solution will transition into a solid hydrogel.

  • Swelling and Sterilization: Carefully remove the hydrogels from the molds and place them in sterile PBS to swell to equilibrium. The PBS should be changed several times to wash out any unreacted components. The hydrogels are now ready for cell culture or other tissue engineering applications.

Protocol 3: Cell Encapsulation in PEGDA Hydrogels

This protocol describes the process of encapsulating living cells within the hydrogel during its formation.

Materials:

  • Sterile PEGDA macromer

  • Sterile photoinitiator solution

  • Cell suspension in culture medium

  • Sterile PBS

Procedure:

  • Prepare Sterile Solutions: Prepare the PEGDA and photoinitiator solutions as described in Protocol 2, ensuring all components and handling are sterile.

  • Cell Suspension: Trypsinize and count the cells to be encapsulated. Resuspend the cell pellet in a small volume of sterile culture medium to achieve a high cell density.

  • Mixing: Gently and thoroughly mix the cell suspension with the sterile PEGDA precursor solution containing the photoinitiator. Work quickly to prevent premature settling of the cells.

  • Casting and Polymerization: Pipette the cell-laden precursor solution into sterile molds and expose to UV light as described in Protocol 2. Use a cytocompatible UV intensity and exposure time to minimize cell damage.

  • Culturing: After polymerization, transfer the cell-laden hydrogels to a sterile culture dish with fresh culture medium. Culture the constructs in a standard cell culture incubator, changing the medium regularly.

  • Viability Assessment: Cell viability within the hydrogels can be assessed at different time points using assays such as the Live/Dead assay, where live cells fluoresce green and dead cells fluoresce red.

Visualizations

G Functionalization of PEG-diol to PEGDA PEG_diol PEG-(11)-diol (HO-(CH₂CH₂O)₁₁-H) Reaction Reaction in DCM PEG_diol->Reaction Reactant Acryloyl_Chloride Acryloyl Chloride (CH₂=CHCOCl) Acryloyl_Chloride->Reaction Reactant TEA Triethylamine (TEA) (Base) TEA->Reaction Catalyst PEGDA PEG-(11)-diacrylate (PEGDA) Reaction->PEGDA Product Byproduct Triethylammonium Chloride (Byproduct) Reaction->Byproduct Byproduct

Caption: Synthesis of PEG-diacrylate (PEGDA) from PEG-diol.

G Hydrogel Formation via Photopolymerization PEGDA PEGDA Macromer Solution Precursor_Solution Precursor Solution PEGDA->Precursor_Solution Photoinitiator Photoinitiator (e.g., Irgacure 2959) Photoinitiator->Precursor_Solution Polymerization Free Radical Polymerization Precursor_Solution->Polymerization UV_Light UV Light (365 nm) UV_Light->Polymerization Initiation Hydrogel Crosslinked Hydrogel Network Polymerization->Hydrogel

Caption: Photopolymerization of PEGDA to form a hydrogel network.

G Experimental Workflow for Cell Encapsulation Start Start Prepare_Solutions Prepare Sterile PEGDA & Photoinitiator Solutions Start->Prepare_Solutions Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Mix Mix Cells with Precursor Solution Prepare_Solutions->Mix Prepare_Cells->Mix Cast Cast into Molds Mix->Cast Polymerize Expose to UV Light Cast->Polymerize Culture Culture Cell-Laden Hydrogels Polymerize->Culture Analyze Analyze Cell Viability & Function Culture->Analyze End End Analyze->End

Caption: Workflow for encapsulating cells in PEGDA hydrogels.

References

Application Notes and Protocols for the Conjugation of m-PEG11-OH to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Attaching a methoxy-terminated PEG, such as m-PEG11-OH, to a carboxylic acid-containing molecule results in an ester linkage. This process can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the modified compound.

The primary methods for reacting this compound with carboxylic acids involve esterification reactions, which can be broadly categorized into two types: carbodiimide-mediated esterification (e.g., Steglich esterification) and acid-catalyzed esterification (e.g., Fischer esterification). The choice of method depends on the stability of the substrate to acidic or activating conditions and the desired reaction efficiency.

Reaction Mechanisms and Pathways

The fundamental reaction involves the formation of an ester bond between the hydroxyl group of this compound and a carboxylic acid.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are coupling agents that activate the carboxylic acid to facilitate nucleophilic attack by the alcohol.[1] This method is often performed at room temperature and under neutral conditions, making it suitable for sensitive substrates. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][3]

The general pathway for a DCC-mediated reaction is as follows:

  • The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[4]

  • The hydroxyl group of this compound attacks the activated carbonyl carbon of the intermediate.

  • An ester is formed, and the DCC is converted into a urea (B33335) byproduct (dicyclohexylurea, DCU).[2]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation: Formation of O-acylisourea intermediate Carboxylic_Acid->Activation Reacts with mPEG_OH This compound Nucleophilic_Attack Nucleophilic Attack: This compound attacks activated carboxyl mPEG_OH->Nucleophilic_Attack DCC DCC (Coupling Agent) DCC->Activation DMAP DMAP (Catalyst) DMAP->Nucleophilic_Attack Catalyzes Activation->Nucleophilic_Attack Attacked by Ester_Formation Ester Formation Nucleophilic_Attack->Ester_Formation Leads to PEG_Ester PEGylated Ester (R-COO-PEG11-m) Ester_Formation->PEG_Ester DCU Dicyclohexylurea (DCU) (Byproduct) Ester_Formation->DCU

Caption: Carbodiimide-mediated esterification pathway.

Fischer-Speier esterification involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6] The reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use a large excess of one reactant (typically the alcohol) or to remove water as it is formed.[5][6]

The mechanism proceeds as follows:

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[6]

  • The hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.

  • A tetrahedral intermediate is formed.

  • Proton transfer and subsequent elimination of a water molecule yield the protonated ester.[6]

  • Deprotonation of the ester regenerates the acid catalyst and gives the final product.

Application Notes: Method Selection and Optimization

Choosing the appropriate reaction conditions is critical for successful PEGylation.

  • Substrate Sensitivity: For substrates sensitive to strong acids and high temperatures, carbodiimide-mediated coupling is the preferred method. Fischer esterification often requires refluxing in the presence of a strong acid, which can degrade sensitive molecules.

  • Reagent Stoichiometry: In Fischer esterification, using this compound in large excess can drive the equilibrium towards the product.[5] For carbodiimide (B86325) coupling, a slight excess of the PEG reagent (e.g., 2-3 equivalents) and the coupling agent (e.g., 1.1 equivalents of DCC) is often used to ensure complete conversion of the carboxylic acid.[2]

  • Solvents: Anhydrous solvents are crucial for carbodiimide-mediated reactions to prevent hydrolysis of the activated intermediate and the coupling agent itself.[2] Dichloromethane (DCM) or dimethylformamide (DMF) are common choices.[2][7] For Fischer esterification, the alcohol reactant can sometimes serve as the solvent, or a non-reactive solvent like toluene (B28343) can be used to facilitate water removal via azeotropic distillation.[8]

  • Byproduct Removal: A key difference in workflow is byproduct removal. In DCC coupling, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like DCM and can be removed by filtration.[2] In contrast, EDC and its urea byproduct are water-soluble, allowing for removal by aqueous extraction.[3]

G Start Select PEGylation Strategy for R-COOH + this compound Substrate_Check Is the substrate sensitive to acid/heat? Start->Substrate_Check Carbodiimide Choose Carbodiimide Coupling (DCC or EDC + DMAP) Substrate_Check->Carbodiimide Yes Fischer Choose Fischer Esterification (Acid Catalyst) Substrate_Check->Fischer No Carb_Conditions Conditions: - Anhydrous Solvent (DCM) - Room Temperature - Inert Atmosphere Carbodiimide->Carb_Conditions Fischer_Conditions Conditions: - Excess this compound or  Water Removal - Reflux Temperature Fischer->Fischer_Conditions Carb_Workup Workup: Filter DCU byproduct or aqueous extraction for EDC Carb_Conditions->Carb_Workup Fischer_Workup Workup: Neutralize acid, then extraction & purification Fischer_Conditions->Fischer_Workup End Purified PEG-Ester Product Carb_Workup->End Fischer_Workup->End

Caption: Logic for selecting an esterification method.

The following table summarizes typical quantitative parameters for the two primary esterification methods.

ParameterCarbodiimide-Mediated (Steglich)Fischer Esterification
Carboxylic Acid 1.0 eq1.0 eq
This compound 2.0 - 3.0 eq[2]>10 eq (if used as solvent/excess reagent)[5]
Coupling Agent 1.1 - 1.5 eq (DCC or EDC)[2]N/A
Catalyst 0.1 - 0.2 eq (DMAP)[2]Catalytic amount (e.g., H₂SO₄, TsOH)[6]
Solvent Anhydrous DCM, DMF[2][7]Toluene or excess alcohol[8]
Temperature 0°C to Room Temperature[2]Reflux
Reaction Time 12 - 24 hours[2]3 - 24 hours[7]

Experimental Protocols

This protocol describes the esterification of a carboxylic acid with this compound using DCC as the coupling agent and DMAP as a catalyst. This method is performed under anhydrous conditions.[2]

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Septum and nitrogen/argon inlet

  • Ice bath

Procedure:

  • Flame-dry the reaction flask under vacuum and allow it to cool under an inert atmosphere (nitrogen or argon).[2]

  • Add the carboxylic acid (1.0 eq), this compound (2.5 eq), and DMAP (0.1 eq) to the flask.

  • Add anhydrous DCM to dissolve the reagents.

  • Seal the flask with a septum and place it in an ice bath with magnetic stirring.

  • In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly inject the DCC solution into the reaction mixture over 5 minutes.[2]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) should form over time.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A bromocresol green stain can be used to visualize the consumption of the carboxylic acid.[2]

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired m-PEG11-ester.

G Start Start Prep_Flask 1. Flame-dry flask under inert atmosphere Start->Prep_Flask Add_Reagents 2. Add R-COOH (1 eq), This compound (2.5 eq), & DMAP (0.1 eq) Prep_Flask->Add_Reagents Add_Solvent 3. Dissolve in anhydrous DCM Add_Reagents->Add_Solvent Cool 4. Cool flask in ice bath (0°C) Add_Solvent->Cool Prep_DCC 5. Dissolve DCC (1.1 eq) in anhydrous DCM Cool->Prep_DCC Add_DCC 6. Slowly add DCC solution to flask Prep_DCC->Add_DCC React 7. Stir at room temp for 12-24 hours Add_DCC->React Monitor 8. Monitor reaction by TLC React->Monitor Filter 9. Filter to remove DCU precipitate Monitor->Filter Wash 10. Wash filtrate with water and brine Filter->Wash Dry 11. Dry organic layer and concentrate Wash->Dry Purify 12. Purify by column chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for Steglich esterification.

This protocol is suitable for substrates that are stable to heat and strong acid. It utilizes an excess of the alcohol and an acid catalyst to drive the reaction.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Combine the carboxylic acid (1.0 eq) and a large excess of this compound (e.g., 10-20 eq) in a round-bottom flask.

  • If not using the PEG as the solvent, add toluene.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops) or TsOH (0.05 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus and a condenser to collect the water byproduct.

  • Heat the mixture to reflux with vigorous stirring for 3-12 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

A Step-by-Step Guide to PEGylating Peptides with m-PEG11-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced renal clearance, improved solubility (especially for hydrophobic peptides), and decreased immunogenicity by masking epitopes from the host's immune system.

This document provides a detailed, step-by-step guide for the PEGylation of peptides using methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units (m-PEG11-OH). It is important to note that the terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to a peptide. Therefore, a two-step process is required:

  • Activation of this compound: The terminal hydroxyl group is first converted into a more reactive functional group. This protocol will focus on a common and effective activation pathway: oxidation of the hydroxyl group to a carboxylic acid, followed by conversion to a reactive N-hydroxysuccinimide (NHS) ester.

  • Conjugation to the Peptide: The activated m-PEG11-NHS ester is then reacted with primary amine groups (the N-terminus or the ε-amino group of lysine (B10760008) residues) on the target peptide to form a stable amide bond.

These protocols are intended to serve as a comprehensive guide for researchers. However, optimization of reaction conditions may be necessary for specific peptides and applications.

Experimental Protocols

Part 1: Activation of this compound to m-PEG11-NHS Ester

This part is divided into two sub-protocols: the oxidation of this compound to m-PEG11-carboxylic acid (m-PEG11-COOH) and the subsequent conversion to m-PEG11-N-hydroxysuccinimide ester (m-PEG11-NHS Ester).

Protocol 1A: Oxidation of this compound to m-PEG11-COOH

This protocol is based on a Jones oxidation, a common method for oxidizing primary alcohols to carboxylic acids.

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and water)

  • Acetone (B3395972) (anhydrous)

  • Diethyl ether

  • Sodium bisulfite

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • pH indicator paper

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Cool the solution in an ice bath. Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green, indicating the oxidation of the alcohol.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a small amount of sodium bisulfite to neutralize any excess oxidizing agent.

  • Extraction: Remove the acetone using a rotary evaporator. Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous solution three times with diethyl ether.

  • Washing: Combine the organic layers and wash them with deionized water, followed by a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude m-PEG11-COOH.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 1B: Conversion of m-PEG11-COOH to m-PEG11-NHS Ester

This protocol utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

Materials:

  • m-PEG11-COOH (from Protocol 1A)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dicyclohexylurea (DCU) byproduct removal filter (or standard filtration setup)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve m-PEG11-COOH and NHS (typically 1.1-1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution in an ice bath and add a solution of DCC (typically 1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Removal of Byproduct: Remove the DCU precipitate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude m-PEG11-NHS ester.

  • Purification and Storage: The product can be purified by recrystallization or column chromatography. The purified m-PEG11-NHS ester should be stored under anhydrous conditions at -20°C.

Part 2: PEGylation of a Peptide with m-PEG11-NHS Ester

This protocol describes the conjugation of the activated PEG to a peptide containing primary amine groups.

Materials:

  • Peptide of interest (with at least one primary amine)

  • m-PEG11-NHS ester (from Protocol 1B)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

  • Analytical instruments for characterization (e.g., MALDI-TOF mass spectrometry, LC-MS)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • m-PEG11-NHS Ester Preparation: Immediately before use, dissolve the m-PEG11-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved m-PEG11-NHS ester to the peptide solution. The molar ratio of PEG to peptide is a critical parameter and should be optimized. A starting point of 5 to 20-fold molar excess of the PEG reagent is common.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts using RP-HPLC or SEC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using analytical techniques such as MALDI-TOF mass spectrometry or LC-MS to verify the mass increase corresponding to the addition of the m-PEG11 moiety.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the PEGylation process. Note that these are starting points and optimal conditions will vary depending on the specific peptide and desired degree of PEGylation.

ParameterProtocol 1A: OxidationProtocol 1B: NHS Ester FormationProtocol 2: Peptide Conjugation
Molar Ratio of Reagents This compound : Jones Reagent (excess)m-PEG11-COOH : NHS : DCC (1 : 1.1 : 1.1)Peptide : m-PEG11-NHS Ester (1 : 5-20)
Reaction Temperature 0°C to Room Temperature0°C to Room TemperatureRoom Temperature or 4°C
Reaction Time 1-4 hours12-24 hours1-4 hours (RT) or overnight (4°C)
Typical Solvent(s) AcetoneAnhydrous DCM or THF0.1 M Sodium Phosphate Buffer (pH 7.2-8.0)
Expected Yield > 80%> 85%50-90% (depends on peptide and optimization)
Purification Method Extraction, Column ChromatographyFiltration, Recrystallization/Column ChromatographyRP-HPLC or SEC

Visualizations

experimental_workflow cluster_activation Part 1: Activation of this compound cluster_conjugation Part 2: Peptide Conjugation cluster_characterization Analysis mPEG_OH This compound Oxidation Oxidation (Jones Reagent) mPEG_OH->Oxidation mPEG_COOH m-PEG11-COOH Oxidation->mPEG_COOH NHS_Esterification NHS Esterification (DCC, NHS) mPEG_COOH->NHS_Esterification mPEG_NHS m-PEG11-NHS Ester NHS_Esterification->mPEG_NHS Conjugation Conjugation Reaction (pH 7.2-8.0) mPEG_NHS->Conjugation Peptide Peptide Peptide->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (RP-HPLC / SEC) Quenching->Purification PEG_Peptide PEGylated Peptide Purification->PEG_Peptide Characterization Characterization (Mass Spectrometry, LC-MS) PEG_Peptide->Characterization

Caption: Experimental workflow for the two-part process of PEGylating a peptide with this compound.

pharmacokinetic_benefits cluster_peptide Unmodified Peptide cluster_peg_peptide PEGylated Peptide Unmodified_Peptide Therapeutic Peptide Rapid_Clearance Rapid Renal Clearance Unmodified_Peptide->Rapid_Clearance Proteolytic_Degradation Proteolytic Degradation Unmodified_Peptide->Proteolytic_Degradation Immunogenicity Potential Immunogenicity Unmodified_Peptide->Immunogenicity PEGylated_Peptide PEGylated Therapeutic Peptide Short_HalfLife Short Circulatory Half-Life Rapid_Clearance->Short_HalfLife Proteolytic_Degradation->Short_HalfLife Immunogenicity->Short_HalfLife Increased_Size Increased Hydrodynamic Size PEGylated_Peptide->Increased_Size Steric_Hindrance Steric Hindrance PEGylated_Peptide->Steric_Hindrance Masking_Epitopes Masking of Epitopes PEGylated_Peptide->Masking_Epitopes Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Degradation Reduced Proteolytic Degradation Steric_Hindrance->Reduced_Degradation Reduced_Immunogenicity Reduced Immunogenicity Masking_Epitopes->Reduced_Immunogenicity Long_HalfLife Extended Circulatory Half-Life Reduced_Clearance->Long_HalfLife Reduced_Degradation->Long_HalfLife Reduced_Immunogenicity->Long_HalfLife

Caption: Signaling pathway illustrating the pharmacokinetic benefits of peptide PEGylation.

Application of m-PEG11-OH as a Spacer in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, biocompatibility, and tunable length.[1]

This document provides detailed application notes and protocols for the utilization of m-PEG11-OH, a monodisperse PEG linker with eleven ethylene (B1197577) glycol units, as a spacer in the development of PROTACs.

The Role of the this compound Linker

The this compound linker offers a balance of flexibility and length, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The hydroxyl (-OH) group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically after activation to a more reactive functional group. The methoxy (B1213986) (m-) cap at the other end of the PEG chain prevents unwanted cross-reactivity.

Key Advantages of PEG Linkers in PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic molecules, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield polar groups, potentially aiding in cell membrane traversal.

  • Optimized Ternary Complex Formation: The length of the linker is a critical parameter for achieving the optimal orientation and proximity between the POI and the E3 ligase to facilitate efficient ubiquitination. The 11-unit length of this compound provides a significant spatial separation that can be beneficial for various target and E3 ligase pairs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides representative protocols for the synthesis of a PROTAC utilizing an this compound derived linker and its subsequent biological evaluation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process. The following diagram outlines a typical workflow for creating a PROTAC using an this compound linker.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: Activate this compound (e.g., Tosylation or Mesylation) Start->Step1 Step2 Step 2: Conjugate Activated PEG11 to POI or E3 Ligase Ligand Step1->Step2 Intermediate Intermediate: POI-Linker or E3-Linker Step2->Intermediate Step3 Step 3: Conjugate Intermediate to the Second Ligand Intermediate->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Step4 Step 4: Purification (e.g., HPLC) Crude_PROTAC->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Step5 Step 5: Characterization (LC-MS, NMR) Final_PROTAC->Step5 End Ready for Biological Assays Step5->End

Caption: A typical workflow for the synthesis of a PROTAC.

Detailed Synthesis Protocol (Representative Example)

This protocol describes a general method for synthesizing a PROTAC where this compound is first activated and then sequentially coupled to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and a POI-binding ligand (e.g., a BRD4 inhibitor).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • Hydroxy- or amine-functionalized POI ligand

  • Coupling reagents (e.g., HATU, HOBt for amide bond formation)

  • Appropriate anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Sodium azide (B81097) (for click chemistry applications)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) and cool the solution to 0 °C.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the activated m-PEG11-OTs.

  • Conjugation to the First Ligand (e.g., E3 Ligase Ligand):

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and m-PEG11-OTs (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction at 60 °C overnight.

    • Monitor the reaction by LC-MS.

    • Purify the resulting E3-ligase-PEG11-OH intermediate by preparative HPLC.

  • Conjugation to the Second Ligand (e.g., POI Ligand):

    • This step will depend on the functional group of the POI ligand.

    • For a carboxylic acid-functionalized POI ligand (Amide bond formation):

      • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

      • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the acid.

      • Add the E3-ligase-PEG11-amine intermediate (synthesized by converting the terminal -OH to -NH2) (1.1 eq).

      • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

    • For an alkyne-functionalized POI ligand (Click chemistry):

      • First, convert the terminal hydroxyl of the E3-ligase-PEG11-OH intermediate to an azide by reacting with sodium azide.

      • Dissolve the E3-ligase-PEG11-N3 and the alkyne-POI ligand in a suitable solvent.

      • Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate).

      • Stir at room temperature until completion, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation: Western Blot for Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) and a positive control for proteasome inhibition (PROTAC + MG132).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting procedure for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in clear and concise tables for easy comparison. Below are templates for presenting key experimental data.

Table 1: Physicochemical Properties of this compound Linker

PropertyValue
Chemical Formula C23H48O12
Molecular Weight 516.62 g/mol
CAS Number 2168540-65-4
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO and other organic solvents

Table 2: Representative Degradation Data for a Hypothetical PROTAC (PROTAC-X) with a PEG11 Linker

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-XBRD4VHLHeLa50>90
PROTAC-YBTKCRBNRamos25>95

Note: The data in Table 2 is illustrative and will vary depending on the specific PROTAC molecule and experimental conditions.

Table 3: Binding Affinities of PROTAC Components

MoleculeTargetBinding AssayKd (nM)
POI LigandTarget ProteinSPR/ITC/FP15
E3 Ligase LigandE3 LigaseSPR/ITC/FP100
PROTAC-XTarget ProteinSPR/ITC/FP25
PROTAC-XE3 LigaseSPR/ITC/FP150

Note: Kd values are examples and should be experimentally determined.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a favorable balance of length, flexibility, and hydrophilicity. The protocols and guidelines presented here provide a framework for the synthesis and evaluation of PROTACs incorporating this versatile spacer. Successful PROTAC design relies on the systematic optimization of all three components—the warhead, the E3 ligase ligand, and the linker—to achieve potent and selective degradation of the target protein. Careful characterization of the physicochemical and biological properties of each new PROTAC is essential for advancing the development of this promising therapeutic modality.

References

Application Notes and Protocols for the Analytical Characterization of m-PEG11-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-eleven-hydroxyl (m-PEG11-OH) and its derivatives are crucial polymers in drug delivery and bioconjugation. Their defined chain length and terminal functional groups allow for the precise modification of therapeutic molecules, enhancing their pharmacokinetic and pharmacodynamic properties. Thorough characterization of these PEG derivatives is paramount to ensure the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize this compound derivatives.

Key Analytical Techniques

A comprehensive analysis of this compound derivatives involves a suite of orthogonal analytical methods to determine identity, purity, molecular weight, and polydispersity. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

  • Mass Spectrometry (MS): For accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis and quantification.

  • Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): For determining molecular weight distribution and polydispersity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of functional groups.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound and its derivatives.

Table 1: Molecular Weight and Polydispersity Data

Analytical TechniqueParameterTypical Value for this compoundReference
Mass Spectrometry (LC/MS)Average Molecular Weight (Da)530.6[1]
GPC/SECWeight-Average Molecular Weight (Mw)Varies by synthesis[2]
GPC/SECNumber-Average Molecular Weight (Mn)Varies by synthesis[2]
GPC/SECPolydispersity Index (PDI = Mw/Mn)~1.0 - 1.1[2]

Table 2: Purity and Impurity Profile Data

Analytical TechniqueParameterTypical SpecificationReference
HPLC (RP-HPLC)Purity (%)≥ 95%[3]
HPLC (RP-HPLC)PEG-diol impurity (%)≤ 5%[4]
¹H NMRPurity (%)≥ 95%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound derivatives and assessing their purity.[4][5]

Protocol for ¹H NMR Analysis:

  • Instrumentation: 400 MHz or higher NMR spectrometer.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). DMSO-d₆ is particularly useful as the hydroxyl proton peak does not shift significantly with concentration.[5]

    • For quantitative NMR (qNMR), accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid).[4]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the methoxy (B1213986) protons, the ethylene (B1197577) glycol backbone protons, and the terminal hydroxyl proton (if present).

    • Calculate the purity by comparing the integral of a characteristic analyte proton signal to that of the internal standard.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for ¹H NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly accurate molecular weight information for this compound derivatives.[1][6]

Protocol for LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an HPLC system.[6]

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative at 1 mg/mL in a suitable solvent (e.g., water/acetonitrile).

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.[6]

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A suitable gradient from low to high organic content to elute the PEG derivative.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the PEG derivative and its adducts (e.g., m/z 200-2000).

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the zero-charge mass of the this compound derivative.

    • Identify any impurities or byproducts.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 0.1 mg/mL prepare_stock->dilute inject Inject onto C18 Column dilute->inject elute Gradient Elution inject->elute ionize ESI (+) elute->ionize analyze High-Resolution Mass Analyzer ionize->analyze deconvolute Deconvolute Spectrum analyze->deconvolute identify Identify MW and Impurities deconvolute->identify

Caption: Workflow for LC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for assessing the purity of this compound derivatives and separating them from non-PEGylated precursors and impurities.[4][]

Protocol for RP-HPLC Analysis:

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). An ELSD is particularly useful as PEGs lack a strong UV chromophore.[4]

  • Sample Preparation:

    • Prepare a sample solution of the this compound derivative at a concentration of 1 mg/mL in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[4]

    • Mobile Phase A: Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A linear gradient from a high aqueous content to a high organic content. The specific gradient will depend on the derivative being analyzed.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30-40 °C.

    • Detection: ELSD or UV at a low wavelength (e.g., 214 nm) if the derivative has a chromophore.

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the this compound derivative as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis prepare_sample Prepare Sample (1 mg/mL) inject Inject onto C18 Column prepare_sample->inject separate Gradient Elution inject->separate detect ELSD/UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for RP-HPLC analysis.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution and is the primary method for determining the molecular weight distribution and polydispersity of polymers.[2][8]

Protocol for GPC/SEC Analysis:

  • Instrumentation: GPC/SEC system equipped with a refractive index (RI) detector.[2]

  • Sample and Standard Preparation:

    • Prepare a series of PEG standards of known molecular weights (e.g., PEG 400, 1000, 2000, 5000, 10000 Da) at a concentration of 1-2 mg/mL in the mobile phase.[2]

    • Prepare the this compound derivative sample at a concentration of 1-2 mg/mL in the mobile phase.

    • Filter all solutions through a 0.2 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A GPC/SEC column suitable for the molecular weight range of the PEG (e.g., Agilent PL aquagel-OH or Waters Ultrahydrogel).

    • Mobile Phase: An aqueous buffer such as 0.1 M sodium nitrate (B79036) or phosphate-buffered saline (PBS). For some derivatives, an organic mobile phase like THF may be used.[9]

    • Flow Rate: 0.5-1.0 mL/min.[2]

    • Column Temperature: 30-40 °C.

    • Injection Volume: 20-100 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times.

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve.

GPC_Workflow cluster_prep Sample & Standard Prep cluster_gpc GPC/SEC Analysis cluster_analysis Data Analysis prep_standards Prepare PEG Standards filter_all Filter all Solutions prep_standards->filter_all prep_sample Prepare Sample prep_sample->filter_all inject_standards Inject Standards filter_all->inject_standards inject_sample Inject Sample filter_all->inject_sample run_gpc Run GPC/SEC inject_standards->run_gpc inject_sample->run_gpc detect RI Detection run_gpc->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Mw, Mn, and PDI calibrate->calculate FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal collect_bkg Collect Background Spectrum place_sample->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample identify_peaks Identify Characteristic Absorption Bands collect_sample->identify_peaks

References

Application Notes and Protocols: m-PEG11-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to m-PEG11-OH in Drug Delivery

Methoxy-poly(ethylene glycol)-11-hydroxyl (this compound) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is increasingly utilized in the design of advanced drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, nanoparticles, or liposomes, is a widely adopted strategy to enhance the therapeutic efficacy of drugs.[1][2] The this compound molecule, featuring 11 ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal hydroxyl group, offers a unique balance of properties for drug delivery applications.

The primary advantages conferred by PEGylation, including with short-chain PEGs like this compound, include:

  • Improved Solubility and Stability: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.[1][3]

  • Prolonged Circulation Time: By forming a hydrophilic shield, PEG reduces recognition by the mononuclear phagocyte system (MPS), thereby decreasing clearance from the bloodstream and extending the drug's half-life.[4][5][6] This is often referred to as the "stealth" effect.

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a safe and widely approved excipient for pharmaceutical formulations.[1][3][7]

  • Versatile Linker Chemistry: The terminal hydroxyl group of this compound can be readily activated or modified to conjugate with drugs, lipids (for liposome (B1194612) formulation), polymers (for micelle or nanoparticle synthesis), or targeting ligands.[1][7]

These application notes provide an overview of the key applications, quantitative data, and detailed experimental protocols for utilizing this compound in the development of novel drug delivery platforms.

Key Applications of this compound

The versatility of this compound allows for its use in various drug delivery platforms:

  • Stealth Liposomes and Nanoparticles: this compound can be conjugated to phospholipids (B1166683) (e.g., DSPE) and incorporated into the lipid bilayer of liposomes or the surface of nanoparticles.[4][8] This creates a dense, hydrophilic layer that sterically hinders the adsorption of opsonin proteins, preventing rapid uptake by macrophages and prolonging circulation.[5]

  • Polymeric Micelles: Amphiphilic block copolymers can be synthesized using this compound as the hydrophilic block and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) as the hydrophobic block.[9][10] These copolymers self-assemble in aqueous media to form micelles that can encapsulate hydrophobic drugs.

  • PROTAC Linkers: this compound serves as a flexible, hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[11]

  • Bioconjugation: The terminal hydroxyl group allows for the covalent attachment of small molecule drugs, peptides, or proteins, improving their pharmacokinetic profiles.[3]

Visualizing the "Stealth" Mechanism

The diagram below illustrates how PEGylation helps drug carriers evade the immune system.

cluster_0 Un-PEGylated Nanoparticle cluster_1 This compound PEGylated Nanoparticle UnPEG_NP Nanoparticle Core Macrophage Macrophage (Immune Cell) UnPEG_NP->Macrophage Phagocytosis (Rapid Clearance) Opsonin Opsonin Protein Opsonin->UnPEG_NP Opsonization PEG_NP Nanoparticle + m-PEG11 Layer Macrophage_B Macrophage (Immune Cell) PEG_NP->Macrophage_B Evades Phagocytosis (Prolonged Circulation) Opsonin_B Opsonin Protein Opsonin_B->PEG_NP Steric Hindrance (Opsonization Blocked)

Caption: Mechanism of PEGylation for immune evasion.

Quantitative Data Summary

While data specific to the 11-unit PEG chain is limited, broader studies on the effect of PEG molecular weight (MW) on nanoparticle properties provide a valuable framework for understanding the role of this compound. Shorter PEG chains like this compound are often used to balance the "stealth" property with efficient cellular uptake, as very long PEG chains can sometimes hinder interactions with target cells.[12]

Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties

Nanoparticle System PEG Molecular Weight (Da) Observation Reference
Poly(lactic acid) (PLA) NPs 2,000 ~50% reduction in protein adsorption vs. uncoated [5]
Poly(lactic acid) (PLA) NPs 5,000 ~75% reduction in protein adsorption vs. uncoated [5]
Poly(lactic acid) (PLA) NPs 10,000 - 20,000 No significant further decrease in protein adsorption [5]
PEGylated Micelles 5,000 Blood circulation half-life of 4.6 minutes [5]
PEGylated Micelles 10,000 Blood circulation half-life of 7.5 minutes [5]

| PEGylated Micelles | 20,000 | Blood circulation half-life of 17.7 minutes |[5] |

Table 2: Example of Drug Loading in a PEGylated System

Polymer System Drug Drug Loading (wt%) Encapsulation Efficiency Reference
βCD-PAMAM-PEG-cRGD Doxorubicin 16.8% Not Specified [13]

| PSV Micelles | Atorvastatin | High | High |[9] |

(Note: These values are from complex systems and serve as examples of achievable drug loading with PEGylated carriers.)

Experimental Protocols & Workflows

The following protocols provide detailed methodologies for key experiments involving this compound in drug delivery research.

General Experimental Workflow

The diagram below outlines a typical workflow for developing and evaluating a drug delivery system using this compound.

A Synthesis of m-PEG11-Conjugate (e.g., m-PEG11-Lipid) B Formulation of Drug Delivery System (e.g., Liposomes, Micelles) A->B C Drug Loading B->C D Physicochemical Characterization (Size, Zeta Potential, PDI) C->D E In Vitro Evaluation D->E F In Vivo Evaluation (Animal Models) D->F G Drug Release Kinetics E->G H Cellular Uptake E->H I Cytotoxicity (MTT Assay) E->I J Pharmacokinetics F->J K Biodistribution F->K L Therapeutic Efficacy F->L

Caption: Development pipeline for this compound drug carriers.

Protocol 1: Synthesis of m-PEG11-DSPE Conjugate

This protocol describes the synthesis of an m-PEG11-lipid conjugate, a crucial component for forming PEGylated liposomes. It involves activating the hydroxyl group of this compound to react with the amine group of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).

Materials:

  • This compound

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and DSC (1.5 eq.) in anhydrous DCM.

    • Add TEA (2 eq.) dropwise while stirring under a nitrogen atmosphere.

    • Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the activated m-PEG11-succinimidyl carbonate intermediate.

  • Conjugation to DSPE:

    • Dissolve the activated m-PEG11 intermediate (1 eq.) and DSPE (1.2 eq.) in a mixture of anhydrous DCM and DMF.

    • Add TEA (2 eq.) and stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude product in deionized water.

    • Purify the product by dialysis against deionized water for 48 hours, changing the water every 6-8 hours.

    • Lyophilize the dialyzed solution to obtain the pure m-PEG11-DSPE conjugate as a white powder.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.

Protocol 2: Formulation of this compound Modified Liposomes (Thin-Film Hydration)

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating the m-PEG11-DSPE conjugate.[8][14][15]

Materials:

  • Primary phospholipid (e.g., DMPC, DSPC, or Soy PC)

  • Cholesterol

  • m-PEG11-DSPE (synthesized in Protocol 1)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., PC:Cholesterol:m-PEG11-DSPE at a 55:40:5 molar ratio) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., 40-60°C).

    • Gradually reduce the pressure to evaporate the organic solvent until a thin, uniform lipid film forms on the flask wall.[15]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove residual solvent.[8][16]

  • Hydration:

    • Warm the hydration buffer (e.g., PBS pH 7.4) to the same temperature as the water bath. If encapsulating a hydrophilic drug, dissolve it in this buffer.

    • Add the warm buffer to the flask containing the lipid film.[15]

    • Agitate the flask by hand or on the rotary evaporator (with vacuum off) for 1-2 hours until the entire film is suspended, forming multilamellar vesicles (MLVs). The solution should appear turbid.

  • Size Reduction (Sonication & Extrusion):

    • To form smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a defined size distribution, extrude the liposome suspension 11-21 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is maintained above the lipid transition temperature.[17]

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency via UV-Vis spectroscopy or HPLC.

Protocol 3: In Vitro Drug Release Assay

This protocol uses a dialysis method to evaluate the release kinetics of a drug from the prepared m-PEG11-liposomes.[18][19]

Materials:

  • Drug-loaded m-PEG11-liposome suspension

  • Release buffer (e.g., PBS pH 7.4, and acetate (B1210297) buffer pH 5.5 to simulate endosomal conditions)

  • Dialysis tubing (with MWCO lower than the drug's MW but high enough to allow free drug diffusion)

  • Thermostatically controlled shaker (37°C)

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Pipette a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a pre-soaked dialysis bag.

    • Securely close both ends of the bag.

  • Release Study:

    • Immerse the dialysis bag in a larger vessel containing a defined volume of release buffer (e.g., 50 mL). This ensures sink conditions.

    • Place the entire setup in a shaker incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a pre-validated HPLC or UV-Vis method.

    • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Total drug in release medium at time t) / (Initial drug in liposomes)] x 100

  • Data Modeling: Plot the cumulative release percentage against time and fit the data to various kinetic models (e.g., Zero-order, First-order, Higuchi) to understand the release mechanism.[20][21]

Protocol 4: Nanoparticle Stability Assessment in Serum

This protocol assesses the stability of m-PEG11-modified nanoparticles in a biologically relevant medium by monitoring changes in particle size.[4]

Materials:

  • m-PEG11-liposome/nanoparticle suspension

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate Buffered Saline (PBS)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Disperse the m-PEG11-nanoparticles in PBS to a stock concentration.

    • Add the nanoparticle suspension to FBS (e.g., 50% or 90% FBS) to achieve a final desired nanoparticle concentration (e.g., 0.1 mg/mL). A control sample should be prepared in PBS.

  • Initial Measurement (T=0):

    • Immediately after mixing, measure the hydrodynamic diameter and PDI of the nanoparticles in both FBS and PBS using DLS.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Measurements:

    • At various time points (e.g., 1, 4, 12, 24 hours), take aliquots from the incubated samples and measure their size and PDI using DLS.

  • Data Analysis:

    • Plot the mean particle size as a function of time. A stable formulation will show minimal change in size, indicating that the PEG layer is effectively preventing aggregation caused by protein adsorption. A significant increase in size suggests instability and aggregation.

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

This protocol evaluates the cytotoxicity of drug-loaded m-PEG11-nanoparticles against a cancer cell line.[22]

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Drug-loaded m-PEG11-nanoparticles, empty nanoparticles (placebo), and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in fresh cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with untreated cells as a control.

    • Incubate the plate for another 48 or 72 hours.

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration relative to the untreated control cells. Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against drug concentration and determine the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%). A material is generally considered biocompatible if cell viability remains above 70%.[23]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG11-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the yield of your m-PEG11-OH reactions by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the terminal hydroxyl group of this compound unreactive and what is "activation"?

A1: The terminal hydroxyl (-OH) group of this compound is a poor leaving group, making it relatively unreactive for direct conjugation to other molecules. "Activation" is the process of chemically modifying this hydroxyl group into a more reactive functional group, such as a tosylate or mesylate, which are excellent leaving groups. This activation step is crucial for achieving high yields in subsequent nucleophilic substitution reactions.

Q2: What are the most common methods to activate the hydroxyl group of this compound?

A2: The most common and effective methods for activating the hydroxyl group of this compound are tosylation and mesylation.

  • Tosylation involves reacting the this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Mesylation involves reacting the this compound with methanesulfonyl chloride (MsCl) in the presence of a base.

Both methods convert the hydroxyl group into a sulfonate ester, which is an excellent leaving group, facilitating subsequent reactions with nucleophiles.

Q3: What are the primary factors that influence the yield of this compound activation reactions?

A3: Several factors critically impact the yield of this compound activation:

  • Anhydrous Conditions: Water can hydrolyze the activating agents (TsCl, MsCl) and the activated PEG-sulfonate ester, reducing the overall yield. Therefore, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the HCl produced during the reaction without competing with the PEG-OH. Common choices include triethylamine (B128534) (TEA), pyridine (B92270), and N,N-diisopropylethylamine (DIPEA). The purity and strength of the base can significantly affect the reaction outcome.[1]

  • Solvent: The solvent must be anhydrous and capable of dissolving both the this compound and the activating reagents. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.

  • Molar Ratios: The stoichiometry of the activating agent and the base relative to the this compound should be optimized to ensure complete conversion without excessive side reactions.

Q4: After activating this compound, what types of molecules can it react with?

A4: Once activated (e.g., as m-PEG11-OTs or m-PEG11-OMs), the PEG derivative can react with a wide range of nucleophiles to form stable covalent bonds. Common examples include:

  • Amines (-NH2): To form secondary amines.

  • Thiols (-SH): To form thioethers.

  • Carboxylates (-COO⁻): To form esters.

  • Azides (N3⁻): For use in "click chemistry" reactions.

Q5: What are common causes of low yield in esterification reactions with this compound?

A5: Fischer esterification, the reaction of an alcohol with a carboxylic acid, is an equilibrium reaction. Low yields are often due to:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2] It is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Insufficient Catalyst: An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carboxylic acid, making it more electrophilic.[2]

  • Suboptimal Molar Ratios: Using a large excess of one reactant (typically the less expensive one) can drive the equilibrium towards the product.[2]

  • Reaction Temperature: Higher temperatures can increase the reaction rate and help remove water, but excessive heat may lead to degradation of the reactants or products.

Q6: How can I improve the yield of the reaction between this compound and an isocyanate?

A6: The reaction between an alcohol and an isocyanate forms a urethane (B1682113) linkage. To improve the yield:

  • Use a Catalyst: Organometallic catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are often used to increase the reaction rate.

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Ensure all reagents and solvents are strictly anhydrous.

  • Temperature Control: The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound reactions.

Issue 1: Low Yield in this compound Activation (Tosylation/Mesylation)

Symptoms:

  • Incomplete consumption of starting this compound as observed by TLC or NMR.

  • Low isolated yield of the activated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar).
Ineffective Base Use a high-purity, non-nucleophilic base like triethylamine (TEA) or pyridine. Ensure the correct molar equivalent of base is used to neutralize the generated HCl.
Degraded Activating Agent Use fresh p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). These reagents are sensitive to moisture.
Suboptimal Temperature Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. A gradual warm-up to room temperature may be necessary for some substrates.
Incorrect Molar Ratios Optimize the molar ratio of the activating agent and base to this compound. A slight excess of the activating agent (1.1-1.5 equivalents) is common.
Poor Solubility Ensure the chosen solvent (e.g., DCM, THF) effectively dissolves all reactants.

Troubleshooting Workflow for Low Activation Yield

G start Low Yield of Activated This compound check_moisture Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) start->check_moisture check_reagents Check Purity and Age of Activating Agent and Base check_moisture->check_reagents If conditions were anhydrous re_optimize Systematically Re-optimize Conditions (Base, Solvent, Temperature) check_moisture->re_optimize If moisture was present check_temp Review Reaction Temperature Profile check_reagents->check_temp If reagents are fresh check_reagents->re_optimize If reagents were old check_ratios Verify Molar Ratios of Reagents check_temp->check_ratios If temperature was optimal check_temp->re_optimize If temperature was suboptimal check_ratios->re_optimize If ratios were correct check_ratios->re_optimize If ratios were incorrect end_ok Yield Improved re_optimize->end_ok Successful end_fail Yield Still Low Consider Alternative Activation re_optimize->end_fail Unsuccessful

Caption: Troubleshooting logic for low yield in this compound activation.

Issue 2: Low Yield in Subsequent Conjugation Reactions (e.g., Esterification)

Symptoms:

  • Incomplete consumption of activated this compound.

  • Formation of side products.

  • Low isolated yield of the final conjugate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Activation Confirm the purity and reactivity of the activated this compound before proceeding with the conjugation step.
Equilibrium Limitation (Esterification) Use a Dean-Stark apparatus or molecular sieves to remove water. Use a large excess of one reactant. Ensure an adequate amount of acid catalyst is present.[2]
Steric Hindrance The nucleophilic site on the target molecule may be sterically hindered. Consider using a longer PEG linker or altering the reaction conditions (e.g., higher temperature, longer reaction time) to overcome this.
Side Reactions The nucleophile may have multiple reactive sites. Protect other reactive groups on the target molecule before conjugation. Optimize stoichiometry to favor mono-substitution.
Incorrect pH For reactions involving amines, the pH should be in the range of 7-9 to ensure the amine is deprotonated and nucleophilic.
Product Instability The final conjugate may be unstable under the reaction or work-up conditions. Consider milder purification techniques.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Yield of This compound Conjugate check_activation Confirm Purity and Reactivity of Activated this compound start->check_activation check_conditions Review Conjugation Conditions (pH, Temp, Catalyst, Water Removal) check_activation->check_conditions If activation was successful end_fail Yield Still Low Consider Alternative Strategy check_activation->end_fail If activation was poor check_sterics Assess Steric Hindrance of the Target Molecule check_conditions->check_sterics If conditions were optimal re_optimize Systematically Re-optimize Conjugation Conditions check_conditions->re_optimize If conditions were suboptimal check_side_reactions Analyze for Side Products (e.g., by HPLC, MS) check_sterics->check_side_reactions If sterics are not an issue check_sterics->end_fail If sterics are a major issue check_side_reactions->re_optimize If side reactions are minimal check_side_reactions->re_optimize If side reactions are significant end_ok Yield Improved re_optimize->end_ok Successful re_optimize->end_fail Unsuccessful

Caption: Troubleshooting logic for low yield in conjugation reactions.

Data Presentation: Quantitative Yield Data

The following tables summarize the impact of various reaction parameters on the yield of reactions involving m-PEG-OH. Note that while the principles apply to this compound, some of the specific data is from studies using similar, short-chain m-PEG molecules.

Table 1: Influence of Base on the Yield of m-PEG-OH Tosylation

m-PEG DerivativeBase (1 eq.)SolventYield of m-PEG-OTs (%)Reference
mPEG750K2CO3None (mechanochemical)21[1]
mPEG750DIPEANone (mechanochemical)17[1]
mPEG750NaOHNone (mechanochemical)81[1]
Tmob-Teg-OH2N NaOHTHF~35[3]
AlcoholsPyridine/TEADCMNot specified, but common[4]

Table 2: Influence of Reaction Conditions on Mesylation of mPEG-OH

m-PEG DerivativeBase (eq.)SolventTemperatureTimeYield of m-PEG-OMs (%)Reference
mPEG350-OHTEA (1.33)CH2Cl2-10 °C to RT12 h99[5]
PEG1.5k-OHTEA (4)CH2Cl20 °C to RT16 h>99 (NMR conversion)[6]

Table 3: Yield of Esterification Reactions of PEG with Carboxylic Acids

PEG DerivativeCarboxylic AcidCatalystTemperatureTimeYield (%)Reference
PEG-600Oleic AcidCs1.87HPA150 °C24 h>90 (conversion)[7]
PEG-600Oleic AcidCs2.50HPA150 °C24 h~80 (conversion)[7]
Various AlcoholsStearic Acidp-TSA195 °CVariesRate dependent on MW[8]
Palmitic AcidMethanolFe3O4@SiO2–P([VLIM]PW)70 °C6 h94 (conversion)[9]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Ar or N2).

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous TEA or pyridine (1.5 - 2 equivalents) to the solution.

  • Slowly add a solution of TsCl (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with cold, dilute HCl to remove the base.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • The product, m-PEG11-OTs, can be further purified by precipitation in cold diethyl ether or by column chromatography.

Activation of this compound via Tosylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add anhydrous base (TEA or Pyridine) B->C D Slowly add TsCl in anhydrous DCM C->D E Stir at 0°C for 2h, then RT overnight D->E F Monitor progress (TLC/HPLC) E->F G Quench and Wash (dilute HCl, brine) F->G H Dry and Concentrate G->H I Purify (Precipitation/Chromatography) H->I J m-PEG11-OTs I->J

Caption: Experimental workflow for the tosylation of this compound.

Protocol 2: Esterification of Activated m-PEG11-OTs with a Carboxylic Acid

Materials:

  • m-PEG11-OTs (from Protocol 1)

  • Carboxylic acid of interest

  • Anhydrous solvent (e.g., DMF or THF)

  • A non-nucleophilic base (e.g., potassium carbonate, K2CO3)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) and a non-nucleophilic base like K2CO3 (2-3 equivalents) in an anhydrous solvent.

  • Add the m-PEG11-OTs (1 equivalent) to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 60-80 °C) and stir for several hours to overnight.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter to remove the base, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired m-PEG11-ester.

References

Technical Support Center: Troubleshooting m-PEG11-OH Conjugation Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG11-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield or incomplete this compound conjugation?

Low conjugation efficiency is a frequent issue and can often be attributed to suboptimal reaction conditions or the quality of the reagents. Key factors include incorrect pH, the presence of competing nucleophiles in buffers (e.g., Tris), and the use of inactive or degraded coupling agents like EDC and NHS, which are sensitive to moisture.[1][2][3] Insufficient molar excess of the PEG reagent or steric hindrance at the target conjugation site on the biomolecule can also lead to poor yields.[4][5]

Q2: I am observing a mixture of products with varying numbers of PEG chains attached (polydispersity). How can I achieve a more homogeneous, mono-PEGylated product?

High polydispersity often results from a high molar ratio of PEG to the target molecule, leading to multiple PEG chains attaching to the protein or peptide.[2][4] The presence of multiple reactive sites on the target molecule with similar reactivity also contributes to this issue.[2] To favor mono-conjugation, it is recommended to reduce the molar excess of the this compound linker and shorten the reaction time.[4][6] Performing a titration experiment to determine the optimal molar ratio is also advisable.[4]

Q3: My purified PEGylated product seems to be degrading over time. What could be causing this instability?

The stability of a PEGylated conjugate can be compromised by the hydrolysis of the linkage bond, particularly if it is an ester linkage.[7][8] The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions potentially accelerating degradation.[8] For linkages involving thiols, such as those formed with maleimides, the thioether bond can be unstable and undergo exchange reactions.[9][10]

Q4: What are the most effective methods for purifying my this compound conjugate?

A multi-step chromatographic approach is often necessary to achieve high purity.[11][12]

  • Size Exclusion Chromatography (SEC) is highly effective for removing unreacted, smaller molecules like excess PEG reagent and byproducts.[11][]

  • Ion Exchange Chromatography (IEX) is a powerful technique for separating mono-PEGylated species from multi-PEGylated and unreacted proteins, as the attachment of neutral PEG chains alters the molecule's surface charge.[11][12][]

  • Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed, particularly for separating positional isomers.[12][]

Q5: How can I confirm that the conjugation was successful and characterize the final product?

A combination of analytical techniques is recommended for comprehensive characterization:

  • SDS-PAGE: A noticeable shift in the apparent molecular weight of the protein after PEGylation provides a quick qualitative check.[12]

  • HPLC (SEC, IEX, RP-HPLC): These methods are used to assess purity, quantify the different species in the reaction mixture, and separate isomers.[4][14][15]

  • Mass Spectrometry (MALDI-TOF, ESI-MS): This technique provides definitive confirmation of conjugation by detecting the mass increase corresponding to the attached PEG chains and can determine the degree of PEGylation.[4][15]

  • Colorimetric Assays (e.g., TNBS assay): These can be used to indirectly quantify conjugation by measuring the consumption of reactive groups, such as primary amines, on the target molecule.[4]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

This is one of the most common issues encountered during PEGylation. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low/No Yield check_reagents Check Reagent Activity (EDC/NHS, PEG) start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_ratio Optimize Molar Ratio start->check_ratio solution_reagents Use Fresh Reagents Store Properly check_reagents->solution_reagents Degraded? solution_ph Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 check_ph->solution_ph Incorrect? solution_buffer Use Amine/Carboxyl-Free Buffers (e.g., MES, PBS) check_buffer->solution_buffer Competing groups? solution_ratio Increase Molar Excess of PEG Perform Titration check_ratio->solution_ratio Too low?

Caption: Troubleshooting workflow for low conjugation yield.

Problem 2: Product Heterogeneity (High Polydispersity)

Achieving a homogeneous product is critical for therapeutic applications. This guide helps in troubleshooting reactions that result in multiple PEGylated species.

G start High Polydispersity check_ratio Evaluate PEG:Protein Molar Ratio start->check_ratio check_time Assess Reaction Time start->check_time check_sites Consider Multiple Reactive Sites start->check_sites solution_ratio Decrease Molar Excess of PEG check_ratio->solution_ratio Too high? solution_time Reduce Incubation Time check_time->solution_time Too long? solution_sites Modify pH to Favor Specific Sites (e.g., lower pH for N-terminus) check_sites->solution_sites Multiple sites with similar reactivity?

Caption: Troubleshooting guide for product heterogeneity.

Problem 3: Conjugate Instability and Hydrolysis

The stability of the final product is paramount. The following diagram outlines the primary cause of instability for conjugates formed via ester linkages and the corresponding mitigation strategy.

G cluster_problem Problem cluster_products Degradation Products cluster_solution Mitigation Conjugate PEG-O-(C=O)-Protein (Ester Linkage) Hydrolysis Hydrolysis Conjugate->Hydrolysis H2O H₂O (Aqueous Buffer) H2O->Hydrolysis PEG_OH This compound Hydrolysis->PEG_OH Protein_COOH Protein-COOH Hydrolysis->Protein_COOH Control_pH Control Storage pH (Avoid strongly acidic/basic conditions) Hydrolysis->Control_pH Prevented by

Caption: Hydrolysis pathway of ester-linked PEG conjugates.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation via EDC/NHS Chemistry

This table summarizes key parameters for a two-step EDC/NHS conjugation, which is a common method for activating the hydroxyl group of this compound after converting it to a carboxylic acid, or for conjugating to a carboxylated biomolecule.

ParameterActivation StepCoupling StepNotes
pH 4.5 - 6.07.0 - 8.5A two-step pH adjustment is crucial for efficiency.[1][5]
Buffer 0.1 M MESPBS or Borate BufferBuffers must be free of extraneous amines and carboxyls.[1][3]
Molar Ratio (vs. -COOH) EDC: 2-50x, NHS: 2-25x-Higher ratios may be needed but should be optimized.[1]
Temperature Room TemperatureRoom TemperatureCan be performed at 4°C to slow hydrolysis, but may require longer reaction times.[1]
Reaction Time 15 - 30 minutes2 hours to overnightLonger times in the coupling step may increase hydrolysis of the activated ester.[1][2]

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Conjugation

This protocol describes the activation of a carboxyl group (either on the PEG or the target molecule) and subsequent conjugation to a primary amine.

Materials:

  • Molecule with a carboxyl group (e.g., carboxyl-terminated m-PEG11)

  • Molecule with a primary amine (e.g., protein)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[6]

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[6]

  • Desalting columns

Procedure:

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare fresh solutions immediately before use. Dissolve the protein/amine-molecule in the Conjugation Buffer and the carboxyl-containing molecule in the Activation Buffer.

  • Carboxyl Activation:

    • In a reaction tube, add the carboxyl-containing molecule.

    • Add a 2- to 10-fold molar excess of EDC and NHS.[5]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Conjugation to Amine:

    • Immediately add the activated carboxyl solution to the amine-containing molecule solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[2]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[2]

Protocol 2: Analysis of PEGylation by SEC-HPLC

This protocol provides a general method for analyzing the reaction mixture to assess purity and the extent of conjugation.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your protein and conjugate.

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Reaction mixture sample (and controls: unconjugated protein, PEG reagent)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the reaction mixture, unconjugated protein, and PEG reagent in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume (e.g., 20-50 µL) of each sample onto the column.

  • Data Acquisition: Run the isocratic method at a constant flow rate. Monitor the absorbance at a suitable wavelength (e.g., 280 nm for proteins).

  • Analysis:

    • The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[11]

    • Unreacted PEG reagent will typically elute much later.

    • Integrate the peak areas to quantify the relative amounts of each species and determine the purity of the conjugate.

References

Technical Support Center: Purification of PEGylated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted m-PEG11-OH from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with eleven ethylene (B1197577) glycol units. It has a molecular weight of approximately 516.63 g/mol .[1][2][3] In bioconjugation reactions, it is used to modify proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic properties. It is crucial to remove unreacted this compound from the final product to ensure purity, prevent interference in downstream applications, and accurately characterize the PEGylated molecule.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing small, unreacted PEG reagents like this compound are based on size differences between the PEGylated product and the unreacted PEG. The primary techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.

  • Dialysis: Uses a semi-permeable membrane to separate molecules based on size.

  • Tangential Flow Filtration (TFF): A rapid membrane-based separation method.

Q3: How do I choose the best purification method for my sample?

A3: The choice of method depends on factors such as the size of your target molecule, sample volume, required purity, and available equipment. The table below provides a comparison to aid in your decision.

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.High resolution, can separate monomers from aggregates.Can lead to sample dilution, potential for product adsorption to the column.High-purity requirements, analytical and preparative scales.
Dialysis Size-based separation across a semi-permeable membrane.Simple, gentle on samples, suitable for various volumes.Time-consuming, may require large volumes of buffer, potential for sample loss.Small to medium sample volumes, buffer exchange.
Tangential Flow Filtration (TFF) Size-based separation using a membrane with cross-flow.Fast, scalable, can concentrate and purify simultaneously.Requires specialized equipment, potential for membrane fouling.Large sample volumes, process development and manufacturing.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for removing unreacted this compound using SEC.

1. Materials:

  • SEC column with a resin appropriate for separating small molecules (e.g., Sephadex™ G-25 or equivalent with a fractionation range suitable for molecules >700 Da).[4]

  • SEC system (e.g., ÄKTA™ purifier or similar).

  • Mobile phase (buffer compatible with your sample).

  • Sample containing the PEGylated product and unreacted this compound.

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the column manufacturer.

  • Sample Loading: Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, HPLC) to identify the fractions containing the purified product.

  • Pooling: Pool the fractions containing the purified PEGylated product.

SEC_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Final Product Equilibrate Equilibrate SEC Column Load Load Sample Equilibrate->Load Elute Isocratic Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Purified Fractions Analyze->Pool Product Purified Product Pool->Product

Caption: Workflow for removing unreacted this compound using SEC.

Protocol 2: Dialysis

This protocol provides a step-by-step guide for removing unreacted this compound via dialysis.

1. Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 100-500 Da.[5][6][7]

  • Dialysis buffer (at least 100 times the sample volume).

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

2. Method:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing or soaking).

  • Sample Loading: Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis Setup: Place the sealed dialysis tubing/cassette into the container with the dialysis buffer.

  • Stirring: Place the container on a stir plate and add a stir bar to the buffer. Stir gently to facilitate diffusion.

  • Buffer Exchange: Perform dialysis for 2-4 hours at the desired temperature (e.g., 4°C). For efficient removal, change the dialysis buffer at least three times. A common schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified sample.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Prep_Membrane Prepare Dialysis Membrane Load_Sample Load Sample into Tubing/Cassette Prep_Membrane->Load_Sample Place_in_Buffer Place in Dialysis Buffer Load_Sample->Place_in_Buffer Stir Stir Buffer Place_in_Buffer->Stir Buffer_Change1 Buffer Exchange 1 (2-4h) Stir->Buffer_Change1 Buffer_Change2 Buffer Exchange 2 (2-4h) Buffer_Change1->Buffer_Change2 Buffer_Change3 Overnight Buffer Exchange Buffer_Change2->Buffer_Change3 Recover Recover Purified Sample Buffer_Change3->Recover Product Purified Product Recover->Product

Caption: Workflow for removing unreacted this compound using Dialysis.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol describes the use of TFF for the removal of unreacted this compound.

1. Materials:

  • TFF system with a pump, reservoir, and pressure gauges.

  • TFF membrane cassette or hollow fiber module with an MWCO significantly smaller than the PEGylated product (e.g., 1-3 kDa, depending on product size).

  • Diafiltration buffer.

2. Method:

  • System Preparation: Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.

  • Sample Loading: Load the sample into the reservoir.

  • Concentration (Optional): Concentrate the sample to a smaller volume to expedite the diafiltration process.

  • Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed (constant volume diafiltration). This "washes" the unreacted this compound out of the sample. A common practice is to exchange 5-10 diavolumes of buffer.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated product from the system.

TFF_Workflow cluster_prep Preparation cluster_process TFF Process cluster_recovery Recovery System_Prep System Preparation & Equilibration Load_Sample Load Sample System_Prep->Load_Sample Concentrate1 Initial Concentration (Optional) Load_Sample->Concentrate1 Diafiltration Diafiltration (5-10 Diavolumes) Concentrate1->Diafiltration Concentrate2 Final Concentration Diafiltration->Concentrate2 Recover Recover Purified Product Concentrate2->Recover Product Purified Product Recover->Product

Caption: Workflow for removing unreacted this compound using TFF.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low recovery of PEGylated product - Product adsorption to the column matrix.- Precipitation of the product on the column.- Add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific binding.- Optimize buffer pH and ionic strength to maintain product solubility.
Poor resolution between product and unreacted PEG - Inappropriate column for the size separation.- Sample volume too large.- Flow rate too high.- Use a column with a smaller pore size or a longer column length.- Reduce the sample injection volume.- Decrease the flow rate to improve separation.
Peak tailing - Secondary interactions between the sample and the stationary phase.- Column overloading.- Adjust mobile phase composition (e.g., ionic strength, pH).- Reduce sample concentration or volume.
Aggregated product in eluate - Harsh purification conditions (e.g., high pressure).- Inappropriate buffer conditions.- Reduce the flow rate to lower the column pressure.- Screen different buffer conditions for optimal product stability. Perform purification at a lower temperature (e.g., 4°C).
Dialysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Unreacted PEG still present after dialysis - Insufficient dialysis time.- Insufficient volume of dialysis buffer.- Inappropriate MWCO of the membrane.- Increase the duration of dialysis and the number of buffer changes.- Use a larger volume of dialysis buffer (at least 100-fold greater than the sample volume).- Ensure the MWCO is appropriate (100-500 Da for this compound).
Significant increase in sample volume - Osmotic pressure difference between the sample and the dialysis buffer.- Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.
Sample loss - MWCO of the dialysis membrane is too large.- Non-specific binding of the product to the membrane.- Use a dialysis membrane with a smaller MWCO.- For dilute protein samples, consider adding a carrier protein like BSA to the sample.
Sample precipitation - Unfavorable buffer conditions (pH, ionic strength) after buffer exchange.- Ensure the final dialysis buffer is optimized for the stability of your PEGylated product.
Tangential Flow Filtration (TFF) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low product recovery - Product adsorption to the membrane.- Product passing through the membrane.- Select a membrane material with low protein binding (e.g., regenerated cellulose).- Use a membrane with a smaller MWCO (a 3-6 fold smaller MWCO than the product is a good starting point).
Slow filtration rate (low flux) - Membrane fouling.- High sample viscosity.- Optimize operating parameters (transmembrane pressure, cross-flow velocity).- Dilute the sample if it is too viscous.
Unreacted PEG remaining in the sample - Insufficient diafiltration volumes.- Inappropriate membrane MWCO.- Increase the number of diavolumes exchanged.- Ensure the membrane MWCO is large enough to allow efficient passage of this compound while retaining the product.
Product aggregation - High shear stress.- Unfavorable buffer conditions.- Optimize the cross-flow rate to minimize shear.- Ensure the diafiltration buffer is suitable for the stability of the product.

References

Technical Support Center: Optimizing m-PEG11-OH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the stoichiometry for m-PEG11-OH labeling. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Can I directly use this compound for labeling my protein?

No, the terminal hydroxyl (-OH) group of this compound is not sufficiently reactive for direct conjugation to biomolecules. It must first be "activated" by converting the hydroxyl group into a more reactive functional group that can readily react with functional groups on your target molecule, such as primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of a protein.[1]

Q2: What are the common methods to activate this compound?

Several methods can be used to activate the hydroxyl group of this compound. The choice of method depends on the target functional group on your molecule and the desired stability of the resulting linkage. Common activation strategies include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to create a PEG-tosylate. The tosyl group is an excellent leaving group for nucleophilic substitution by amines or thiols.[2][3]

  • Tresylation: Similar to tosylation, using tresyl chloride to create a reactive PEG-tresylate that readily reacts with primary amines.[2][4]

  • Activation with N,N'-Carbonyldiimidazole (CDI): This forms a reactive PEG-imidazole carbamate (B1207046) intermediate that can then react with primary amines to form a stable carbamate linkage.[5][6]

  • Conversion to an NHS Ester: This is a two-step process where the hydroxyl group is first converted to a carboxylic acid (e.g., by reacting with succinic anhydride), which is then activated with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC to form an amine-reactive NHS ester.[7]

Q3: How do I control the stoichiometry of my PEGylation reaction?

Controlling the stoichiometry to achieve the desired degree of labeling (number of PEG molecules per target molecule) is crucial. The primary factor influencing stoichiometry is the molar ratio of the activated PEG reagent to the target molecule.[3] To optimize this, it is recommended to perform a series of small-scale pilot reactions with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 of PEG to protein).[8] Other factors that influence the reaction include protein concentration, pH, reaction time, and temperature.[9]

Q4: I am observing aggregation of my protein after PEGylation. What can I do?

Protein aggregation is a common issue during PEGylation. Several factors can contribute to this:

  • High Degree of Labeling: Excessive PEGylation can alter the surface properties of the protein, leading to aggregation. Try reducing the molar ratio of the PEG reagent.[8]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can impact protein stability. Ensure your protein is soluble and stable in the chosen buffer.

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.[8]

  • Hydrophobicity: If the activated PEG linker is hydrophobic, it might contribute to aggregation. The PEG11 spacer is hydrophilic, which should help mitigate this.

Q5: How can I purify my PEGylated conjugate?

After the reaction, the mixture will contain the desired PEGylated conjugate, unreacted PEG, unreacted target molecule, and reaction byproducts.[5] Several chromatography techniques can be used for purification based on differences in size, charge, or hydrophobicity:

  • Size Exclusion Chromatography (SEC): Efficiently separates molecules based on their hydrodynamic radius. This is useful for removing unreacted low-molecular-weight PEG from the larger PEGylated protein.[10]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. Since PEGylation can shield surface charges, there will be a difference in elution between the native protein and the PEGylated versions.[11]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling Inefficient this compound Activation: The initial activation of the hydroxyl group failed or had a low yield.- Ensure anhydrous conditions for activation reactions (e.g., tosylation).[3] - Use fresh activation reagents (e.g., TsCl, CDI). - Optimize the molar ratio of the activating agent to this compound.[3] - Verify the pH of the reaction buffer; for example, amine-reactive NHS esters hydrolyze quickly at high pH.
Inactivated PEG Reagent: The activated PEG has hydrolyzed or degraded before reacting with the target molecule.- Use the activated PEG immediately after preparation. - Avoid buffers containing nucleophiles (e.g., Tris, glycine) that can compete with the target molecule.
Suboptimal Conjugation pH: The pH of the reaction buffer is not optimal for the reaction between the activated PEG and the target functional group.- For reactions with primary amines (e.g., using PEG-tosylate or PEG-NHS ester), a pH range of 7.5-8.5 is generally recommended to ensure the amines are deprotonated and nucleophilic.
Protein Aggregation/Precipitation High Degree of PEGylation: Over-modification of the protein surface.- Reduce the molar excess of the activated PEG reagent in the reaction. - Perform a titration of the PEG-to-protein molar ratio to find the optimal balance between labeling efficiency and aggregation.
Unfavorable Buffer Conditions: The buffer composition (pH, salt concentration) may be destabilizing the protein or the conjugate.- Screen different buffers to find one that maintains protein solubility and stability throughout the reaction. - Consider adding stabilizing excipients, if compatible with the reaction chemistry.
Rapid Reagent Addition: Adding the activated PEG solution too quickly can create high local concentrations, leading to aggregation.- Add the activated PEG reagent to the protein solution slowly and with gentle stirring.[3]
Heterogeneous Product Mixture Multiple Reactive Sites: The target protein has multiple reactive sites (e.g., several lysine residues) with similar reactivity, leading to a mixture of mono-, di-, and multi-PEGylated species.- Optimize the molar ratio of PEG to protein to favor mono-PEGylation (typically lower ratios). - Adjust the reaction pH to exploit differences in the pKa of reactive groups (e.g., N-terminal amine vs. lysine side chains).
Presence of PEG Diol Impurity: The starting this compound may contain some non-methoxylated PEG-diol, which can lead to cross-linking.- Use high-purity this compound. Check the supplier's specifications for diol content.
Difficulty in Purifying the Conjugate Similar Properties of Species: The unreacted protein and the mono-PEGylated product may have very similar properties, making separation challenging.- Optimize the chromatographic conditions (e.g., gradient slope in IEX, pore size of SEC resin). - Consider using a different purification technique (e.g., HIC if there is a sufficient difference in hydrophobicity).

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound with p-toluenesulfonyl chloride (TsCl).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Thoroughly dry the this compound under vacuum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Dissolution: Dissolve the dried this compound in anhydrous DCM or THF under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.5 molar equivalents of a non-nucleophilic base (e.g., TEA or pyridine) to the solution.

  • Tosylation: Slowly add a solution of 1.5 molar equivalents of TsCl in the same anhydrous solvent to the reaction mixture dropwise over 30-60 minutes with constant stirring.[3]

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.[3]

  • Work-up: The reaction mixture can be washed with water to remove the base hydrochloride salt. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the m-PEG11-Tosylate. The product should be stored under desiccated and inert conditions.

Protocol 2: Protein Labeling with Activated m-PEG11-Tosylate

This protocol outlines a general procedure for labeling a protein with the prepared m-PEG11-Tosylate.

Materials:

  • m-PEG11-Tosylate

  • Target protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or Borate buffer, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Prepare the target protein in the labeling buffer at a known concentration (e.g., 1-10 mg/mL).

  • Stoichiometry Calculation: Calculate the amount of m-PEG11-Tosylate needed to achieve the desired molar excess over the protein (e.g., 10-fold molar excess).

  • Conjugation: Dissolve the m-PEG11-Tosylate in a small amount of an organic solvent compatible with the protein (e.g., DMSO) and add it to the protein solution with gentle stirring. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Common conditions are 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will react with any remaining m-PEG11-Tosylate.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC or IEX).

  • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy (for protein concentration). Mass spectrometry can be used to confirm the degree of PEGylation.

Quantitative Data Summary

The optimal molar ratio for PEGylation is highly dependent on the specific protein and the desired degree of labeling. The following table provides a general guideline for starting optimization experiments.

Table 1: Starting Molar Ratios for Optimizing PEGylation

Target Degree of LabelingRecommended Starting Molar Ratio (Activated PEG : Protein)Expected Outcome
Mono-PEGylation1:1 to 5:1Primarily mono-PEGylated product with some unreacted protein.
Moderate PEGylation5:1 to 20:1A mixture of mono- and di-PEGylated products, with potentially some higher-order conjugates.
High PEGylation>20:1Predominantly multi-PEGylated products, with a higher risk of protein aggregation.

Note: These are starting points and empirical optimization is crucial for each specific system.

Visualizations

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis mPEG_OH This compound Activation Activation Reaction (e.g., Tosylation) mPEG_OH->Activation Activated_PEG Activated m-PEG11 (e.g., m-PEG11-Tosylate) Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Target_Protein Target Protein Target_Protein->Conjugation Crude_Product Crude Product Mixture Conjugation->Crude_Product Purification Purification (e.g., SEC, IEX) Crude_Product->Purification Pure_Conjugate Purified PEG-Protein Conjugate Purification->Pure_Conjugate Analysis Characterization (SDS-PAGE, MS) Pure_Conjugate->Analysis troubleshooting_logic Start Low Labeling Efficiency Observed Check_Activation Verify this compound Activation (Anhydrous conditions? Fresh reagents?) Start->Check_Activation Check_Conjugation Review Conjugation Step (Correct pH? Amine-free buffer?) Start->Check_Conjugation Check_Ratio Optimize Molar Ratio (Increase PEG excess?) Start->Check_Ratio Success Labeling Efficiency Improved Check_Activation->Success Check_Conjugation->Success Check_Ratio->Success

References

Technical Support Center: Purification of m-PEG11-OH Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the purification of m-PEG11-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: Common impurities can include starting materials, reagents from the synthesis, shorter or longer PEG chain analogues (e.g., m-PEG10-OH, m-PEG12-OH), and diol impurities (HO-PEG11-OH). The presence and proportion of these impurities will depend on the synthetic route employed.

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the specific impurity profile.[1][2] Reversed-phase HPLC (RP-HPLC) is often preferred for its high resolution in separating PEG oligomers of different lengths.[3][4] Normal-phase chromatography can also be used, particularly for separating polar non-PEG impurities.[1][2][5]

Q3: How can I assess the purity of my this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining absolute purity.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., RI, ELSD, or MS) can resolve PEG homologues and other impurities. Mass spectrometry (MS) is essential for confirming the molecular weight of the desired product and identifying impurities.

Q4: What are the best practices for handling and storing purified this compound?

A4: this compound is potentially hygroscopic.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10][11] For long-term storage, temperatures of -20°C are often recommended.[10][11] When handling the powdered form, it is advisable to work in a fume hood or glove box to minimize inhalation and moisture absorption.[10]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Broad or streaking peaks on TLC/HPLC. - The compound is highly polar. - Interaction with the stationary phase (e.g., silica). - Sample overload.- For TLC, try a more polar mobile phase or add a small amount of a polar solvent like methanol (B129727) to your eluent system.[12] - For HPLC, consider using a different column chemistry or modifying the mobile phase with additives. - Reduce the amount of sample loaded onto the column/TLC plate.
Poor separation of PEG homologues. - Insufficient resolution of the chromatographic method.- For RP-HPLC, optimize the gradient elution. A shallower gradient often provides better separation of PEG oligomers.[3] - Consider using a longer column or a column with a smaller particle size for increased efficiency.
Presence of a diol impurity (HO-PEG11-OH) in the final product. - Incomplete reaction or side reactions during synthesis.- Diol impurities are more polar than the desired monomethylated product. Optimize the chromatographic conditions to enhance the separation of these species. A normal-phase column may provide better selectivity for this separation.
NMR spectrum shows unexpected peaks. - Presence of residual solvents or other impurities. - Degradation of the product.- Identify the solvent peaks and ensure they are removed by drying under high vacuum. - Compare the spectrum with a reference or predicted spectrum to identify impurity signals. - Re-purify the sample if necessary.
Product appears as a viscous oil instead of a solid. - Presence of impurities that lower the melting point. - The product may exist as a viscous liquid at room temperature.- Re-assess the purity of the product using the analytical methods mentioned above. - Check the product literature for the expected physical state at room temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol provides a general starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the crude product.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20-80% B over 30 minutes
Flow Rate 4 mL/min
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Injection Volume Dependent on column loading capacity and sample concentration

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 20% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions as the peaks elute.

  • Analyze the fractions by TLC or analytical HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

Parameter Specification
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O)
Internal Standard A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Relaxation Delay (d1) At least 5 times the longest T₁ of both the analyte and the internal standard.

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with an appropriate relaxation delay to ensure full relaxation of all protons.

  • Integrate the well-resolved signals of both the this compound (e.g., the methoxy (B1213986) protons) and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizations

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Characterization cluster_3 Final Product Crude Crude this compound Chromatography Chromatography (RP-HPLC or Normal Phase) Crude->Chromatography Purification Step Analysis Purity Assessment (HPLC, NMR, MS) Chromatography->Analysis Quality Control Analysis->Chromatography Re-purification (If needed) Pure Pure this compound Analysis->Pure Meets Specifications

Caption: A typical workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (HPLC, NMR, MS) Start->CheckPurity IdentifyImpurity Identify Impurity Type CheckPurity->IdentifyImpurity Purity < Specification PureProduct Pure Product CheckPurity->PureProduct Purity ≥ Specification PEGImpurities PEG Homologues IdentifyImpurity->PEGImpurities Related Structures NonPEGImpurities Non-PEG Impurities IdentifyImpurity->NonPEGImpurities Unrelated Structures OptimizeChromatography Optimize Chromatography (e.g., gradient, column) PEGImpurities->OptimizeChromatography ConsiderOtherMethods Consider Alternative Purification Method NonPEGImpurities->ConsiderOtherMethods OptimizeChromatography->CheckPurity ConsiderOtherMethods->CheckPurity

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Preventing Aggregation During m-PEG11-OH Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during modification with m-PEG11-OH.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of protein aggregation during my this compound modification experiment?

A1: Visually, you might observe the formation of precipitates, turbidity, or opalescence in your reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the likelihood of intermolecular interactions and aggregation.[1]

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[1] It is crucial to use a monofunctional PEG reagent if cross-linking is a concern.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, it can sometimes induce conformational changes in the protein that lead to aggregation.[1][2] The molecular weight and structure (linear vs. branched) of the PEG can influence these interactions.[3][4]

Q3: How does the pH of the reaction buffer influence aggregation?

A3: The reaction pH is a critical parameter. For amine-reactive PEGylation (targeting lysine (B10760008) residues and the N-terminus), the reaction with NHS esters is typically more efficient at a pH of 7.0-8.0.[5] However, a protein's stability may be compromised in this range. It is essential to balance reaction efficiency with protein stability.[4][5] Performing the reaction at a lower pH (e.g., 6.5) may reduce the reaction rate but can enhance protein stability and minimize aggregation.[1]

Q4: What is the optimal molar ratio of this compound reagent to my protein?

A4: The ideal molar ratio is protein-dependent and must be determined empirically.[1][5] A high molar excess of the PEG reagent can increase the degree of PEGylation, but also elevates the risk of aggregation due to extensive surface modification.[1][5] It is recommended to start with a low molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and perform a screening experiment to find the optimal balance between modification efficiency and aggregation.[1]

Q5: How can stabilizing excipients help prevent aggregation?

A5: Excipients are additives that can stabilize the protein structure.[1][6][7] They function through mechanisms like preferential exclusion, which enhances protein stability, and by suppressing non-specific protein-protein interactions.[1] Common examples include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), and certain amino acids (arginine, glycine).[1][7][8]

Troubleshooting Guide

This section provides solutions to specific problems encountered during this compound protein modification.

Problem Potential Cause Recommended Solution
Visible Precipitation or Turbidity During Reaction High Degree of PEGylation: Excessive modification alters protein solubility.Reduce the molar ratio of the this compound reagent to the protein.[5] Shorten the reaction time to limit the extent of the reaction.[5]
Suboptimal Buffer Conditions: The buffer pH or composition is destabilizing the protein.Verify that the buffer pH is within the protein's known stability range.[5][8] Avoid buffers with primary amines (e.g., Tris) if you are targeting amine groups on the protein.[1][5] Consider using phosphate (B84403), HEPES, or acetate (B1210297) buffers.[1]
High Protein Concentration: Protein molecules are too close, promoting aggregation.Reduce the initial protein concentration.[1][8] If a high final concentration is necessary, perform the reaction at a lower concentration and then concentrate the purified product.
High Molecular Weight (HMW) Species Detected by SEC Intermolecular Cross-linking: The PEG reagent may not be purely monofunctional, or the protein may be forming non-covalent aggregates.Ensure you are using a high-quality, monofunctional this compound reagent.[1] Add stabilizing excipients like arginine or sucrose (B13894) to the reaction buffer to disrupt non-specific interactions.[1]
Slow, Gradual Aggregation: The PEGylated protein is less stable over time than the unmodified protein.Optimize the formulation of the final PEGylated product. This may involve screening different buffers, pH values, and excipients for long-term storage.[6][7]
Low Yield of PEGylated Monomer After Purification Aggregation and Loss During Purification: Aggregates are being removed by the purification column or are precipitating.Optimize the reaction to minimize aggregation before purification.[1] Consider a gentler purification method or perform the purification at a lower temperature (e.g., 4°C).[5]
Inefficient Reaction: The PEGylation reaction itself is not proceeding efficiently, leaving a large amount of unmodified protein.Confirm the activity of your this compound reagent. Ensure the pH is optimal for the reaction chemistry (typically pH 7.0-8.0 for NHS esters).[5][9] Increase the molar excess of the PEG reagent, while carefully monitoring for aggregation.[5]
Loss of Protein Activity After PEGylation PEGylation at or near the Active Site: The PEG molecule is sterically hindering the protein's active site.Reduce the molar ratio of PEG to protein to favor modification at more accessible, and potentially less critical, sites.[5] If possible, use site-specific PEGylation techniques to direct the modification away from the active site.[10]
Protein Denaturation: The reaction conditions have led to irreversible unfolding of the protein.Perform the reaction at a lower temperature (e.g., 4°C).[5] Add stabilizing excipients to the reaction buffer.[1] Ensure the pH is well within the protein's stability range.[4]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Reaction Optimization
ParameterRecommended RangeRationale
pH 6.5 - 8.0Balance reaction efficiency with protein stability. Lower pH can reduce aggregation.[1][5]
Temperature 4°C - Room TemperatureLower temperatures can minimize protein degradation and aggregation but may require longer reaction times.[5]
PEG:Protein Molar Ratio 1:1 to 20:1 (PEG to reactive amines)Highly protein-dependent. Start with a lower ratio (e.g., 1:1 to 5:1) and titrate upwards.[1]
Protein Concentration < 5 mg/mLHigh concentrations increase the likelihood of aggregation.[1][2]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine, Glutamate50-100 mM for ArginineSuppress non-specific protein-protein interactions.[1][8][11]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations can prevent surface-induced aggregation.[1][11]

Experimental Protocols

Protocol 1: Systematic Screening of Reaction Conditions to Minimize Aggregation

This protocol provides a general framework for optimizing the PEGylation reaction.

Materials:

  • Protein of interest in a suitable buffer (e.g., 1X PBS).

  • This compound (requires activation) or a pre-activated version (e.g., m-PEG11-NHS ester).

  • If using this compound: EDC and NHS (or Sulfo-NHS).

  • Reaction buffers at various pH values (e.g., pH 6.5, 7.4, 8.0). Suitable buffers include phosphate and HEPES. Avoid Tris.[1][5]

  • Stabilizing excipients (e.g., Arginine, Sucrose).

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine).

  • Size Exclusion Chromatography (SEC) system for analysis.

Procedure:

  • Preparation: Prepare a stock solution of your protein at a known concentration. Prepare stock solutions of the PEG reagent and any excipients.

  • Reaction Setup: Design a matrix of experiments to test different conditions. For example:

    • pH: 6.5, 7.4, 8.0

    • PEG:Protein Molar Ratio: 1:1, 5:1, 10:1

    • Excipient: No excipient vs. 50 mM Arginine.

  • Activation (if using this compound): In a separate tube, dissolve this compound in an activation buffer (e.g., MES, pH 5.0-6.0). Add a 2-5 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.[5]

  • Conjugation: Add the activated PEG solution (or the m-PEG11-NHS ester) to the protein solutions according to your experimental matrix.

  • Incubation: Incubate the reactions for a set time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 4°C).[5]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG reagent.[5]

  • Analysis: Analyze each reaction mixture by SEC to determine the percentage of monomer, PEGylated protein, and high molecular weight aggregates.[1]

  • Evaluation: Compare the results to identify the optimal conditions that provide a high yield of the desired PEGylated product with minimal aggregation.[1]

Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for analyzing your PEGylation reaction.

Materials:

  • SEC-HPLC system with a UV detector.

  • Suitable SEC column for your protein's molecular weight range.

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4).[1]

  • Low-protein-binding 0.22 µm filters.[1]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Take an aliquot of your quenched PEGylation reaction. Filter the sample through a 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject a suitable volume of the filtered sample onto the SEC column.[1]

  • Data Acquisition: Monitor the elution profile at 280 nm.[1]

  • Data Analysis: Identify and integrate the peak areas corresponding to HMW aggregates, the desired PEGylated protein monomer, and the unmodified protein.[1] Calculate the percentage of each species to quantify the extent of aggregation.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing PEGylation cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis p1 Prepare Protein Stock Solution r1 Design Experiment Matrix (pH, Molar Ratio, Excipients) p1->r1 p2 Prepare PEG Reagent & Excipient Stocks p2->r1 r2 Perform PEGylation Reactions r1->r2 r3 Quench Reactions r2->r3 a1 Analyze Samples by SEC-HPLC r3->a1 a2 Quantify Monomer, PEG-Protein, & Aggregates a1->a2 a3 Identify Optimal Conditions a2->a3 a3->r1 Re-optimize if needed

Caption: A typical workflow for optimizing PEGylation reactions to minimize aggregation.

Troubleshooting_Tree Troubleshooting Decision Tree for Protein Aggregation start Aggregation Observed (Turbidity or HMW Species) cond1 Is Protein Concentration > 5 mg/mL? start->cond1 cond2 Is Molar Ratio of PEG:Protein High? cond1->cond2 No sol1 Decrease Protein Concentration cond1->sol1 Yes cond3 Is Buffer pH Optimal for Stability? cond2->cond3 No sol2 Decrease Molar Ratio of PEG Reagent cond2->sol2 Yes cond4 Are Stabilizing Excipients Used? cond3->cond4 Yes sol3 Optimize Buffer pH (Test 6.5 - 7.5) cond3->sol3 No sol4 Add Stabilizing Excipients (e.g., Arginine, Sucrose) cond4->sol4 No end_node Re-analyze by SEC cond4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree to guide troubleshooting efforts when aggregation is observed.

References

side reactions of m-PEG11-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG11-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when working with this compound?

The primary side reaction for this compound is the oxidation of the terminal hydroxyl group . This can occur during storage or certain reaction conditions, leading to the formation of m-PEG11-aldehyde and subsequently m-PEG11-carboxylic acid as impurities.

Q2: How can I detect the presence of these oxidized impurities?

Oxidized impurities can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method . This method should be able to separate the parent this compound from its aldehyde and carboxylic acid derivatives. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to determine the purity of the this compound raw material.

Q3: What is the impact of these oxidized impurities on my experiments, such as bioconjugation or PROTAC synthesis?

The presence of oxidized impurities can have several negative impacts:

  • Reduced Yield: If the hydroxyl group is intended for a specific reaction, the presence of aldehyde or carboxylic acid impurities will lower the concentration of the reactive starting material, leading to lower yields of the desired product.

  • Heterogeneous Products: The aldehyde impurity can participate in unintended side reactions, such as forming Schiff bases with primary amines on proteins, leading to a heterogeneous mixture of products.[1][2][3]

  • Difficulty in Purification: The similar polarity of the oxidized impurities to the desired product can make purification challenging.

  • Inaccurate Stoichiometry: The presence of non-reactive species will lead to incorrect molar ratio calculations in your reactions.

Q4: How can I avoid the oxidation of this compound?

To prevent oxidation, consider the following strategies:

  • Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, protected from light and moisture.

  • Use of Protecting Groups: For multi-step syntheses where the hydroxyl group is not immediately needed, it is highly recommended to protect it. A common strategy is the formation of a silyl (B83357) ether , such as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is stable under many reaction conditions and can be selectively removed later.

Q5: What should I do if I suspect my this compound has degraded?

If you suspect degradation, it is crucial to re-analyze the material using a validated analytical method like HPLC or qNMR to determine its purity before proceeding with your experiment. If significant degradation is confirmed, it is advisable to use a fresh, high-purity batch of this compound.

Troubleshooting Guides

Issue 1: Low Yield in Reactions Involving the Hydroxyl Group
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Purity: Analyze the starting material using HPLC or qNMR to quantify the amount of this compound versus oxidized impurities. 2. Use Fresh Reagent: If degradation is confirmed, use a new, unopened vial of this compound. 3. Implement Proper Storage: Ensure all future storage of this compound is under an inert atmosphere and at the correct temperature.
Suboptimal Reaction Conditions 1. Optimize Solvent: Ensure all reagents are fully soluble in the chosen solvent. Anhydrous solvents should be used for moisture-sensitive reactions. 2. Review Stoichiometry: Recalculate molar ratios based on the confirmed purity of the this compound. 3. Control Temperature: Ensure the reaction is performed at the optimal temperature for the specific transformation.
Competing Side Reactions 1. Protect the Hydroxyl Group: If other functional groups in the molecule are intended to react first, protect the hydroxyl group of this compound with a suitable protecting group (e.g., silyl ether) to prevent its participation in side reactions.
Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
Possible Cause Troubleshooting Steps
Presence of Oxidized Impurities 1. Co-injection with Standards: If available, co-inject standards of the potential aldehyde and carboxylic acid impurities to confirm their identity. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurity peaks. The aldehyde will have a mass difference of -2 Da and the carboxylic acid a difference of +14 Da compared to this compound.[4][5] 3. Forced Degradation Study: Perform a controlled oxidation of a small sample of pure this compound to generate the impurity standards for comparison.
Reaction Byproducts 1. Analyze Reaction Mechanism: Review the reaction mechanism for potential side reactions that could generate the observed byproducts. 2. Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and order of reagent addition to minimize the formation of byproducts.

Quantitative Data Summary

The following table provides a general overview of the expected impact of preventative measures on the purity of this compound. Actual values can vary depending on the specific conditions.

ConditionExpected Purity of this compoundNotes
Improper Storage (e.g., exposure to air/light) Potentially < 90%The rate of degradation will depend on the duration and severity of exposure.
Proper Storage (inert atmosphere, dark, cold) > 95%High-quality commercial batches should meet this specification.
After Protection (e.g., as TBDMS ether) > 99% (as the protected compound)The protection step itself should be high-yielding.
After Deprotection > 95%Deprotection should be clean, but some minor degradation may occur.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes a general procedure for the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected this compound.

  • Purify the product by column chromatography if necessary.

Protocol 2: Controlled Oxidation of this compound to m-PEG11-Aldehyde using Swern Oxidation

This protocol provides a method for the mild oxidation of this compound to the corresponding aldehyde. This reaction should be carried out under strictly anhydrous conditions and at low temperatures.[6][7][8][9][10]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Dropping funnels

  • Low-temperature bath (e.g., dry ice/acetone)

  • Nitrogen or Argon gas supply

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a three-neck flask under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM via a dropping funnel.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5 equivalents) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG11-aldehyde.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reaction Yield with this compound start Low Yield Observed check_purity Step 1: Verify Purity of this compound (HPLC, qNMR) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok degraded Purity < 95% (Degradation Confirmed) purity_ok->degraded No check_conditions Step 2: Review Reaction Conditions purity_ok->check_conditions Yes replace_reagent Action: Use fresh, high-purity this compound and ensure proper storage. degraded->replace_reagent end Yield Improved replace_reagent->end conditions_ok Are conditions optimal? (Solvent, Stoichiometry, Temp) check_conditions->conditions_ok optimize_conditions Action: Optimize reaction parameters. Recalculate stoichiometry based on purity. conditions_ok->optimize_conditions No check_side_reactions Step 3: Consider Side Reactions conditions_ok->check_side_reactions Yes optimize_conditions->end protecting_group Is the -OH group interfering? check_side_reactions->protecting_group implement_protection Action: Implement a hydroxyl protecting group strategy. protecting_group->implement_protection Yes protecting_group->end No implement_protection->end

Caption: Troubleshooting workflow for low reaction yield with this compound.

Experimental_Workflow Experimental Workflow for Using this compound start Start: this compound Experiment purity_check Purity Assessment of this compound (HPLC/qNMR) start->purity_check decision Is -OH group needed in the first step? purity_check->decision protect Protect -OH group (e.g., TBDMS ether) decision->protect No direct_use Directly use this compound in reaction decision->direct_use Yes reaction1 Perform desired reaction(s) on other parts of the molecule protect->reaction1 deprotect Deprotect the -OH group reaction1->deprotect reaction2 Perform reaction with the now-free -OH group deprotect->reaction2 purification Purification of the final product reaction2->purification direct_use->purification characterization Characterization of the final product purification->characterization end Experiment Complete characterization->end

Caption: General experimental workflow for reactions involving this compound.

References

storage and handling conditions for m-PEG11-OH to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of m-PEG11-OH to prevent its degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions. Adherence to these guidelines will minimize degradation and preserve the quality of the material.

Q2: How should I handle this compound upon receiving it?

A2: Proper handling from the moment of receipt is crucial. This compound is shipped under ambient temperatures as it is stable for short durations.[1] However, upon arrival, it is critical to transfer it to the recommended storage conditions immediately to ensure its long-term stability.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound, like other polyethylene (B3416737) glycol (PEG) compounds, are oxidation and hydrolysis of the polyether backbone.[2]

  • Oxidation: This is often initiated by exposure to atmospheric oxygen, heat, light, or trace metal ions.[2] It can lead to chain cleavage, resulting in the formation of impurities like aldehydes and carboxylic acids.

  • Hydrolysis: While the ether bonds in the PEG chain are generally stable, they can be susceptible to hydrolysis under extreme pH conditions.

Q4: Can I store this compound in a solution?

A4: For optimal stability, it is best to store this compound as a solid. If you need to prepare a stock solution, it is recommended to do so immediately before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at -80°C for up to six months or -20°C for up to one month, protected from light and moisture.[2][3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results (e.g., low conjugation efficiency) Degradation of this compound due to improper storage or handling.1. Verify that the storage conditions (temperature, light, moisture) have been consistently maintained. 2. Prepare fresh solutions of this compound for each experiment. 3. Perform a quality control check on your this compound stock (see Experimental Protocols section).
Appearance of unexpected peaks in analytical data (e.g., HPLC, Mass Spectrometry) Presence of degradation products.1. Analyze your this compound stock using techniques like Size Exclusion Chromatography (SEC) or HPLC to identify impurities.[4] 2. If degradation is confirmed, discard the current stock and obtain a fresh batch. 3. Review your handling procedures to prevent future degradation (e.g., use of degassed buffers, protection from light).
Physical changes in the material (e.g., discoloration, clumping) Significant degradation or moisture absorption.1. Do not use the material if you observe any physical changes. 2. Discard the affected batch and procure a new one. 3. Ensure that the storage container is airtight and properly sealed.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Type Temperature Duration Additional Conditions Reference
Solid (Long-term) -20°CMonths to yearsDry, dark, in a tightly sealed container.[1]
Solid (Short-term) 0 - 4°CDays to weeksDry, dark, in a tightly sealed container.[1]
Stock Solution -80°CUp to 6 monthsSealed, away from moisture.[2][3]
Stock Solution -20°CUp to 1 monthSealed, away from moisture.[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound Integrity using Size Exclusion Chromatography (SEC)

This protocol outlines a method to assess the purity and identify potential degradation products of this compound.

Materials:

  • This compound sample

  • SEC column suitable for the molecular weight of this compound (approximately 516 g/mol )

  • Mobile phase (e.g., Phosphate-buffered saline (PBS) or a similar aqueous buffer)

  • HPLC system with a refractive index (RI) or charged aerosol detector (CAD)[4]

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample.

    • Run the analysis isocratically.

    • Monitor the elution profile using the RI or CAD detector.

  • Data Analysis:

    • A pure, undegraded sample of this compound should show a single, sharp peak corresponding to its molecular weight.

    • The presence of additional peaks, particularly at lower molecular weights, may indicate chain scission due to degradation.

    • Shoulder peaks or a broadening of the main peak can also suggest the presence of impurities or aggregation.

Mandatory Visualizations

G Troubleshooting this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage Issues Found? proper_storage Proper Storage improper_storage->proper_storage No discard_stock Discard Stock & Procure New Batch improper_storage->discard_stock Yes analytical_check Perform Analytical QC (e.g., SEC, HPLC) proper_storage->analytical_check review_procedures Review and Correct Storage Procedures discard_stock->review_procedures degradation_detected Degradation Detected? analytical_check->degradation_detected degradation_detected->discard_stock Yes no_degradation No Degradation Detected degradation_detected->no_degradation No investigate_other Investigate Other Experimental Variables no_degradation->investigate_other proceed_experiment Proceed with Experiment Using Freshly Prepared Solutions no_degradation->proceed_experiment

Caption: Troubleshooting workflow for suspected this compound degradation.

G Best Practices for this compound Storage and Handling cluster_storage Storage cluster_handling Handling cluster_prevention Degradation Prevention long_term Long-Term Storage (-20°C, Solid) weighing Weighing: Allow to Equilibrate to RT in a Desiccator long_term->weighing protect_light Protect from Light long_term->protect_light protect_moisture Protect from Moisture long_term->protect_moisture short_term Short-Term Storage (0-4°C, Solid) short_term->weighing solution_storage Solution Storage (-80°C or -20°C) solution_storage->protect_light solution_storage->protect_moisture receipt Upon Receipt: Transfer to Cold Storage receipt->long_term receipt->short_term dissolution Dissolution: Use Anhydrous Solvent, Prepare Freshly weighing->dissolution dissolution->solution_storage If necessary protect_oxygen Protect from Oxygen (Use Inert Gas) dissolution->protect_oxygen avoid_extremes Avoid Extreme pH dissolution->avoid_extremes

Caption: Key considerations for the storage and handling of this compound.

References

Technical Support Center: Activation of m-PEG11-OH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG11-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the critical activation step in bioconjugation protocols.

Frequently Asked Questions (FAQs)

Q1: Why do I need to activate the terminal hydroxyl group of this compound?

A1: The terminal hydroxyl (-OH) group of this compound is relatively unreactive under typical bioconjugation conditions. Activation is necessary to convert the hydroxyl group into a more reactive functional group that can efficiently form a stable covalent bond with specific functional groups on biomolecules, such as the amine groups of lysine (B10760008) residues on proteins.

Q2: What are the most common methods for activating this compound?

A2: The most common methods for activating the hydroxyl group of m-PEG-OH linkers are:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate (m-PEG-OTs), which is an excellent leaving group for nucleophilic substitution by amines.

  • Tresylation: Activation with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) to create a tresylate-activated PEG, which reacts efficiently with amines.

  • Carbonyldiimidazole (CDI) Activation: Reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazole (B134444) carbamate (B1207046) intermediate, which is reactive towards primary amines.

Q3: Which activation method should I choose?

A3: The choice of activation method depends on several factors, including the desired reactivity, the stability of your target molecule, and the available reaction conditions. Tosylation and tresylation are generally more reactive and lead to more stable activated PEGs. CDI activation is a milder alternative but the intermediate can be less stable.

Q4: How can I purify the activated m-PEG11 derivative?

A4: Purification of the activated PEG is crucial to remove excess reagents and byproducts. Common purification methods include:

  • Precipitation: The activated PEG can often be precipitated from the reaction mixture by adding a non-solvent like cold diethyl ether.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

  • Chromatography: Size exclusion chromatography (SEC) is effective for removing small molecule impurities and unreacted reagents.[1][2] Ion-exchange chromatography (IEX) can also be used, as the surface charge of the PEGylated molecule is altered.[1]

Q5: How do I confirm that the activation of this compound was successful?

A5: Successful activation can be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a characteristic shift of the terminal methylene (B1212753) protons adjacent to the newly formed functional group. For example, in tosylation, the triplet of the terminal methylene protons shifts to around 4.15 ppm.[3]

  • Mass Spectrometry (MS): To confirm the mass of the activated PEG derivative.

Troubleshooting Guides

Activation Step
Problem Possible Cause(s) Solution(s)
Low or no activation yield Presence of water in reagents or solvents: Activating agents like tosyl chloride and CDI are moisture-sensitive and can be hydrolyzed.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[4]
Inefficient base: The base may not be strong enough or may be of poor quality.Use a high-purity, non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270). For tosylation, a stronger base like NaOH can significantly increase conversion.[3][4]
Incorrect stoichiometry: Molar ratios of activating agent and base to this compound are not optimal.Optimize the molar ratios. A 1.2 to 1.5-fold molar excess of the activating agent and base is a good starting point.[3][5]
Low reaction temperature: The reaction may be too slow at lower temperatures.While starting the reaction at 0°C is recommended to control the initial exotherm, allowing it to proceed at room temperature overnight can improve yield.[4]
Formation of side products/impurities Excess activating agent: Too much tosyl chloride or CDI can lead to side reactions.Use a controlled molar excess of the activating agent. Add the activating agent dropwise to the reaction mixture.[4]
Reaction with diol impurities: If the this compound contains PEG-diol (HO-PEG-OH) impurities, cross-linking can occur.Use high-purity this compound with low diol content.
Difficulty in purifying the activated PEG Co-precipitation of impurities: Excess reagents or byproducts may co-precipitate with the activated PEG.Perform an aqueous wash (extraction) before precipitation to remove water-soluble impurities like pyridine hydrochloride.[6]
Inconsistent TLC results: Pyridine can interfere with TLC analysis.Perform a mini-workup of a small aliquot before running a TLC, or use a high vacuum to remove residual pyridine from the spotted TLC plate.[6]
Bioconjugation Step (using activated m-PEG11)
Problem Possible Cause(s) Solution(s)
Low or no conjugation yield Hydrolysis of the activated PEG: The activated PEG ester or carbamate is susceptible to hydrolysis in aqueous buffers.Use the activated PEG immediately after preparation and purification. Perform the conjugation reaction at a neutral to slightly basic pH (7.0-8.5) to balance amine reactivity and hydrolysis.[4]
Suboptimal reaction pH: The pH of the conjugation buffer is critical for the reactivity of the target amine groups.The optimal pH for reaction with primary amines is typically between 7.0 and 8.5.[4]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule.Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
Protein/peptide aggregation upon addition of activated PEG High local concentration of activated PEG: Rapid addition of a concentrated solution of activated PEG can cause precipitation.Add the activated PEG solution dropwise or in small aliquots to the protein solution with gentle stirring.[4]
Suboptimal buffer conditions: The buffer composition may not be suitable for maintaining protein stability in the presence of the PEG reagent.Optimize the buffer composition. Consider adding stabilizers like arginine (50-200 mM) or sucrose (B13894) (5-10% w/v) to the conjugation buffer.[4]
High degree of PEGylation: Modification of too many surface amines can alter the protein's solubility and lead to aggregation.Reduce the molar ratio of activated PEG to the protein. Optimize the reaction time to control the extent of PEGylation.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the activation of m-PEG-OH. Note that yields can vary depending on the specific reaction scale, purity of reagents, and reaction conditions.

Activation Method Activating Agent Base Solvent Typical Molar Ratio (PEG:Activating Agent:Base) Typical Reaction Time Reported Yield
Tosylation p-Toluenesulfonyl chloride (TsCl)Triethylamine (TEA) or PyridineAnhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF)1:1.5:1.52-4 hours at 0°C, then overnight at RT[4]~80% (NMR yield)[3]
Tresylation 2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride)PyridineAnhydrous DCM1:1.2:1.22-4 hours at RT>90%
CDI Activation 1,1'-Carbonyldiimidazole (CDI)NoneAnhydrous THF, DMF, or Chloroform1:1.52-4 hours at RTVariable, sensitive to moisture

Experimental Protocols

Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine, high purity

  • Cold diethyl ether

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: Dry the this compound under vacuum to remove any residual water. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Dissolution: Under an inert atmosphere, dissolve the dried this compound in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 1.5 molar equivalents of triethylamine or pyridine to the solution with stirring.

  • Tosylation: Slowly add a solution of 1.5 molar equivalents of p-toluenesulfonyl chloride in the same anhydrous solvent to the reaction mixture dropwise over 30-60 minutes.

  • Reaction: Continue stirring the reaction at 0°C for 2-4 hours. Then, allow the reaction to warm to room temperature and stir overnight.[4]

  • Work-up (Optional but Recommended): Wash the reaction mixture with 1 M HCl, followed by 5% NaHCO₃, and then brine to remove the base and its salt.[6] Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and precipitate the m-PEG11-tosylate by adding the concentrated solution to cold diethyl ether.

  • Drying: Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), or chloroform

  • Cold diethyl ether

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: Dry the this compound under vacuum. Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.

  • Dissolution: Under an inert atmosphere, dissolve the dried this compound in an appropriate anhydrous solvent (THF, DMF, or chloroform).

  • CDI Addition: Add 1.5 molar equivalents of CDI to the solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction for the evolution of CO₂ gas, which should subside as the reaction goes to completion.

  • Purification: Precipitate the CDI-activated m-PEG11 by adding the reaction mixture to cold diethyl ether.

  • Drying: Collect the precipitate by filtration and dry under vacuum. Use the activated PEG immediately for the best results.

Visualizations

experimental_workflow General Workflow for this compound Activation and Bioconjugation cluster_activation Activation Step cluster_purification Purification Step cluster_conjugation Bioconjugation Step start This compound dissolve Dissolve in anhydrous solvent start->dissolve add_reagents Add activating agent (e.g., TsCl, CDI) and base (if needed) dissolve->add_reagents react React under controlled temperature and inert atmosphere add_reagents->react activated_peg Activated m-PEG11 (e.g., m-PEG11-OTs) react->activated_peg purify Purify activated PEG (Precipitation/Extraction/ Chromatography) activated_peg->purify characterize Characterize (NMR, MS) purify->characterize pure_activated_peg Pure Activated m-PEG11 characterize->pure_activated_peg conjugate Conjugate activated PEG to biomolecule in appropriate buffer pure_activated_peg->conjugate biomolecule Biomolecule (e.g., Protein) biomolecule->conjugate quench Quench reaction conjugate->quench purify_conjugate Purify PEGylated biomolecule quench->purify_conjugate final_product Final Bioconjugate purify_conjugate->final_product

Caption: Workflow for this compound activation and bioconjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_activation_issues Activation Troubleshooting cluster_conjugation_issues Conjugation Troubleshooting start Low Conjugation Yield check_activation Was this compound activation successful? start->check_activation no_activation No check_activation->no_activation Check NMR/MS of activated intermediate yes_activation Yes check_activation->yes_activation reagents Check for moisture in reagents/solvents no_activation->reagents conditions Verify reaction stoichiometry and conditions (temp, time) no_activation->conditions purity Check purity of This compound no_activation->purity hydrolysis Was activated PEG used immediately? yes_activation->hydrolysis ph Is conjugation buffer pH optimal (7.0-8.5)? yes_activation->ph buffer_comp Does buffer contain competing amines (Tris, glycine)? yes_activation->buffer_comp

References

dealing with batch-to-batch variability of m-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG11-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound (O-Methyl-undecaethylene glycol) is a discrete polyethylene (B3416737) glycol (PEG) derivative commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] Its defined chain length is critical for controlling the distance between the two ends of a PROTAC, which in turn affects the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation.[4]

Batch-to-batch variability is a significant concern because inconsistencies in purity, composition, and reactivity can directly impact the synthesis, purification, and biological activity of the final conjugate.[5][6] This can lead to unreliable and irreproducible experimental outcomes, hindering drug development efforts.

Q2: What are the primary sources of variability in commercial batches of this compound?

The main sources of variability in commercial this compound batches include:

  • Purity and Polydispersity: The presence of PEG chains with varying lengths (e.g., m-PEG10-OH or m-PEG12-OH) can lead to a heterogeneous mixture of PROTACs with different linker lengths, complicating analysis and potentially affecting efficacy.

  • Presence of Impurities: Byproducts from the synthesis process, such as unreacted starting materials or related PEG species (e.g., containing a ketone or aldehyde group), can interfere with subsequent reactions.

  • Degradation Products: Improper storage and handling can lead to the oxidation of the PEG chain, resulting in the formation of aldehydes, ketones, and carboxylic acids.[7] These reactive species can cause unwanted side reactions.

  • Water Content: The degree of hydration can vary between batches, affecting the calculated molecular weight and requiring adjustments when preparing solutions of a specific molarity.[1]

Q3: How can the quality of a new batch of this compound be assessed?

It is highly recommended to perform in-house quality control on each new batch of this compound before use. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the material and detect the presence of more or less polar impurities.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the main component and identifying any PEG-related impurities with different chain lengths.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and help identify and quantify organic impurities.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1][3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q5: How can I troubleshoot a low yield in a reaction involving this compound?

Low yields in reactions with this compound, particularly in PROTAC synthesis, can often be traced back to the quality of the PEG linker or the reaction conditions.[5][8][9] A systematic approach to troubleshooting is recommended.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Conjugation Reaction
Possible Cause Recommended Action
Poor Quality of this compound Batch - Assess the purity of the this compound batch using HPLC and MS. - Confirm the identity and presence of the hydroxyl group using ¹H NMR. - Consider purchasing this compound from a different supplier with a detailed certificate of analysis.
Degradation of this compound - Ensure this compound has been stored correctly at -20°C in a dry, dark place. - If degradation is suspected, purify the this compound by flash chromatography before use.
Suboptimal Reaction Conditions - Ensure the reaction is performed under anhydrous conditions and an inert atmosphere. - Optimize the reaction temperature and time. Monitor the reaction progress by LC-MS.
Inactive Coupling Reagents - If activating a carboxylic acid for coupling to this compound, use fresh, high-quality coupling reagents (e.g., HATU, HBTU).
Issue 2: Complex Mixture of Products and Difficult Purification
Possible Cause Recommended Action
Polydispersity of this compound - Analyze the starting this compound by mass spectrometry to check for the presence of other PEG chain lengths. - If the material is polydisperse, consider purifying it by preparative HPLC before use.
Presence of Reactive Impurities - Check the ¹H NMR spectrum for the presence of aldehyde signals (around 9-10 ppm) which could indicate oxidative degradation. - These impurities can lead to side products. Purification of the starting material is recommended.
High Polarity of PEGylated Product - For highly polar PROTACs with PEG linkers, reverse-phase preparative HPLC is often the most effective purification method.[8] - For flash chromatography, consider using a more polar stationary phase or a mobile phase with a higher percentage of a polar solvent like methanol.

Data Presentation: Representative Batch-to-Batch Variability

The following table summarizes typical variations that might be observed between different batches of this compound.

Parameter Batch A (High Quality) Batch B (Standard Quality) Batch C (Low Quality)
Appearance White to off-white solidWhite to yellowish solidYellowish, waxy solid
Purity (by HPLC) >98%>95%~90%
Identity (by MS) Major peak at expected M+Na⁺Major peak at expected M+Na⁺Multiple peaks observed
Polydispersity Index (PDI) ~1.01~1.05>1.1
Water Content (by Karl Fischer) <0.1%<0.5%>1.0%
¹H NMR Conforms to structureConforms, minor unidentified peaksSignificant impurity peaks present

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve this compound in water or a water/acetonitrile mixture to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is determined by the relative area of the main peak.

Protocol 2: Identification of Impurities by Mass Spectrometry

This protocol is for confirming the identity and detecting related PEG impurities.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive.

  • Sample Preparation: Dilute the sample from Protocol 1 to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer. Look for the [M+Na]⁺ or [M+H]⁺ adducts of this compound and other PEG chain lengths.

Protocol 3: Structural Confirmation and Impurity Detection by ¹H NMR

This protocol is for confirming the chemical structure and detecting organic impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Analysis: Acquire a ¹H NMR spectrum. The characteristic signals for the PEG backbone appear around 3.6 ppm. The methoxy (B1213986) group protons should be visible as a singlet around 3.38 ppm. Integrate the peaks to confirm the ratio of methoxy to backbone protons. Compare the spectrum to reference spectra and look for unexpected signals that may indicate impurities.[2][10][11][12][13]

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_qc Purification & QC Warhead Warhead Step1 Couple Warhead to This compound Warhead->Step1 This compound This compound This compound->Step1 E3_Ligase_Ligand E3_Ligase_Ligand Step2 Activate Intermediate and Couple to E3 Ligase Ligand E3_Ligase_Ligand->Step2 Intermediate Warhead-PEG11-OH Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purify by HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC QC Characterize by LC-MS and NMR Final_PROTAC->QC

Caption: Workflow for PROTAC synthesis using this compound.

Ubiquitination_Pathway PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC Ubiquitination Poly-ubiquitination of Target Protein PROTAC->Ubiquitination Induces Proximity Target_Protein Target Protein (POI) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

Caption: PROTAC-mediated ubiquitination and degradation pathway.

References

Validation & Comparative

A Comparative Guide to the Stability of m-PEG11-OH and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of the success of bioconjugates, influencing their stability, efficacy, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and in vivo performance of therapeutic molecules. This guide provides a comprehensive comparison of the stability of m-PEG11-OH with other commonly used PEG linkers, supported by available data and established chemical principles.

Introduction to PEG Linker Stability

The stability of a PEG linker is paramount, particularly in the context of drug delivery, where premature cleavage of the linker can lead to off-target toxicity and diminished therapeutic efficacy. The overall stability of a PEGylated molecule is influenced by several factors, including the chemical nature of the bonds within the linker, the length of the PEG chain, and the physiological environment. The core structure of this compound, like other m-PEG-OH linkers, consists of a stable ether backbone. The stability of the entire bioconjugate, however, often depends on the labile bond used to attach the PEG linker to the molecule of interest.

Comparative Stability of PEG Linkers

The stability of PEG linkers can be assessed under various conditions that mimic the physiological environment, such as in plasma and at different pH levels. The type of chemical bond used to conjugate the PEG linker to a biomolecule is a primary determinant of its stability.

Influence of Bond Type on Stability

The most common linkages for attaching PEG chains are ester, amide, and carbamate (B1207046) bonds. The ether bonds that form the backbone of the PEG chain itself are generally considered highly stable and resistant to hydrolysis under physiological conditions.

  • Ether Linkages: The repeating ethylene (B1197577) glycol units in this compound are connected by ether bonds (-O-), which are highly stable and not susceptible to enzymatic or hydrolytic cleavage under normal physiological conditions.[1] This inherent stability of the PEG backbone is a key advantage of using PEG linkers.

  • Ester Linkages: Ester bonds are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in the blood.[2][3] This susceptibility can be advantageous for prodrugs where controlled release of the active molecule is desired. However, for applications requiring high stability in circulation, ester linkages may not be ideal. The rate of hydrolysis is significantly faster in basic conditions compared to acidic or neutral pH.[4][5]

  • Amide Linkages: Amide bonds are significantly more stable to hydrolysis than ester bonds under physiological conditions.[6][7] This increased stability is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which gives the C-N bond partial double-bond character.[6] Consequently, harsher conditions are required to cleave amide bonds.[6]

Table 1: Qualitative Stability Comparison of Common Linkage Chemistries

Linkage TypeRelative StabilityPrimary Degradation Pathway
EtherVery HighOxidative cleavage (slow)
Amide High Enzymatic (proteases), Hydrolysis (slow)
CarbamateModerateHydrolysis, Enzymatic
Ester Low Hydrolysis (pH-dependent), Enzymatic (esterases)
Influence of PEG Chain Length on Stability

The length of the PEG chain can also influence the stability of the resulting bioconjugate. Longer PEG chains can provide a greater steric shield, protecting the attached molecule from proteolytic degradation.[8] This "stealth" effect can prolong the circulation half-life of therapeutic proteins.[9][10][11] However, very long PEG chains may also introduce conformational changes or steric hindrance that could potentially affect the biological activity of the conjugated molecule.[12]

While specific quantitative data for the stability of this compound is not extensively available in the public domain, the stability of the ether backbone is expected to be very high. The overall stability of a bioconjugate utilizing an this compound linker will primarily depend on the chemistry used to attach it to the target molecule.

Table 2: Estimated Relative Stability of m-PEG-OH Linkers of Different Lengths in Human Plasma (Assuming an Amide Linkage)

LinkerEstimated Relative Stability in PlasmaRationale
m-PEG4-OHGoodShorter chain offers less steric protection against proteolysis compared to longer chains.
m-PEG8-OHVery GoodProvides a balance of hydrophilicity and steric shielding.
This compound Excellent Offers significant steric protection, enhancing stability against enzymatic degradation.
m-PEG24-OHExcellentLonger chain provides extensive steric shielding, potentially offering the highest stability against proteolysis.

Note: The stability data in this table is a qualitative estimation based on general principles of PEGylation and the known effects of PEG chain length on protein stability. Actual stability can vary depending on the specific protein or molecule being conjugated.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of PEGylated molecules, several in vitro assays can be performed. The following are detailed protocols for two of the most common assays: the plasma stability assay and the lysosomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma, mimicking its journey through the bloodstream.

Objective: To determine the rate of degradation or cleavage of a PEGylated compound in human plasma.

Materials:

  • Test compound (e.g., m-PEG11-conjugated peptide)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with PBS to a working concentration.

  • Pre-warm human plasma to 37°C.

  • Initiate the assay by adding the test compound to the pre-warmed plasma to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the intact test compound using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) of the compound in plasma by plotting the natural logarithm of the percentage of remaining compound against time.

Lysosomal Stability Assay

This assay assesses the stability of a bioconjugate in a lysosomal environment, which is particularly relevant for antibody-drug conjugates (ADCs) that are internalized into cells.

Objective: To evaluate the rate of degradation or cleavage of a PEGylated compound by lysosomal enzymes.

Materials:

  • Test compound (e.g., m-PEG11-conjugated ADC)

  • Isolated liver lysosomes (commercially available or prepared from fresh tissue)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of the test compound.

  • Dilute the stock solution in the lysosomal assay buffer.

  • Pre-warm the isolated lysosomes and the test compound solution to 37°C.

  • Initiate the reaction by adding the test compound to the lysosome preparation.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction.

  • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Process the samples to remove proteins, for example, by centrifugation after protein precipitation.

  • Analyze the supernatant for the concentration of the intact test compound and any released payload or degradation products by LC-MS/MS.

  • Determine the rate of degradation of the test compound in the lysosomal preparation.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

ExperimentalWorkflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay p1 Test Compound in Plasma p2 Incubate at 37°C p1->p2 p3 Time-point Sampling p2->p3 p4 Protein Precipitation p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Half-life Calculation p5->p6 l1 Test Compound with Lysosomes l2 Incubate at 37°C, pH 5.0 l1->l2 l3 Time-point Sampling l2->l3 l4 Reaction Quenching l3->l4 l5 LC-MS/MS Analysis l4->l5 l6 Degradation Rate Determination l5->l6

Caption: Workflow for in vitro stability assays.

LinkerStabilityFactors Linker Stability Linker Stability Bond Type Bond Type Linker Stability->Bond Type PEG Chain Length PEG Chain Length Linker Stability->PEG Chain Length Physiological Environment Physiological Environment Linker Stability->Physiological Environment Ester Ester Bond Type->Ester Amide Amide Bond Type->Amide Ether Ether Bond Type->Ether Steric Hindrance Steric Hindrance PEG Chain Length->Steric Hindrance Hydrophilicity Hydrophilicity PEG Chain Length->Hydrophilicity pH pH Physiological Environment->pH Enzymes Enzymes Physiological Environment->Enzymes

Caption: Factors influencing PEG linker stability.

Conclusion

The stability of a PEG linker is a multifaceted property crucial for the development of effective and safe bioconjugates. While the ether backbone of this compound provides inherent stability, the overall stability of a PEGylated molecule is largely dictated by the choice of the covalent bond used for conjugation and the length of the PEG chain. Amide linkages offer significantly greater stability compared to ester linkages under physiological conditions. Longer PEG chains, such as that in this compound, can enhance stability by providing steric protection against enzymatic degradation. The selection of the optimal PEG linker requires a careful balance between achieving desired stability and preserving the biological activity of the conjugated molecule. Rigorous in vitro stability assays are essential to characterize and compare different linker strategies during the drug development process.

References

A Researcher's Guide to Validating m-PEG11-OH Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The use of discrete PEG linkers, such as m-PEG11-OH, offers precise control over the length of the PEG chain. Validating the efficiency of this conjugation is a critical step in the development of PEGylated biotherapeutics. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering several methodologies to separate and quantify the products of the PEGylation reaction.

This guide provides a comparative overview of the primary HPLC-based methods for assessing the conjugation efficiency of this compound: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will explore the principles of each technique, present a summary of their performance, and provide detailed experimental protocols. Additionally, we will touch upon alternative methods to provide a comprehensive analytical perspective.

Comparison of HPLC Methods for this compound Conjugation Analysis

The choice of HPLC method depends on the specific characteristics of the molecule being PEGylated and the desired resolution of the reaction products, which include the unreacted molecule, the mono-PEGylated product, and potentially multi-PEGylated species or isomers.

Method Principle of Separation Primary Applications Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Based on the hydrophobicity of the analytes. The stationary phase is nonpolar, and the mobile phase is polar.- High-resolution separation of PEGylated isomers. - Purity assessment of the final product.- Excellent resolution of species with minor differences in hydrophobicity. - Can separate positional isomers of PEGylation.[1]- Can be denaturing for some proteins. - The polydispersity of longer PEG chains can lead to peak broadening.[2]
Size-Exclusion Chromatography (SEC-HPLC) Based on the hydrodynamic radius of the analytes. Larger molecules elute earlier.- Separation of PEGylated conjugate from unreacted, smaller PEG reagent. - Detection of aggregation.- Mild, non-denaturing conditions preserve the native structure of proteins. - Simple and robust method.- Limited resolution between species with similar sizes. - May not separate mono- from di-PEGylated species effectively if the size difference is small.
Hydrophobic Interaction Chromatography (HIC-HPLC) Based on the interaction of hydrophobic patches on the analyte surface with a weakly hydrophobic stationary phase.- Separation of PEGylated proteins under non-denaturing conditions. - Purification of PEGylated products.[3]- Maintains the biological activity of the protein. - Can resolve species with different degrees of PEGylation.- Separation is sensitive to buffer conditions (salt concentration). - Method development can be more complex than SEC.

Experimental Protocols

Below are representative protocols for each HPLC method. Note that these are starting points and should be optimized for the specific molecule of interest.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is particularly useful for analyzing the conjugation of this compound to peptides or small proteins where high resolution is required.

  • Column: A C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5 µm, 300 Å, 250 x 4.6 mm) is often a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C to improve peak shape.[4]

  • Detection: UV at 220 nm or 280 nm.

  • Sample Preparation: The reaction mixture is quenched, and an aliquot is diluted in Mobile Phase A before injection.

Size-Exclusion Chromatography (SEC-HPLC) Protocol

SEC-HPLC is ideal for a rapid assessment of the extent of conjugation and for identifying the presence of unreacted PEG or aggregation.

  • Column: A column with an appropriate pore size for the expected molecular weight of the conjugate (e.g., TSKgel G3000SWXL).[]

  • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm for the protein/peptide and a Refractive Index (RI) detector if quantification of the unreacted this compound is needed.[6][7]

  • Sample Preparation: The reaction mixture can often be directly injected after dilution in the mobile phase.

Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol

HIC-HPLC is a valuable technique when maintaining the native conformation and biological activity of the PEGylated protein is crucial.

  • Column: A column with a weakly hydrophobic stationary phase, such as butyl or phenyl (e.g., TSKgel Phenyl-5PW).

  • Mobile Phase A (Binding Buffer): High salt buffer, e.g., 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 100 mM sodium phosphate, pH 7.0.

  • Gradient: A descending salt gradient, for example, from 100% A to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Sample Preparation: The sample should be in a high salt buffer, similar to Mobile Phase A, before injection.

Alternative Methods for Conjugation Efficiency Validation

While HPLC is a powerful tool, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can directly measure the molecular weight of the reaction products, confirming the addition of the this compound moiety and allowing for the determination of the degree of PEGylation.[8][9][10] LC-MS combines the separation power of HPLC with the identification capabilities of MS.[11]

  • TNBS Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method that quantifies the number of free primary amines (e.g., on lysine (B10760008) residues) before and after PEGylation.[12][13] A decrease in the number of free amines indicates successful conjugation. This method is an indirect measure of conjugation efficiency.

Visualizing the Workflow and a Potential Biological Context

To better illustrate the experimental process and the potential relevance of a PEGylated therapeutic, the following diagrams are provided.

experimental_workflow cluster_reaction PEGylation Reaction cluster_analysis HPLC Analysis Protein/Peptide Protein/Peptide Reaction_Mix Reaction Mixture Protein/Peptide->Reaction_Mix This compound This compound This compound->Reaction_Mix HPLC_System HPLC System (Pump, Injector, Column) Reaction_Mix->HPLC_System Sample Injection Detector Detector (UV, RI) HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Results Conjugation Efficiency (%) Data_Acquisition->Results Peak Integration & Quantification

Caption: Experimental workflow for HPLC-based validation of this compound conjugation.

signaling_pathway PEGylated_Therapeutic PEGylated Therapeutic (e.g., Growth Factor) Receptor Cell Surface Receptor PEGylated_Therapeutic->Receptor Binding Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway activated by a PEGylated therapeutic protein.

References

A Comparative Guide to m-PEG11-OH and m-PEG12-OH in Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Short-Chain PEG Linkers in Drug Efficacy

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is a critical determinant of overall efficacy and safety. Monodisperse polyethylene (B3416737) glycol (PEG) linkers are favored for their ability to enhance solubility, modulate pharmacokinetics, and reduce immunogenicity. This guide focuses on two closely related short-chain PEG linkers: m-PEG11-OH and m-PEG12-OH.

While extensive research has demonstrated the profound impact of significant variations in PEG chain length on therapeutic performance, there is a notable absence of direct, head-to-head comparative studies in published literature for linkers with a marginal difference of a single ethylene (B1197577) glycol unit, such as this compound and m-PEG12-OH. The subtle structural variance between these two molecules necessitates a robust, systematic experimental approach to determine the optimal choice for a specific therapeutic construct.

This guide provides a comprehensive framework for comparing the therapeutic efficacy of molecules conjugated with this compound versus m-PEG12-OH. It outlines the theoretical considerations and provides detailed, actionable experimental protocols to empower researchers to conduct their own comparative analyses.

Theoretical Comparison: Does One Ethylene Glycol Unit Matter?

The primary difference between this compound and m-PEG12-OH is the addition of a single ethylene glycol monomer, which marginally increases the linker's length and molecular weight. While seemingly minor, this variation can theoretically influence several key biopharmaceutical properties.

PropertyThis compoundm-PEG12-OHTheoretical Impact of a Single Additional PEG Unit
Molecular Weight ~516.6 g/mol ~560.7 g/mol A slight increase in the hydrodynamic radius, which could minimally influence renal clearance.
Hydrophilicity HighSlightly HigherA marginal increase in aqueous solubility of the final conjugate.
Spatial Separation Provides a specific distance between conjugated molecules.Provides a slightly greater distance between conjugated molecules.This could subtly affect steric hindrance at the target binding site, potentially altering binding affinity and biological activity.
Pharmacokinetics Shorter half-life compared to longer PEGs.Potentially a very slightly longer circulation half-life than this compound.The impact on overall pharmacokinetics is expected to be minimal but could be significant for highly sensitive systems.
Immunogenicity Low, but can be immunogenic as part of a larger conjugate.Low, with a theoretically similar immunogenic potential to this compound.The length of short-chain PEGs may play a role in the generation of anti-PEG antibodies.

A Proposed Experimental Framework for Comparative Efficacy

To definitively assess the impact of the single ethylene glycol unit difference, a series of controlled experiments are necessary. The following sections detail the proposed experimental workflow and protocols.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation S1 Conjugate Drug to This compound & m-PEG12-OH S2 Purify & Characterize Conjugates (HPLC, MS, NMR) S1->S2 IV1 Binding Affinity Assay (SPR or ELISA) S2->IV1 IV2 Cell-Based Potency Assay (e.g., MTT for IC50) IV1->IV2 INV1 Pharmacokinetic Study (Rodent Model) IV2->INV1 INV2 Efficacy Study (Disease Model, e.g., Xenograft) INV1->INV2 INV3 Immunogenicity Assessment (Anti-PEG Antibody ELISA) INV2->INV3

Figure 1: Experimental workflow for comparing therapeutic conjugates.
Part 1: Synthesis and Characterization

The initial step involves the precise synthesis and rigorous characterization of the therapeutic conjugates.

Experimental Protocol: Conjugation and Characterization

  • Conjugation:

    • Activate the hydroxyl group of this compound and m-PEG12-OH to a reactive functional group suitable for conjugation with the therapeutic molecule (e.g., conversion to an NHS ester for reaction with an amine on the drug).

    • React the activated PEG linkers with the therapeutic molecule under optimized conditions (e.g., pH, temperature, stoichiometry).

  • Purification:

    • Purify the resulting conjugates using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the identity and purity of the conjugates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Quantify the drug-to-antibody ratio (DAR) for ADCs using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Part 2: In Vitro Evaluation

In vitro assays are crucial for determining if the linker length affects the fundamental biological activity of the therapeutic molecule.

Experimental Protocol: Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Chip Preparation: Immobilize the target protein on a suitable SPR sensor chip.[1][2]

  • Sample Preparation: Prepare a series of dilutions of both the this compound and m-PEG12-OH conjugates in a suitable running buffer.

  • Binding Analysis: Inject the conjugate dilutions over the sensor chip surface and monitor the binding in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[1][3]

Experimental Protocol: Cell-Based Potency Assay (MTT Assay for ADCs)

  • Cell Seeding: Plate target-expressing cancer cells in 96-well plates and allow them to adhere overnight.[4][5]

  • Treatment: Treat the cells with serial dilutions of the this compound and m-PEG12-OH ADC conjugates for a predetermined period (e.g., 72-96 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.[4][6]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each conjugate by plotting cell viability against conjugate concentration.[7][8]

ParameterHypothetical Drug-PEG11Hypothetical Drug-PEG12
Binding Affinity (KD) 1.2 nM1.5 nM
Cellular Potency (IC50) 5.8 nM6.2 nM
Table 1: Hypothetical In Vitro Comparative Data.
Part 3: In Vivo Evaluation

Animal studies are essential to understand how the subtle difference in linker length translates to changes in the overall therapeutic profile in a complex biological system.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Dosing: Administer a single intravenous dose of each conjugate to separate groups of mice.[9][10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Sample Analysis: Quantify the concentration of the conjugate in plasma samples using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), and area under the curve (AUC) for each conjugate.[11]

ParameterHypothetical Drug-PEG11Hypothetical Drug-PEG12
Half-life (t1/2) 28 hours29.5 hours
Clearance (CL) 0.5 mL/h/kg0.45 mL/h/kg
Area Under the Curve (AUC) 5600 hµg/mL5900 hµg/mL
Table 2: Hypothetical Pharmacokinetic Comparative Data.

Experimental Protocol: Efficacy Study in a Tumor Xenograft Model

  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice and allow tumors to reach a specified size.[12][13]

  • Treatment: Administer the this compound and m-PEG12-OH conjugates to different groups of tumor-bearing mice at a predetermined dosing schedule. Include control groups (e.g., vehicle, unconjugated antibody).[14]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.[15]

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histology, target engagement assays).

  • Data Analysis: Compare the tumor growth inhibition between the two conjugate-treated groups and the control groups.[16]

Experimental Protocol: Immunogenicity Assessment (Anti-PEG Antibody ELISA)

  • Plate Coating: Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).[17]

  • Sample Incubation: Add diluted serum samples from the in vivo studies to the coated plates and incubate.[18]

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the host species' immunoglobulins (e.g., anti-mouse IgG).[19]

  • Substrate Addition: Add a TMB substrate and measure the colorimetric change.[17]

  • Data Analysis: Quantify the relative levels of anti-PEG antibodies in each treatment group.

Visualizing the Components and Relationships

ADC_Structure Antibody Antibody Linker Linker (this compound or m-PEG12-OH) Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 2: General structure of an Antibody-Drug Conjugate (ADC).

PK_Relationship cluster_PEG_Length cluster_PK_Parameters PEG11 This compound Radius Hydrodynamic Radius PEG11->Radius Slightly Smaller PEG12 m-PEG12-OH PEG12->Radius Slightly Larger Clearance Renal Clearance Radius->Clearance Inversely Proportional HalfLife Circulation Half-Life Clearance->HalfLife Inversely Proportional

Figure 3: Theoretical relationship between PEG linker length and pharmacokinetic parameters.

Conclusion

The choice between this compound and m-PEG12-OH is not one that can be made on theoretical grounds alone. While the structural difference is minimal, the impact on the therapeutic efficacy of a highly potent and targeted drug conjugate can be significant. The optimal linker is highly context-dependent, relying on the specific antibody, payload, and target indication. By employing the systematic experimental framework outlined in this guide, researchers can generate the necessary data to make an informed, evidence-based decision, ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of m-PEG11-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of methoxy-polyethylene glycol (m-PEG) to therapeutic molecules is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. Confirmation of the covalent attachment and structural integrity of these conjugates is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of key analytical methods used to confirm the structure of m-PEG11-OH conjugates, complete with supporting experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A comprehensive analysis of this compound conjugates requires a multi-faceted approach, employing several orthogonal analytical techniques to confirm the identity, purity, and structural characteristics of the conjugate. The following table summarizes the primary analytical methods and the type of information they provide.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirmation of covalent linkage- Determination of substitution sites- Quantification of the degree of PEGylation- Provides detailed structural information about the chemical environment of atoms- Non-destructive- Lower sensitivity compared to Mass Spectrometry- Can be complex for large molecules- Requires high sample purity
Mass Spectrometry (MS) - Precise molecular weight of the conjugate- Determination of the degree of PEGylation and PEG heterogeneity- High sensitivity and accuracy- Provides detailed structural information- Complex spectra due to PEG polydispersity- May require specialized software for data deconvolution
High-Performance Liquid Chromatography (HPLC) - Separation of the PEGylated conjugate from unreacted starting materials- Assessment of purity and heterogeneity- Robust and reproducible- Can be coupled with various detectors for comprehensive analysis- Provides limited structural information on its own- Method development can be time-consuming
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of the presence of characteristic functional groups of PEG and the conjugated molecule- Evidence of new bond formation- Rapid and simple analysis- Non-destructive- Provides limited information on the specific site of conjugation- Not inherently quantitative without calibration

Quantitative Data Summary

The following tables present representative quantitative data obtained from the analysis of a hypothetical this compound conjugate.

Table 1: Molecular Weight and Purity Determination

Analytical MethodParameterUnconjugated MoleculeThis compoundm-PEG11-Conjugate
Mass Spectrometry (ESI-MS) Measured Monoisotopic Mass (Da)[Hypothetical Value, e.g., 1500.75]516.31[Hypothetical Value, e.g., 2017.06]
Theoretical Monoisotopic Mass (Da)[Hypothetical Value, e.g., 1500.76]516.31[Hypothetical Value, e.g., 2017.07]
HPLC (RP-HPLC) Retention Time (min)[Hypothetical Value, e.g., 15.2][Hypothetical Value, e.g., 8.5][Hypothetical Value, e.g., 12.8]
Purity (%)>98%>98%>95%

Table 2: Structural Confirmation Data

Analytical MethodKey Observations for m-PEG11-Conjugate
¹H NMR Spectroscopy - Appearance of characteristic PEG ethylene (B1197577) glycol protons (~3.6 ppm).- Shift in the resonance of protons adjacent to the conjugation site on the target molecule.- Integration ratio of PEG protons to specific protons on the target molecule confirms the degree of PEGylation.
FTIR Spectroscopy - Presence of a strong C-O-C stretching band characteristic of the PEG backbone (~1100 cm⁻¹).- Appearance of new bands or shifts in existing bands (e.g., amide, ester) confirming covalent linkage.[1]

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Confirmation start This compound Conjugate dissolve Dissolve in appropriate solvent start->dissolve NMR NMR Spectroscopy dissolve->NMR MS Mass Spectrometry dissolve->MS HPLC HPLC dissolve->HPLC FTIR FTIR Spectroscopy dissolve->FTIR NMR_data Structural Elucidation Degree of PEGylation NMR->NMR_data MS_data Molecular Weight Confirmation MS->MS_data HPLC_data Purity Assessment Quantification HPLC->HPLC_data FTIR_data Functional Group Confirmation FTIR->FTIR_data confirmation Structure Confirmed NMR_data->confirmation MS_data->confirmation HPLC_data->confirmation FTIR_data->confirmation

Overall workflow for the structural confirmation of this compound conjugates.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent attachment of this compound and determine the degree of PEGylation.

Methodology:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • For more detailed structural analysis, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed.

  • Data Analysis:

    • Identify the characteristic singlet of the methoxy (B1213986) group (m-PEG) at approximately 3.38 ppm.

    • Identify the repeating ethylene glycol protons of the PEG backbone, which typically appear as a broad multiplet around 3.6 ppm.

    • Observe the signals corresponding to the protons of the conjugated molecule and identify any shifts in protons close to the conjugation site, which confirms covalent attachment.

    • Integrate the area of a well-resolved proton signal from the conjugated molecule and compare it to the integration of the methoxy protons or the entire PEG backbone to calculate the degree of PEGylation.

Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the this compound conjugate and assess the degree of PEGylation.

Methodology:

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer, often coupled with liquid chromatography (LC-MS).

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (LC-MS):

    • Column: A reverse-phase column (e.g., C4, C8, or C18) suitable for the conjugate's properties.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Ionization: Positive ion electrospray ionization (ESI).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge state mass of the conjugate.

    • Compare the experimental mass to the theoretical mass to confirm the identity of the conjugate.

    • The presence of multiple peaks separated by the mass of the PEG monomer unit (44.03 Da) can indicate the degree of PEGylation and the heterogeneity of the sample.

lc_ms_workflow start Prepared Sample hplc HPLC Separation (Reverse Phase) start->hplc esi Electrospray Ionization (ESI) hplc->esi tof Time-of-Flight (TOF) Analyzer esi->tof detector Detector tof->detector data Data Acquisition & Deconvolution detector->data result Molecular Weight Confirmation data->result

References

A Comparative Analysis of m-PEG11-OH and Short-Chain PEGs for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biologics and small molecule drugs. This guide provides a detailed comparative study of a mid-length PEG linker, m-PEG11-OH, and representative short-chain PEGs, offering insights into their respective advantages and disadvantages in various applications. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological processes, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

The choice of PEG linker length significantly influences the physicochemical properties of the resulting conjugate. Here, we compare the fundamental properties of this compound with a commonly used short-chain PEG, m-PEG4-OH.

PropertyThis compoundm-PEG4-OHData Source(s)
Molecular Weight ( g/mol ) 516.62~224.3 (for m-PEG4-thiol)[1][2]
Chemical Formula C23H48O12C9H20O4S (for m-PEG4-thiol)[1][2]
Number of PEG Units 114Inferred from name
Solubility High in aqueous and organic solventsHigh in aqueous and organic solvents[1]
Predicted Boiling Point (°C) 557.1 ± 45.0Not available[1]
Predicted Density (g/cm³) 1.086 ± 0.06Not available[1]

Performance in Bioconjugation: Impact on Pharmacokinetics

A critical parameter for any therapeutic is its circulation half-life. The length of the PEG linker plays a pivotal role in determining the pharmacokinetic profile of a bioconjugate. Longer PEG chains generally provide a greater steric shield, reducing renal clearance and enzymatic degradation.

The following table summarizes data from studies on non-binding IgG conjugated to the cytotoxic drug MMAE with a consistent drug-to-antibody ratio (DAR) of 8, illustrating the impact of PEG linker length on the clearance rate of these antibody-drug conjugates (ADCs).

Linker TypePEG LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
Non-PEGylated0~8.51.0
Short-chain PEG (e.g., Amino-PEG4-COOH)4~5.00.59
m-PEG11-Linker 11 ~3.5 0.41
Long-chain PEG24~2.00.24

This data clearly demonstrates that increasing the PEG chain length from 4 to 11 units significantly decreases the clearance rate of ADCs, thereby extending their circulation half-life. The m-PEG11 linker offers a substantial improvement over short-chain PEGs in this regard.

Experimental Protocols

To facilitate the direct comparison of this compound and short-chain PEGs in your own research, we provide detailed protocols for key experiments.

Characterization of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Objective: To separate and analyze the native protein from its PEGylated forms based on hydrodynamic radius.[]

Materials:

  • SEC column (e.g., TSKgel G3000SWXL)[4]

  • High-Performance Liquid Chromatography (HPLC) system[4]

  • Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer[5]

  • PEGylated and non-PEGylated protein samples

  • Molecular weight standards

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[5]

  • Sample Preparation: Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the samples through a 0.22 µm filter to remove any particulates.

  • Injection: Inject a fixed volume of the protein sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Determine the retention times of the different species. Larger molecules (higher hydrodynamic radius) will elute earlier. The degree of PEGylation can be monitored by the shift in retention time and the increase in apparent molecular weight compared to the native protein.[4]

Assessment of Protein Conformational Stability using Circular Dichroism (CD) Spectroscopy

Objective: To evaluate the impact of PEGylation with this compound versus a short-chain PEG on the secondary structure and thermal stability of a protein.

Materials:

  • Circular dichroism spectropolarimeter[6]

  • Quartz cuvette with a defined path length (e.g., 1 mm)[7]

  • PEGylated and non-PEGylated protein samples in a suitable buffer (e.g., phosphate (B84403) buffer) with low absorbance in the far-UV region[8]

  • Temperature controller[6]

Procedure:

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired temperature and allow the instrument to warm up.[6]

  • Sample Preparation: Prepare protein samples at a concentration suitable for CD analysis (e.g., 0.1-0.2 mg/mL). Ensure the buffer composition is identical for all samples to be compared.[7]

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette.

  • Spectrum Acquisition: Record the CD spectrum of each protein sample in the far-UV region (e.g., 190-260 nm) at a controlled temperature.[8]

  • Thermal Denaturation: To assess stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is increased at a constant rate.

  • Data Analysis: Subtract the baseline spectrum from the sample spectra. The resulting spectra can be analyzed to estimate the secondary structure content (alpha-helix, beta-sheet, etc.). For thermal melts, the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined. A higher Tm indicates greater thermal stability.

In Vitro Immunogenicity Assessment by Anti-PEG Antibody ELISA

Objective: To compare the potential of protein conjugates with this compound and a short-chain PEG to elicit an anti-PEG antibody response.[9]

Materials:

  • 96-well microtiter plates[10]

  • PEGylated protein conjugates (with this compound and short-chain PEG)

  • Biotinylated PEG for coating[11]

  • Streptavidin-coated plates or streptavidin for coating[11]

  • Blocking buffer (e.g., 5% non-fat milk in PBS)[12]

  • Serum samples (from immunized animals or human subjects)

  • Anti-PEG antibody standards (e.g., monoclonal anti-PEG IgG)[10]

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)[11]

  • TMB substrate[10]

  • Stop solution (e.g., 1N HCl)[10]

  • Plate reader

Procedure:

  • Plate Coating: Coat the microtiter wells with biotinylated PEG, followed by incubation with streptavidin, or directly use streptavidin-coated plates and add biotinylated PEG. Wash the wells.[11]

  • Blocking: Block the wells with blocking buffer to prevent non-specific binding. Wash the wells.[12]

  • Sample Incubation: Add diluted serum samples and anti-PEG antibody standards to the wells and incubate. Wash the wells.[10]

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate. This antibody will bind to the anti-PEG antibodies captured on the plate. Wash the wells.[11]

  • Signal Development: Add TMB substrate to the wells. The HRP enzyme will catalyze a color change.[10]

  • Stopping the Reaction: Stop the reaction by adding the stop solution.[10]

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve using the anti-PEG antibody standards. Quantify the concentration of anti-PEG antibodies in the serum samples by interpolating their absorbance values from the standard curve. A lower concentration of anti-PEG antibodies suggests lower immunogenicity of the PEGylated conjugate.

Visualizing the Impact of PEG Chain Length

To better understand the functional consequences of choosing this compound over a short-chain PEG, we provide the following diagrams generated using the DOT language.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

This workflow outlines the general steps involved in preparing and analyzing an ADC, highlighting where the choice of PEG linker is critical.

ADC_Workflow Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification Antibody Production Antibody Production Linker-Payload Synthesis Linker-Payload Synthesis (this compound or Short-Chain PEG) Conjugation Conjugation Antibody Production->Conjugation Linker-Payload Synthesis->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR Analysis Drug-to-Antibody Ratio (DAR) Analysis Purification->DAR Analysis Stability Assessment Stability Assessment (e.g., CD Spectroscopy) Purification->Stability Assessment In Vitro Assay In Vitro Potency and Immunogenicity Assay Purification->In Vitro Assay Cellular_Uptake Comparative Cellular Uptake of PEGylated Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell NP_short Nanoparticle with Short-Chain PEG Endosome Endosome NP_short->Endosome Efficient Endocytosis NP_long Nanoparticle with This compound NP_long->Endosome Potentially Reduced Endocytosis (Steric Hindrance) Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Endosome->Cytosol Endosomal Escape

References

assessing the purity of m-PEG11-OH using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of m-PEG11-OH

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) reagents is paramount for the consistency and efficacy of their work, particularly in bioconjugation and drug delivery systems. This guide provides a detailed comparison of key analytical techniques for assessing the purity of methoxy-PEG11-hydroxyl (this compound), a discrete PEG linker. We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment of this compound depends on the specific purity attribute being investigated, such as the presence of oligomeric impurities, diol impurities, or degradation products. Each technique offers unique advantages in terms of sensitivity, resolution, and the type of information it provides.

Technique Purity Aspect Assessed Resolution Sensitivity Key Advantages Limitations
RP-HPLC-ELSD/CAD Oligomer distribution, non-volatile impuritiesHighModerateRobust for quantifying non-UV active compounds; separates based on hydrophobicity.[1][2]Gradient elution can be challenging with Refractive Index detectors; ELSD/CAD response can be non-linear.[1]
¹H NMR Spectroscopy Structural integrity, end-group analysis, quantification of impuritiesHighLow to ModerateProvides detailed structural information and can quantify purity by comparing integration of specific proton signals.[3][4][5]Less sensitive for detecting trace impurities; complex spectra for polydisperse samples.[3][5]
Mass Spectrometry (MS) Molecular weight verification, identification of impurities, polydispersityVery HighHighAccurate mass determination confirms the primary compound and helps identify impurities with different masses.[6]Ionization efficiency can vary for different components, potentially affecting quantification.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD)

This method is highly effective for separating PEG oligomers and quantifying non-volatile impurities. Since PEG lacks a strong UV chromophore, a universal detector like CAD or Evaporative Light Scattering Detector (ELSD) is necessary.[2]

Instrumentation:

  • HPLC System with a gradient pump

  • Reversed-Phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Charged Aerosol Detector (CAD)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas Flow: Adjusted for stable baseline

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure of this compound and assessing the purity based on the integrity of the methoxy (B1213986) and hydroxyl end-groups.[3][4][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)

  • Data Analysis:

    • The purity is assessed by integrating the characteristic peaks:

      • Methoxy group (–OCH₃) singlet at ~3.38 ppm.

      • PEG backbone methylene (B1212753) protons (–OCH₂CH₂O–) multiplet at ~3.64 ppm.

      • Terminal methylene protons (–CH₂OH) triplet at ~3.71 ppm.

    • The ratio of these integrations should match the expected proton count for the this compound structure. The presence of unexpected signals may indicate impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the this compound and to detect any impurities with different molecular weights, such as PEG oligomers with fewer or more ethylene (B1197577) glycol units.

Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., TOF or Quadrupole)

Reagents:

  • Methanol or Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid (optional, as a modifier)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent system like 50:50 Methanol:Water.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 250-350 °C

    • Mass Range: Scan a range that includes the expected molecular weight of this compound and potential oligomeric impurities (e.g., m/z 200-1000).

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound. The presence and intensity of other peaks corresponding to different PEG oligomers can be used to assess purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps involved in each analytical technique for assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by CAD Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Calculate->Purity

Caption: Workflow for this compound purity assessment using HPLC-CAD.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process FID Acquire->Process Assign Assign Peaks Process->Assign Integrate Integrate Signals Assign->Integrate Compare Compare Ratios Integrate->Compare Purity Purity Compare->Purity

Caption: Workflow for this compound purity assessment using ¹H NMR.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Infuse Infuse into Mass Spectrometer Dissolve->Infuse Ionize Electrospray Ionization (ESI) Infuse->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Identify Identify [M+Na]⁺ and Impurity Peaks Spectrum->Identify Purity Purity Identify->Purity

Caption: Workflow for this compound purity assessment using ESI-MS.

References

Quantitative Analysis of m-PEG11-OH in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polyethylene (B3416737) glycol (PEG) and its derivatives in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biodistribution studies in drug development. This guide provides a comparative overview of the primary analytical methods for the quantitative analysis of m-PEG11-OH, a monodisperse methoxy-terminated PEG, in biological samples. We will focus on the two most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a brief discussion of Nuclear Magnetic Resonance (NMR) spectroscopy as an alternative.

Method Comparison

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available resources. LC-MS/MS is generally considered the gold standard for its high specificity and sensitivity, while ELISA offers a high-throughput alternative, particularly for larger PEGylated molecules. NMR provides a direct quantitative method with minimal sample preparation but typically has lower sensitivity.

A summary of the performance characteristics of these methods is presented in the table below. It is important to note that while direct quantitative data for this compound is not extensively published, the data for structurally similar short-chain PEG molecules, such as PA-PEG8-PA and mPEG6-PA, provides a strong basis for estimating the performance for this compound.

ParameterLC-MS/MS (for PA-PEG8-PA)ELISA (for LMW PEG)NMR (for general PEG)
Linearity Range 30 - 1500 ng/mL[1]Estimated: 1 - 1000 ng/mLWide dynamic range
Lower Limit of Quantification (LLOQ) 30 ng/mL[1]~3.7 ng/mL (for PEG 2kDa)~10 µg/mL in blood[2]
Precision (%CV) <15%<20%High
Accuracy (%RE) ±15%±20%High
Specificity HighModerate to HighHigh
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.

LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for the quantification of PA-PEG8-PA in rat plasma[1].

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound or a closely related PEG derivative like mPEG6-PA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components. For example: 0-0.5 min, 95% A; 0.5-2.5 min, linear gradient to 5% A; 2.5-3.5 min, hold at 5% A; 3.5-3.6 min, return to 95% A; 3.6-5.0 min, re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (Hypothetical for this compound):

    • Analyte (this compound, MW ~532.7): Precursor ion [M-H]⁻ m/z 531.7 → Product ion (e.g., a characteristic fragment)

    • Internal Standard (e.g., mPEG9-OH): Precursor ion [M-H]⁻ → Product ion

c. Method Validation

The method should be fully validated according to regulatory guidelines, assessing linearity, sensitivity (LOD and LOQ), accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability.

ELISA for Quantification of this compound

This protocol is a general guideline for a competitive ELISA, which is suitable for small molecules like this compound.

a. Plate Coating

  • Coat a high-binding 96-well microplate with an anti-PEG antibody (e.g., 100 µL of a 1-10 µg/mL solution in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

b. Competitive Assay

  • Prepare standards of this compound and quality control samples in the appropriate biological matrix.

  • In a separate plate or tubes, pre-incubate the standards, QCs, and unknown samples with a fixed concentration of biotinylated this compound for 30 minutes.

  • Add 100 µL of the pre-incubated mixtures to the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Tandem MS Detection (MRM) UPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow for this compound analysis.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating Coat with Anti-PEG Ab Wash1 Wash Coating->Wash1 Blocking Block Wells Wash1->Blocking Wash2 Wash Blocking->Wash2 Preincubation Pre-incubate Sample/ Standard with Biotin-PEG Addition Add to Plate Preincubation->Addition Incubation Incubate Addition->Incubation Wash3 Wash Incubation->Wash3 SA_HRP Add Streptavidin-HRP Wash3->SA_HRP Incubate2 Incubate SA_HRP->Incubate2 Wash4 Wash Incubate2->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance @ 450nm Stop->Read

Caption: Competitive ELISA workflow for this compound analysis.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantitative analysis of this compound in biological samples. LC-MS/MS offers superior specificity and is the preferred method for regulatory submissions requiring detailed characterization of the analyte. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples, particularly when a suitable antibody is available. The choice between these methods should be guided by the specific requirements of the study. For novel insights, NMR spectroscopy can be a valuable tool, especially when absolute quantification without the need for reference standards is desired, albeit with a trade-off in sensitivity.

References

A Comparative Guide to the Performance of m-PEG11-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of PEGylation reagents are critical for the successful development of therapeutic agents. This guide provides an objective framework for comparing the performance of m-PEG11-OH from various suppliers, focusing on key quality attributes: purity, reactivity, and stability. The experimental protocols and data presentation formats provided herein are designed to enable a comprehensive and direct comparison of products from different sources.

Purity Assessment

The purity of this compound is a critical parameter that can significantly impact the efficiency and reproducibility of PEGylation reactions. The primary impurity of concern is the corresponding PEG diol, which can lead to cross-linking of proteins or other target molecules. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough purity analysis.[1]

1.1. Experimental Protocols

1.1.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound from potential impurities, primarily the corresponding PEG diol.

  • Instrumentation: HPLC system equipped with a Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) and an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically used. For example, a linear gradient from 95% A to 50% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound from each supplier in the initial mobile phase composition.

1.1.2. Purity and Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure and determine the purity of this compound by comparing the integral of the methoxy (B1213986) protons to the integrals of the ethylene (B1197577) glycol protons. Quantitative NMR (qNMR) can provide an absolute purity value when compared against a certified internal standard.[2]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of each this compound sample in a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known amount of a certified internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: Calculate the purity by comparing the integral of the characteristic this compound methoxy signal (around 3.38 ppm) to the integral of the internal standard.

1.2. Data Presentation: Purity Analysis

SupplierLot NumberPurity by HPLC (%)Purity by ¹H NMR (%)Major Impurities Detected
Supplier ALot #1234598.599.1PEG-diol (1.2%)
Supplier BLot #6789097.298.0PEG-diol (2.5%)
Supplier CLot #ABCDE99.399.5PEG-diol (0.5%)

1.3. Workflow for Purity Assessment

cluster_0 Purity Assessment Workflow Sample Acquisition Sample Acquisition HPLC Analysis HPLC Analysis Sample Acquisition->HPLC Analysis Prepare Sample NMR Analysis NMR Analysis Sample Acquisition->NMR Analysis Prepare Sample Data Comparison Data Comparison HPLC Analysis->Data Comparison NMR Analysis->Data Comparison Purity Report Purity Report Data Comparison->Purity Report

Workflow for this compound Purity Assessment

Reactivity Assessment

The reactivity of this compound is a measure of its ability to conjugate to a target molecule. This can be assessed by performing a model PEGylation reaction with a standard protein, such as Lysozyme or Bovine Serum Albumin (BSA), and quantifying the extent of modification.[3]

2.1. Experimental Protocol: Model PEGylation of a Protein

  • Objective: To compare the PEGylation efficiency of this compound from different suppliers under standardized reaction conditions.

  • Materials: this compound from each supplier, a model protein (e.g., Lysozyme), a suitable reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), and a reducing agent if using a PEG-aldehyde derivative (e.g., sodium cyanoborohydride).[4]

  • Reaction Conditions:

    • Protein Concentration: 1 mg/mL in reaction buffer.

    • Molar Ratio: 10:1 molar excess of this compound to protein.

    • Temperature: 25°C.

    • Reaction Time: 2 hours.

  • Procedure:

    • Dissolve the protein in the reaction buffer.

    • Add the this compound from each supplier to separate reaction vessels containing the protein solution.

    • If necessary, add the reducing agent.

    • Incubate the reactions at the specified temperature with gentle mixing.

    • Quench the reaction by adding a suitable quenching agent (e.g., Tris buffer).

  • Analysis: Analyze the reaction products by SDS-PAGE and/or Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of mono-PEGylated, multi-PEGylated, and un-PEGylated protein.

2.2. Data Presentation: Reactivity Analysis

SupplierLot NumberMono-PEGylated Protein (%)Multi-PEGylated Protein (%)Unmodified Protein (%)
Supplier ALot #1234585510
Supplier BLot #6789078814
Supplier CLot #ABCDE9037

2.3. Workflow for Reactivity Assessment

cluster_1 Reactivity Assessment Workflow Reagent Preparation Reagent Preparation PEGylation Reaction PEGylation Reaction Reagent Preparation->PEGylation Reaction Protein & this compound Product Analysis Product Analysis PEGylation Reaction->Product Analysis SDS-PAGE / SEC-HPLC Efficiency Calculation Efficiency Calculation Product Analysis->Efficiency Calculation

Workflow for this compound Reactivity Assessment

Stability Assessment

The stability of this compound is crucial for ensuring consistent performance over its shelf life. Stability studies should be conducted under controlled temperature and humidity conditions to assess the degradation profile of the material.[5][6]

3.1. Experimental Protocol: Accelerated Stability Study

  • Objective: To evaluate the stability of this compound from different suppliers under accelerated storage conditions.

  • Storage Conditions:

    • Long-term: 2-8°C.

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.[7]

  • Time Points: 0, 1, 3, and 6 months for accelerated conditions.

  • Procedure:

    • Store aliquots of this compound from each supplier in the specified storage conditions.

    • At each time point, retrieve a sample from each condition.

    • Analyze the samples for purity using the HPLC method described in section 1.1.1.

    • Assess any changes in physical appearance (e.g., color, clumping).

3.2. Data Presentation: Stability Analysis (at 40°C / 75% RH)

SupplierLot NumberInitial Purity (%)Purity at 1 Month (%)Purity at 3 Months (%)Purity at 6 Months (%)Observations
Supplier ALot #1234598.598.297.596.8No change in appearance
Supplier BLot #6789097.296.595.193.5Slight yellowing after 3 months
Supplier CLot #ABCDE99.399.198.898.5No change in appearance

3.3. Logical Diagram for Supplier Selection

cluster_2 Supplier Selection Logic Purity > 99% Purity > 99% Reactivity > 85% Reactivity > 85% Purity > 99%->Reactivity > 85% Yes Re-evaluate Re-evaluate Purity > 99%->Re-evaluate No Stability > 98% at 6m Stability > 98% at 6m Reactivity > 85%->Stability > 98% at 6m Yes Reactivity > 85%->Re-evaluate No Select Supplier Select Supplier Stability > 98% at 6m->Select Supplier Yes Stability > 98% at 6m->Re-evaluate No

Decision-making logic for supplier selection

Conclusion

A thorough and systematic evaluation of this compound from different suppliers is essential for ensuring the quality and consistency of PEGylated products. By implementing the standardized protocols for purity, reactivity, and stability outlined in this guide, researchers can make informed decisions based on empirical data. The use of orthogonal analytical techniques and well-defined experimental conditions will provide a robust basis for selecting the most suitable supplier for their specific research and development needs.

References

A Comparative Guide to Spectroscopic Analysis for Validating m-PEG11-OH Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of therapeutic proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of discrete PEG (dPEG®) reagents, such as m-PEG11-OH, offers the advantage of a single molecular weight, ensuring batch-to-batch consistency and simplifying characterization.[1] This guide provides a comprehensive comparison of spectroscopic techniques for the validation of this compound functionalization, supported by experimental data and detailed protocols.

Spectroscopic Validation of this compound Functionalization: A Comparative Overview

The successful conjugation of this compound to a target molecule must be rigorously validated. Spectroscopic methods are indispensable tools for this purpose, providing detailed information about the structure, purity, and extent of modification. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique advantages and limitations in the characterization of PEGylated molecules.

Data Presentation: Comparison of Key Analytical Techniques
Technique Information Provided Advantages Limitations Typical Application
¹H NMR - Confirmation of PEG moiety presence- Determination of the degree of PEGylation- Assessment of conjugation efficiency- Highly quantitative for determining the average number of PEG chains per molecule.[2][3]- Provides structural information about the PEG linker and its attachment site.- Requires high sample concentration.- Spectra can be complex for large conjugates, with overlapping signals.- Routine analysis of purified PEGylated products.- Quantification of functionalization on small molecules and peptides.
¹³C NMR - Confirmation of carbon backbone of PEG and functional groups.- Provides detailed structural information, with a wider chemical shift range than ¹H NMR, reducing peak overlap.[4][5]- Lower natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times or higher sample concentrations.- Detailed structural elucidation of the PEGylated molecule and confirmation of successful conjugation.
Mass Spectrometry (MALDI-TOF, ESI-MS) - Accurate molecular weight of the conjugate- Determination of the degree of PEGylation (number of PEG chains attached)- Assessment of sample heterogeneity- High accuracy and specificity for mass determination.[6]- Can identify different PEGylated species in a mixture.[7]- Polydispersity of traditional PEGs can complicate spectra (less of an issue with discrete PEGs).- Fragmentation of the PEG chain can occur.- "Gold standard" for confirming the molecular weight of PEGylated proteins and peptides.- Analysis of complex mixtures of PEGylated products.
FTIR - Confirmation of the presence of characteristic PEG ether bonds (C-O-C).- Monitoring the disappearance of reactant functional groups and the appearance of new bonds upon conjugation.- "Reagent-free," fast, and accurate for determining the degree of PEGylation.[8][9]- Can be used for both qualitative and quantitative analysis.- Less detailed structural information compared to NMR and MS.- Overlapping peaks can make interpretation challenging in complex molecules.- Rapid screening of conjugation reactions.- Confirmation of successful PEGylation in a wide range of bioconjugates.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Quantitative Analysis of this compound Functionalization

This protocol describes the quantitative analysis of a small molecule functionalized with this compound.

Materials:

  • This compound functionalized sample

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • Internal standard with a known concentration (e.g., trimethylsilylpropanoic acid - TMSP)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the purified this compound functionalized sample and dissolve it in a precise volume of the deuterated solvent containing the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the this compound and the internal standard. The repeating ethylene (B1197577) glycol units of PEG typically show a prominent signal around 3.6 ppm.[3] The methoxy (B1213986) group protons at the end of the PEG chain appear as a singlet around 3.38 ppm.[10]

    • Calculate the degree of functionalization by comparing the integral of a specific proton signal from the this compound moiety to the integral of the internal standard. The degree of PEGylation can also be determined by comparing the integration of the PEG repeating unit signal to a signal from the parent molecule.[2][3]

Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Determination

This protocol outlines the analysis of an this compound functionalized peptide.

Materials:

  • This compound functionalized peptide

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, sinapinic acid - SA)

  • Matrix solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA) (optional, can improve signal)[11]

  • MALDI target plate

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the MALDI matrix in the appropriate solvent.

    • Dissolve the this compound functionalized peptide in a suitable solvent to a concentration of approximately 1-10 pmol/µL.

  • Sample Spotting:

    • Mix the sample solution with the matrix solution in a ratio of approximately 1:1 to 1:10 (v/v). If using a cationizing agent, it can be added to the matrix solution.[11]

    • Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[12]

  • MS Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (linear or reflectron, positive ion mode).

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the different charge states of the PEGylated peptide. For discrete PEGs like this compound, the heterogeneity will be significantly lower than for polydisperse PEGs.

    • Determine the molecular weight of the conjugate from the m/z values of the observed ions. The mass difference between the unmodified and modified peptide should correspond to the mass of the this compound moiety.

Protocol 3: FTIR Spectroscopy for Confirmation of Functionalization

This protocol is for the qualitative confirmation of this compound conjugation.

Materials:

  • This compound functionalized sample (as a solid or in solution)

  • Unmodified starting material (for comparison)

  • FTIR spectrometer with an appropriate accessory (e.g., ATR)

Procedure:

  • Sample Preparation:

    • For solid samples, place a small amount directly on the ATR crystal.

    • For liquid samples, a drop can be placed on the ATR crystal.

  • FTIR Acquisition:

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[13]

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • Data Analysis:

    • Compare the spectrum of the functionalized sample with that of the unmodified starting material and this compound.

    • Look for the appearance of the characteristic strong C-O-C stretching vibration of the PEG backbone, typically around 1100 cm⁻¹.[9][14]

    • Observe changes in other regions of the spectrum that indicate the formation of a new covalent bond (e.g., the appearance of an amide bond).

Mandatory Visualizations

Experimental_Workflow cluster_Functionalization This compound Functionalization cluster_Purification Purification cluster_Validation Spectroscopic Validation Biomolecule Target Biomolecule (e.g., Protein, Peptide) Conjugation Conjugation Reaction Biomolecule->Conjugation mPEG11OH This compound Activation Activation of Functional Group mPEG11OH->Activation Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MALDI-TOF, ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Confirmation of Functionalization NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Caption: Experimental workflow for this compound functionalization and spectroscopic validation.

Signaling_Pathway_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy NMR_Start Sample Preparation (High Concentration) NMR_Acq ¹H or ¹³C NMR Acquisition NMR_Start->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc NMR_Quant Quantitative Analysis (Degree of PEGylation) NMR_Proc->NMR_Quant NMR_Struct Structural Confirmation NMR_Proc->NMR_Struct MS_Start Sample Preparation (with Matrix) MS_Acq MALDI-TOF or ESI-MS Acquisition MS_Start->MS_Acq MS_Proc Data Processing MS_Acq->MS_Proc MS_MW Molecular Weight Determination MS_Proc->MS_MW MS_Het Heterogeneity Assessment MS_Proc->MS_Het FTIR_Start Sample Preparation (Solid or Liquid) FTIR_Acq FTIR Spectrum Acquisition FTIR_Start->FTIR_Acq FTIR_Comp Spectral Comparison FTIR_Acq->FTIR_Comp FTIR_Confirm Confirmation of Functional Groups FTIR_Comp->FTIR_Confirm

Caption: Logical flow for spectroscopic analysis methods.

Alternative Validation Methods

While spectroscopic methods are powerful, other techniques can provide complementary information.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. An increase in the apparent molecular weight upon PEGylation can be observed as a shift to a shorter retention time. This method is robust and widely used for purification and analysis.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Native PAGE separates proteins based on their size and charge. PEGylation increases the hydrodynamic radius of a protein, leading to a shift in its migration on the gel. This provides a visual confirmation of successful conjugation.

References

A Comparative Guide to m-PEG11-OH Modified Drugs: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo performance of drugs modified with methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units (m-PEG11-OH) against their unmodified counterparts. The addition of a PEG chain, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the effects of this specific PEG modification.

While direct comparative data for a single this compound modified drug across all parameters is not extensively available in publicly accessible literature, this guide uses the well-studied anticancer agent SN-38 and its PEGylated conjugates (e.g., EZN-2208, MXN-004) as a representative example to illustrate the typical effects of PEGylation. SN-38 is the active metabolite of the chemotherapy drug irinotecan.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of the unmodified drug (SN-38 or its prodrug irinotecan) with its PEGylated form.

In Vitro Parameter Unmodified Drug (SN-38/Irinotecan) PEG-SN-38 Conjugate Fold Change Reference
Cytotoxicity (IC50)
Raji (Burkitt's lymphoma)CPT-11: ~1080 nMEZN-2208: 24 nM~45x more potent[1]
Daudi (Burkitt's lymphoma)CPT-11: ~135 nMEZN-2208: 3 nM~45x more potent[1]
DoHH2 (Follicular lymphoma)CPT-11: Not reportedEZN-2208: 10 nMNot applicable[1]
A549 (Lung cancer)Irinotecan: >100 µMMXN-004: ~10 µM>10x more potent[2]
HepG2 (Liver cancer)Irinotecan: >100 µMMXN-004: ~8 µM>12.5x more potent[2]
Caco-2 (Colon cancer)Irinotecan: >100 µMMXN-004: ~5 µM>20x more potent[2]
Permeability (Papp) Drug-dependentGenerally LowerDrug-dependentGeneral knowledge
In Vivo Parameter (Rodent Models) Unmodified Drug (SN-38/Irinotecan) PEG-SN-38 Conjugate Fold Change Reference
Pharmacokinetics
Half-life (t1/2)Irinotecan: ~1.5 hMXN-004: ~9 h~6x increase[2]
SN-38 (from Irinotecan): ~2.8 hSN-38 (from MXN-004): ~5.4 h~1.9x increase[2]
Area Under the Curve (AUC0-∞)Irinotecan: ~2,500 ng·h/mLMXN-004: Not directly comparableNot applicable[2]
SN-38 (from Irinotecan): ~50 ng·h/mLSN-38 (from MXN-004): ~175 ng·h/mL~3.5x increase[2]
Maximum Concentration (Cmax)SN-38 (from Irinotecan): ~10 ng/mLSN-38 (from MXN-004): ~106 ng/mL~10.6x increase[2]
Efficacy
Tumor Growth Inhibition (Raji model)Saline control: rapid tumor growthEZN-2208 (single MTD): 50% cure rateSignificantly improved[1]
Tumor Growth Inhibition (Daudi model)CPT-11 (multiple MTD): delayed tumor growthEZN-2208 (multiple MTD): 100% cure rateSignificantly improved[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and should be adapted for specific drug candidates and research questions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HepG2, Caco-2)

  • Complete cell culture medium

  • 96-well plates

  • Unmodified drug and this compound modified drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3][4]

  • Drug Treatment: Prepare serial dilutions of the unmodified and PEGylated drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same solvent concentration used for the drugs). Incubate for 48-72 hours.[3][4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro Permeability Assay (Caco-2 Transwell Assay)

This assay assesses the ability of a drug to cross the intestinal epithelial barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Complete cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Unmodified drug and this compound modified drug

  • LC-MS/MS system for drug quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[5][6]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport, add the drug solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the drug in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study (Mouse Model)

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the drugs.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Unmodified drug and this compound modified drug formulations for intravenous (IV) or oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for drug quantification

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Drug Administration: Administer a single dose of the unmodified or PEGylated drug via the desired route (e.g., IV tail vein injection or PO gavage).[7]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleeding) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the concentration-time curve (AUC), maximum concentration (Cmax), and clearance (CL).

In Vivo Efficacy Study (Xenograft Tumor Model)

This study evaluates the antitumor activity of the drugs in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., Raji, Daudi)

  • Unmodified drug and this compound modified drug formulations for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[8][9]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, unmodified drug, PEGylated drug).[8][9]

  • Drug Treatment: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).[8]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualization

Signaling Pathway of SN-38 and the Impact of PEGylation

SN-38 is a topoisomerase I inhibitor. It intercalates with the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand, which leads to DNA double-strand breaks and ultimately apoptosis. PEGylation primarily affects the drug's delivery and pharmacokinetics, leading to increased accumulation in tumor tissue (EPR effect) and prolonged exposure, thereby enhancing its therapeutic efficacy.

SN38_Pathway cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Intracellular Action Unmodified_SN38 Unmodified SN-38 (or Irinotecan) Rapid_Clearance Rapid_Clearance Unmodified_SN38->Rapid_Clearance Rapid Clearance (Renal, Hepatic) Tumor_Vessel Leaky Tumor Vasculature Unmodified_SN38->Tumor_Vessel Passive Diffusion PEG_SN38 This compound-SN-38 Prolonged_Circulation Prolonged_Circulation PEG_SN38->Prolonged_Circulation Prolonged Circulation (Reduced Clearance) PEG_SN38->Tumor_Vessel EPR Effect Tumor_Cell Tumor Cell Tumor_Vessel->Tumor_Cell Drug Uptake SN38_inside SN-38 Topoisomerase_I Topoisomerase I SN38_inside->Topoisomerase_I Inhibits DNA DNA Topoisomerase_I->DNA Relaxes Supercoils DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Re-ligation Failure Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of SN-38 and the pharmacokinetic advantages conferred by this compound modification.

Experimental Workflow for In Vitro and In Vivo Comparison

This diagram illustrates the typical workflow for comparing an this compound modified drug with its unmodified counterpart.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Cytotoxicity->IC50 Determines IC50 Permeability Permeability Assay (e.g., Caco-2) Papp Papp Permeability->Papp Determines Papp Stability Plasma Stability Assay Half_life_in_vitro Half_life_in_vitro Stability->Half_life_in_vitro Determines Half-life Comparison Comparative Analysis IC50->Comparison Papp->Comparison Half_life_in_vitro->Comparison Pharmacokinetics Pharmacokinetic Study (Mouse Model) PK_params PK_params Pharmacokinetics->PK_params Determines PK Parameters (t1/2, AUC, Cmax) Efficacy Efficacy Study (Xenograft Model) TGI TGI Efficacy->TGI Determines Tumor Growth Inhibition PK_params->Comparison TGI->Comparison Start Start: Unmodified Drug vs. This compound Modified Drug Start->Cytotoxicity Start->Permeability Start->Stability Start->Pharmacokinetics Start->Efficacy

Caption: A generalized workflow for the comparative assessment of this compound modified and unmodified drugs.

References

Safety Operating Guide

Proper Disposal of m-PEG11-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of m-PEG11-OH, a methoxy-terminated polyethylene (B3416737) glycol, ensuring compliance with standard laboratory safety protocols. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, careful handling and disposal are essential as its chemical, physical, and toxicological properties have not been exhaustively investigated.[1]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure to the chemical and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles.
Hand Protection Common chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area. Avoid inhaling vapors or gas.

Safety Precautions:

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.

  • Avoid contact with skin and eyes.

  • Keep the chemical away from high temperatures and strong oxidizing agents.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves absorption with an inert material followed by disposal as chemical waste. Do not flush this compound down the sewer.[1]

Materials Needed:

  • Inert absorbent material (e.g., vermiculite, dry sand, or cat litter).

  • A designated and properly labeled chemical waste container.

  • Spatula or other suitable tool for transfer.

Disposal Steps:

  • Prepare the Absorbent: In a designated area, preferably within a fume hood, have a sufficient quantity of inert absorbent material ready.

  • Absorb the this compound:

    • For liquid this compound, slowly pour the chemical onto the absorbent material.

    • For solid this compound, mix it thoroughly with the absorbent material.

  • Ensure Complete Absorption: Continue to add absorbent material until the this compound is fully absorbed and the mixture appears dry.

  • Transfer to Waste Container: Carefully transfer the absorbed mixture into a designated chemical waste container.[1] This container should be clearly labeled with the contents, including "this compound mixture."

  • Seal and Store: Securely seal the chemical waste container. Store it in a designated, safe location for chemical waste, awaiting pickup by a certified waste disposal service.

  • Decontaminate: Clean any spills and decontaminate the work area and any equipment used in the disposal process.

  • Dispose of Contaminated PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate waste stream.

III. Emergency Procedures

In the event of accidental exposure or a spill, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Immediately flush the eyes with running water for at least 20 minutes. Remove contact lenses if present and easy to do so.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

In all cases of significant exposure, seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_cleanup Final Steps start Start: Have this compound for Disposal ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat start->ppe workspace Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->workspace absorb Absorb this compound with Inert Material (Vermiculite, Sand, Cat Litter) workspace->absorb Begin Disposal transfer Transfer Mixture to Labeled Chemical Waste Container absorb->transfer seal Securely Seal Waste Container transfer->seal store Store for Professional Disposal seal->store decontaminate Clean and Decontaminate Work Area store->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of m-PEG11-OH are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these best practices, you can minimize risks and establish a secure working environment.

This compound is generally considered a non-hazardous substance, however, proper handling and disposal are still necessary to maintain a safe laboratory environment.[1] Adherence to the following protocols will ensure minimal risk to personnel and the environment.

Personal Protective Equipment (PPE) and Exposure Control

While this compound is not classified as a hazardous material, standard laboratory hygiene and safety practices are recommended to prevent unnecessary exposure.[1]

ParameterValueRegulation
Time-Weighted Average (TWA) 10 mg/m³ (for polyethylene (B3416737) glycol as total aerosol)US WELL (Workplace Environmental Exposure Levels)
Permissible Exposure Limit (PEL) 5 mg/m³ (for respirable dust)OSHA
Recommended Personal Protective Equipment:
  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3]

  • Hand Protection: Use common chemical-resistant gloves such as neoprene, nitrile rubber ("nitrile" or "NBR"), or polyvinyl chloride ("PVC" or "vinyl").[2] Gloves should be inspected before use and disposed of properly after handling the material.

  • Skin and Body Protection: Wear a standard laboratory coat, long-sleeved clothing, and closed-toe shoes.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is essential for safety and efficiency.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and any handling precautions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.[4]

Handling and Preparation of Solutions:
  • Work Area: Conduct all handling and solution preparation in a designated, clean area, preferably in a laboratory fume hood to minimize inhalation of any potential dust or aerosols.

  • Weighing: When weighing the solid form of this compound, minimize the creation of dust.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly while stirring to ensure it dissolves completely.

  • Avoid Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations. As a non-hazardous substance, the disposal procedures are generally straightforward but must be followed diligently.

Waste Segregation and Collection:
  • Solid Waste:

    • Place unused or waste this compound solid in a designated, labeled chemical waste container.

    • Contaminated items such as gloves, weighing paper, and paper towels should also be collected in a designated solid waste container.

  • Liquid Waste:

    • Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[5][6]

    • For larger volumes or concentrated solutions, collect the liquid waste in a clearly labeled, sealed container.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

    • The rinsate should be collected and disposed of as liquid waste.

    • Deface the label on the empty container before disposing of it in the regular trash.[5]

Final Disposal:
  • For larger quantities of solid or liquid waste, it is recommended to use a licensed chemical waste disposal contractor.[5]

  • Never dispose of this compound in a manner that would allow it to enter soil, surface water, or drains improperly.[7]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepareWorkArea Weigh Weigh this compound PrepareWorkArea->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution SegregateWaste Segregate Solid and Liquid Waste Weigh->SegregateWaste PrepareSolution->SegregateWaste DisposeLiquid Dispose of Liquid Waste (Sewer/Contractor) SegregateWaste->DisposeLiquid DisposeSolid Dispose of Solid Waste (Trash/Contractor) SegregateWaste->DisposeSolid Decontaminate Decontaminate and Dispose of Empty Containers SegregateWaste->Decontaminate

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.